Product packaging for 2-Ethylrutoside(Cat. No.:CAS No. 36057-92-8)

2-Ethylrutoside

Cat. No.: B1234363
CAS No.: 36057-92-8
M. Wt: 638.6 g/mol
InChI Key: UBTWOFZUTQOWHX-BDAFLREQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethylrutoside, also known as this compound, is a useful research compound. Its molecular formula is C29H34O16 and its molecular weight is 638.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O16 B1234363 2-Ethylrutoside CAS No. 36057-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36057-92-8

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O16/c1-3-40-15-7-12(30)8-16-18(15)21(35)27(26(43-16)11-4-5-13(31)14(32)6-11)45-29-25(39)23(37)20(34)17(44-29)9-41-28-24(38)22(36)19(33)10(2)42-28/h4-8,10,17,19-20,22-25,28-34,36-39H,3,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1

InChI Key

UBTWOFZUTQOWHX-BDAFLREQSA-N

SMILES

CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)C)O)O)O)O)O)O)O

Isomeric SMILES

CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O

Canonical SMILES

CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)C)O)O)O)O)O)O)O

Other CAS No.

36057-92-8

Synonyms

2-ethylrutoside
ortho-ethylrutoside

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylrutoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylrutoside, a synthetic derivative of the naturally occurring flavonoid rutoside (rutin), is a compound of interest in pharmacological research due to its potential therapeutic effects. As a member of the flavonoid family, it is anticipated to possess antioxidant and anti-inflammatory properties, which are key areas of investigation for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of this compound, along with its potential mechanisms of action and relevant experimental protocols.

Chemical Structure and Identification

This compound is structurally characterized by a rutinose disaccharide attached to a flavone backbone, with an ethyl ether modification.

IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one
Molecular Formula C29H34O16
Molecular Weight 638.6 g/mol
Canonical SMILES CCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--C)O)O)O)O)O">C@@HO)O
InChI InChI=1S/C29H34O16/c1-3-40-15-7-12(30)8-16-18(15)21(35)27(26(43-16)11-4-5-13(31)14(32)6-11)45-29-25(39)23(37)20(34)17(44-29)9-41-28-24(38)22(36)19(33)10(2)42-28/h4-8,10,17,19-25,28-34,36-39H,3,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1
InChIKey UBTWOFZUTQOWHX-BDAFLREQSA-N
CAS Number 36057-92-8

Physicochemical Properties

PropertyValueSource
XLogP3 -1.1PubChem
Hydrogen Bond Donor Count 9PubChem
Hydrogen Bond Acceptor Count 16PubChem
Rotatable Bond Count 9PubChem
Exact Mass 638.18468499 g/mol PubChem
Monoisotopic Mass 638.18468499 g/mol PubChem
Topological Polar Surface Area 255 ŲPubChem
Heavy Atom Count 45PubChem
Complexity 1060PubChem

Biological Activities and Mechanism of Action

While specific studies on this compound are limited, its biological activities can be inferred from its structural parent, rutoside (rutin), which is extensively studied for its anti-inflammatory, antioxidant, and vasoprotective effects.

Anti-Inflammatory Activity

Rutoside has been shown to exert anti-inflammatory effects by modulating the expression of key inflammatory mediators. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 in activated macrophages. A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Inflammatory_Stimulus->IKK Activates Ethylrutoside This compound (Predicted) Ethylrutoside->IKK Inhibits (Predicted) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Frees IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription

Predicted Anti-Inflammatory Mechanism of this compound via NF-κB Inhibition.
Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Vasoprotective Effects

Rutoside is known to decrease capillary permeability and fragility, contributing to its vasoprotective effects. It is plausible that this compound shares these properties, making it a candidate for investigating vascular disorders.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

    • In a 96-well plate or cuvettes, add varying concentrations of the this compound solution.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

dp_ph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Sample Prepare this compound Solutions (various conc.) Mix Mix Sample and DPPH Solution Prep_Sample->Mix Prep_DPPH Prepare 0.1 mM DPPH Solution Prep_DPPH->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate

Workflow for DPPH Radical Scavenging Assay.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound sample solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • A standard curve is generated using a known antioxidant, such as Trolox or ascorbic acid.

    • The antioxidant capacity of the sample is expressed as equivalents of the standard.

In Vitro Anti-Inflammatory Assays

1. Inhibition of Albumin Denaturation Assay

  • Principle: This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, which is analogous to the protein denaturation that occurs during inflammation.

  • Methodology:

    • Prepare a reaction mixture containing this compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).

    • A control group without the test compound is also prepared.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of denaturation.

2. Vascular Permeability Assay

  • Principle: This in vitro assay models the endothelial barrier to assess the effect of compounds on vascular permeability.

  • Methodology:

    • Culture endothelial cells (e.g., HUVECs) on a porous membrane insert in a multi-well plate until a confluent monolayer is formed.

    • Treat the endothelial cell monolayer with an inflammatory stimulus (e.g., thrombin or VEGF) in the presence or absence of this compound.

    • Add a fluorescently labeled high molecular weight dextran (e.g., FITC-dextran) to the upper chamber.

    • Incubate for a specific period to allow the dextran to pass through the cell monolayer into the lower chamber.

    • Measure the fluorescence in the lower chamber using a fluorescence plate reader.

    • A decrease in fluorescence in the presence of this compound would indicate a protective effect on the endothelial barrier.

vascular_permeability_workflow Seed_Cells Seed Endothelial Cells on Porous Membrane Form_Monolayer Culture to form a Confluent Monolayer Seed_Cells->Form_Monolayer Treatment Treat with Inflammatory Stimulus +/- this compound Form_Monolayer->Treatment Add_Dextran Add FITC-Dextran to Upper Chamber Treatment->Add_Dextran Incubate_Permeability Incubate to allow Dextran Passage Add_Dextran->Incubate_Permeability Measure_Fluorescence Measure Fluorescence in Lower Chamber Incubate_Permeability->Measure_Fluorescence Analyze_Results Analyze Permeability (Protective Effect) Measure_Fluorescence->Analyze_Results

Workflow for In Vitro Vascular Permeability Assay.

Conclusion

This compound is a promising synthetic flavonoid with potential therapeutic applications stemming from its predicted antioxidant and anti-inflammatory properties. While specific experimental data for this compound is limited, its structural similarity to rutoside provides a strong basis for directed research. The experimental protocols outlined in this guide offer a starting point for the comprehensive evaluation of this compound's biological activities and its underlying mechanisms of action. Further investigation is warranted to fully elucidate its pharmacological profile and potential for drug development.

Unraveling the Core Mechanism of 2-Ethylrutoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action of 2-Ethylrutoside, a semi-synthetic flavonoid derivative. Due to a lack of direct studies on this compound, this document synthesizes findings from closely related compounds, primarily the standardized mixture of O-(β-hydroxyethyl)-rutosides (HR) and its prominent component, troxerutin (trihydroxyethylrutoside). The core mechanisms elucidated involve potent anti-inflammatory, antioxidant, and vasoprotective effects. Key actions include the reduction of capillary permeability and edema, modulation of pro-inflammatory signaling pathways such as NF-κB, inhibition of inflammatory mediators including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and the down-regulation of cyclooxygenase-2 (COX-2) expression. Furthermore, this guide details the protective effects on endothelial cells under hypoxic conditions and presents the available quantitative data and experimental methodologies from pertinent studies to provide a comprehensive resource for research and development endeavors.

Introduction

This compound is a member of the O-(β-hydroxyethyl)-rutosides (HR), a class of semi-synthetic flavonoids derived from rutin. These compounds are clinically utilized for their vasoprotective and anti-inflammatory properties, particularly in the management of chronic venous insufficiency. While the therapeutic efficacy of the HR mixture is established, the specific contribution and detailed molecular mechanism of individual derivatives like this compound are not extensively documented. This guide provides an in-depth analysis of its presumed mechanism of action based on the robust body of evidence available for the broader HR class and the well-studied analogue, troxerutin.

Core Pharmacological Effects

The primary therapeutic benefits of this compound and its related compounds stem from their effects on the microvasculature and their ability to mitigate inflammatory processes.

Vasoprotective and Anti-edema Activity

The hallmark of hydroxyethylrutosides is their ability to reduce capillary hyperpermeability and subsequent edema. This is achieved through the strengthening of the capillary walls and improvement of microcirculation. In patients with chronic venous insufficiency, treatment with HR has been shown to improve microvascular perfusion and reduce erythrocyte aggregation.

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory action is multifactorial, involving the suppression of key inflammatory mediators and signaling pathways. As a flavonoid, this compound is anticipated to possess potent antioxidant properties, enabling it to scavenge free radicals and protect vascular endothelial cells from oxidative damage.

Molecular Mechanism of Action

The vasoprotective and anti-inflammatory effects of this compound are underpinned by its interaction with several cellular and molecular targets. The following sections detail the proposed signaling pathways and molecular interactions, largely inferred from studies on troxerutin and the HR mixture.

Inhibition of Pro-inflammatory Mediators

Studies on troxerutin have demonstrated a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in activated macrophages. This inhibition is crucial in attenuating the inflammatory cascade.

Down-regulation of Cyclooxygenase-2 (COX-2)

Troxerutin has been shown to considerably lower the protein expression of COX-2 in inflamed cells. COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Troxerutin has been observed to down-regulate pro-inflammatory protein markers, including NF-κB, suggesting that its anti-inflammatory effects are, at least in part, mediated through the inhibition of this critical signaling pathway.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Ethylrutoside This compound (inferred action) Ethylrutoside->IKK Inhibition (inferred) Ethylrutoside->NFkB_nuc Inhibition of Translocation (inferred) DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, COX-2) DNA->ProInflammatory_Genes Activation

Figure 1. Inferred inhibitory action of this compound on the NF-κB signaling pathway.

Protection of Endothelial Cells

Hydroxyethylrutosides have been shown to protect human umbilical vein endothelial cells (HUVECs) from hypoxia-induced activation. This protective effect is mediated by the inhibition of ATP depletion and the activation of phospholipase A2, an enzyme responsible for releasing inflammatory mediators. Furthermore, HR reduces the adherence of neutrophils to activated endothelial cells.

Endothelial_Protection cluster_workflow Experimental Workflow: Endothelial Cell Protection Assay cluster_outcomes Cellular Outcomes Hypoxia Hypoxia HUVECs HUVECs Hypoxia->HUVECs Induces Stress ATP_depletion ATP Depletion HUVECs->ATP_depletion PLA2_activation Phospholipase A2 Activation HUVECs->PLA2_activation Neutrophil_adherence Neutrophil Adherence HUVECs->Neutrophil_adherence Ethylrutoside This compound (inferred action) Ethylrutoside->ATP_depletion Inhibits Ethylrutoside->PLA2_activation Inhibits Ethylrutoside->Neutrophil_adherence Reduces

Figure 2. Protective effects of this compound on endothelial cells under hypoxic stress.

Quantitative Data Summary

The following table summarizes the available quantitative data for compounds related to this compound. It is important to note that these values are not directly from studies on this compound but are inferred from research on troxerutin and the HR mixture.

ParameterCompoundCell Line/SystemValueReference
Anti-inflammatory Activity
NO Production InhibitionTroxerutinRAW 264.7 MacrophagesSignificant reduction[1]
COX-2 Protein ExpressionTroxerutinRAW 264.7 MacrophagesSignificant down-regulation[1]
TNF-α Protein ExpressionTroxerutinRAW 264.7 MacrophagesSignificant down-regulation[1]
Endothelial Protection
Inhibition of ATP DepletionHydroxyethylrutosides (HR)HUVECs (hypoxia)70-90% inhibition at 500 µg/mL[2]
Inhibition of Phospholipase A2 ActivationHydroxyethylrutosides (HR)HUVECs (hypoxia)70-90% inhibition at 500 µg/mL[2]
Reduction of Neutrophil AdherenceHydroxyethylrutosides (HR)HUVECs (hypoxia)Dose-dependent prevention[2]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies on related compounds, which can serve as a basis for designing experiments to investigate the specific effects of this compound.

Assessment of Anti-inflammatory Activity in Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Induction of Inflammation: Cells are pre-treated with various concentrations of the test compound (e.g., troxerutin) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of COX-2, TNF-α, and NF-κB are determined using specific primary antibodies and visualized with a chemiluminescence detection system.

Evaluation of Endothelial Cell Protection
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Induction of Hypoxia: HUVECs are exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration.

  • Treatment: Cells are incubated with or without various concentrations of the test compound (e.g., hydroxyethylrutosides) during the hypoxic period.

  • ATP Measurement: Intracellular ATP levels are quantified using a luciferin/luciferase-based assay.

  • Phospholipase A2 (PLA2) Activity Assay: PLA2 activity in cell lysates is measured using a fluorescent or radioactive substrate.

  • Neutrophil Adherence Assay: Human neutrophils are isolated and labeled (e.g., with a fluorescent dye). The labeled neutrophils are then co-cultured with the HUVEC monolayer, and the number of adherent neutrophils is quantified by microscopy or fluorescence measurement.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a comprehensive analysis of its parent compound, rutin, and structurally related hydroxyethylrutosides, particularly troxerutin, provides a strong foundation for its proposed pharmacological activities. The core mechanisms appear to converge on the protection of the microvasculature through potent anti-inflammatory and antioxidant effects. Key molecular actions include the inhibition of pro-inflammatory mediators and enzymes, and the modulation of the NF-κB signaling pathway. This technical guide provides a detailed overview of these inferred mechanisms, along with relevant quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. Further studies are warranted to delineate the specific molecular targets and signaling pathways directly modulated by this compound.

References

Technical Guide on the Biological Activity of O-Alkylated Rutin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Rutin, a natural flavonoid glycoside, exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects. However, its therapeutic application is often limited by poor bioavailability. Chemical modification, such as O-alkylation, is a key strategy to enhance its physicochemical properties and biological efficacy. This guide provides a comprehensive overview of the biological activities of O-alkylated rutin derivatives. Due to the limited availability of specific data on O-ethylrutin, this document focuses on its close structural analogue, Troxerutin (3',4',7'-Tris[O-(2-hydroxyethyl)]rutin or Vitamin P4), a well-researched O-hydroxyethylated derivative. Data on other relevant derivatives, such as Rutin Oleate (RUT-O), are also included to provide a broader perspective on the impact of O-substitution.

Introduction: The Rationale for O-Alkylation of Rutin

Rutin is a flavonoid of the flavonol type, composed of the aglycone quercetin and the disaccharide rutinose.[1] Its natural abundance and diverse pharmacological profile make it an attractive candidate for therapeutic development.[2] However, challenges such as low water solubility and poor absorption can hinder its clinical utility.[3] O-alkylation and other derivatization strategies aim to improve the lipophilicity and pharmacokinetic profile of rutin, potentially leading to enhanced biological activity.[4][5] This guide will delve into the known biological effects of these derivatives, with a primary focus on Troxerutin, for which substantial data exists, to serve as a model for understanding the potential of compounds like O-ethylrutin.

In Vitro Biological Activities

The modification of rutin's hydroxyl groups through alkylation or acylation significantly influences its interaction with cellular systems. The following sections summarize the key in vitro biological activities observed for rutin derivatives.

Antioxidant Activity

O-alkylation can modulate the inherent antioxidant properties of the parent rutin molecule. Troxerutin is a potent antioxidant that protects vascular endothelial cells from oxidative damage by scavenging free radicals.[6] This activity is crucial in mitigating conditions associated with oxidative stress.[7]

Table 1: Antioxidant Activity of Rutin Derivatives

Compound/AssayMethodResultReference
TroxerutinFree Radical ScavengingPotent activity against free radicals, protecting cells from oxidative damage.[6][7]
Rutin Hexapropionate (R2)PCL Assay1232.67 µmol Trolox/g[5]
Rutin Hexapropionate (R2)ORAC TestData indicates significant antioxidant activity.[5]
Rutin DerivativesDPPH AssayExhibited strong free radical-scavenging activity that increased with concentration.[8]
Rutin DerivativesFe+2 Chelating AssayDemonstrated strong chelating activity.[8]
Anti-inflammatory Effects

A hallmark of rutin and its derivatives is their ability to modulate inflammatory pathways. Troxerutin exerts anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and downregulating the expression of adhesion molecules on endothelial cells, which are critical for the recruitment of inflammatory cells.[6]

Table 2: Anti-inflammatory Activity of Rutin and its Derivatives

CompoundModel SystemEffectConcentrationReference
TroxerutinLPS-induced inflammation in ratsReduced TNF-α and NF-κBNot specified[9]
TroxerutinRAW264.7 cellsReduction in nitrite levels337 µM[10]
RutinD-galactose aging mouse modelDecreased expression of cyclooxygenase-2 (COX-2) via downregulation of NF-κB.30 mg/kg/d[11]
Cytotoxicity and Antiproliferative Activity

The cytotoxic profile of rutin derivatives is crucial for their development as therapeutic agents. Studies on Rutin Oleate (RUT-O) provide specific quantitative data on different cell lines.

Table 3: Cytotoxicity of Rutin Oleate (RUT-O) after 24h Treatment

Cell LineConcentration (µM)Cell Viability (%)Reference
H9c2(2-1) (Cardiomyoblasts)10077.53[12]
HepaRG (Hepatocytes)10083.17[12]
HaCaT (Keratinocytes)10078.32[12]

At a concentration of 100 µM, RUT-O also induced morphological changes such as cell rounding and floating, and features consistent with apoptosis in the nuclei of all tested cell lines.[12]

Cellular Signaling Pathways

The biological effects of O-alkylated rutin derivatives are underpinned by their modulation of key cellular signaling pathways. Troxerutin, in particular, has been shown to interact with multiple pathways involved in inflammation, apoptosis, and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Troxerutin has been shown to downregulate NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[9]

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_troxerutin Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS IKK IKK Complex Stimulus->IKK Activates Troxerutin Troxerutin / O-ethylrutin Troxerutin->IKK Inhibits NFkB_n NF-κB (Active) Troxerutin->NFkB_n Inhibits Translocation IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB NF-κB-IκBα (Inactive) IKK->NFkB_IkappaB Dissociates NFkB NF-κB (p65/p50) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Troxerutin.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Troxerutin promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.[9]

Nrf2_Pathway cluster_stimulus Cellular State cluster_troxerutin Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Troxerutin Troxerutin / O-ethylrutin Nrf2 Nrf2 Troxerutin->Nrf2 Promotes Translocation Keap1->Nrf2 Dissociates from Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocates Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Leads to ARE ARE (DNA) Nrf2_n->ARE Binds to Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway by Troxerutin.

Apoptosis Signaling Pathway

Troxerutin can modulate apoptosis by influencing the expression of key regulatory proteins. It has been shown to decrease the levels of pro-apoptotic proteins like BAX and caspases while increasing the anti-apoptotic protein BCL-2.[9]

References

Pharmacological Effects of 2-Ethylrutoside and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "2-Ethylrutoside" is not commonly used in peer-reviewed pharmacological literature. The available scientific research focuses on a class of semi-synthetic compounds known as O-(β-hydroxyethyl)-rutosides (HR) , which are derived from the natural flavonoid rutin. These are mixtures of mono-, di-, tri-, and tetra-hydroxyethylrutosides. It is plausible that "this compound" refers to a mono-substituted hydroxyethylrutoside, but specific pharmacological data for an isolated "this compound" is not available. This guide, therefore, provides an in-depth overview of the pharmacological effects of the clinically relevant hydroxyethylrutoside mixtures, often commercialized under brand names like Venoruton®.

Introduction

Hydroxyethylrutosides (HR) are a group of semi-synthetic flavonoids with significant therapeutic applications, primarily in the management of chronic venous insufficiency (CVI). Their pharmacological activity stems from their ability to protect the microvascular endothelium, thereby reducing capillary permeability and edema. Furthermore, they exhibit notable antioxidant and anti-inflammatory properties. This technical guide synthesizes the current understanding of the pharmacological effects of hydroxyethylrutosides, detailing their mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Pharmacological Effects

The primary pharmacological effects of hydroxyethylrutosides are centered on vascular protection, supplemented by their antioxidant and anti-inflammatory activities.

Vascular Protective Effects

Hydroxyethylrutosides exert a protective effect on the vascular endothelium, which is particularly beneficial in conditions like chronic venous insufficiency. The key mechanisms include:

  • Reduction of Capillary Permeability and Edema: HR has been shown to decrease capillary hyperpermeability, a hallmark of CVI. This leads to a reduction in edema and associated symptoms.[1][2]

  • Improvement of Microcirculation: By improving microvascular perfusion and reducing erythrocyte aggregation, HR enhances blood flow in the small vessels.[1][2]

  • Endothelial Cell Protection: In vitro studies have demonstrated that HR can inhibit the activation of endothelial cells induced by hypoxia. This is achieved by preventing the depletion of ATP and inhibiting the activation of phospholipase A2, an enzyme involved in the release of inflammatory mediators.[3][4] This protective effect helps maintain the integrity of the vascular lining.

Anti-inflammatory Effects

The anti-inflammatory properties of hydroxyethylrutosides contribute significantly to their therapeutic efficacy. The primary mechanism involves the inhibition of endothelial cell activation, which in turn reduces the adhesion of neutrophils to the endothelium, a critical step in the inflammatory cascade.[4] This effect is dose-dependent.[4] While the precise signaling pathways are not fully elucidated for HR, flavonoids, in general, are known to modulate inflammatory pathways such as NF-κB and MAPK.

Antioxidant Activity

Like many flavonoids, hydroxyethylrutosides possess antioxidant properties. While specific in-vitro antioxidant data for HR is limited, the parent compound, rutin, and its derivatives are known to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. This antioxidant activity may contribute to the protection of the vascular endothelium from oxidative damage.

Quantitative Data

The following tables summarize the available quantitative data from clinical studies on hydroxyethylrutosides, primarily in the context of chronic venous insufficiency.

Table 1: Clinical Efficacy of Hydroxyethylrutosides in Chronic Venous Insufficiency

ParameterDosageDurationOutcomeReference
Leg Pain, Cramps, Heavy Legs1000 mg/day≥ 4 weeksSignificant reduction in symptoms compared to placebo.[5]
Ankle and Calf Circumference1 g/day or 2 g/day 4 weeksSignificant reduction in venous capacity and ankle/calf circumference.[1]
Capillary Filtration Rate0.3 to 1 g (oral or IV)Single doseReduction in capillary filtration rate.[6]
Venous Microangiopathy1 g/day or 2 g/day 8 weeksSignificant improvement in resting skin flux and rate of ankle swelling.[7]

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available. However, based on the research on hydroxyethylrutosides and flavonoids in general, the following outlines the methodologies for key experiments.

In Vitro Endothelial Cell Protection Assay

Objective: To evaluate the protective effect of hydroxyethylrutosides on endothelial cells under hypoxic conditions.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Hypoxia Induction: HUVECs are exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration.

  • Treatment: Cells are pre-incubated with varying concentrations of hydroxyethylrutosides before and during hypoxic exposure.

  • ATP Measurement: Intracellular ATP levels are quantified using a luciferin-luciferase-based assay to assess metabolic stress.

  • Phospholipase A2 Activity: The activity of phospholipase A2 is measured using a commercially available assay kit.

  • Neutrophil Adhesion Assay: Fluorescently labeled neutrophils are added to the HUVEC monolayer, and the number of adherent neutrophils is quantified by fluorescence microscopy or a plate reader.

In Vitro Antioxidant Activity Assays

Objective: To determine the free radical scavenging and antioxidant capacity of hydroxyethylrutosides.

Methodology (DPPH Assay - a common antioxidant assay):

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: Solutions of hydroxyethylrutosides at various concentrations are prepared.

  • Reaction: The DPPH solution is mixed with the sample solutions.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of hydroxyethylrutosides to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Treatment: Cells are co-incubated with LPS and varying concentrations of hydroxyethylrutosides.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

While specific signaling pathway studies for this compound or hydroxyethylrutosides are limited, based on the known anti-inflammatory and vascular protective effects of flavonoids, the following diagrams illustrate plausible mechanisms and experimental workflows.

G cluster_stimulus Inflammatory Stimulus (e.g., Hypoxia) cluster_cell Endothelial Cell cluster_intervention Intervention Stimulus Hypoxia ATP_depletion ATP Depletion Stimulus->ATP_depletion PLA2_activation Phospholipase A2 Activation ATP_depletion->PLA2_activation Neutrophil_adhesion Neutrophil Adhesion PLA2_activation->Neutrophil_adhesion Inflammation Inflammation & Vein Damage Neutrophil_adhesion->Inflammation HR Hydroxyethylrutosides HR->ATP_depletion Inhibits HR->PLA2_activation Inhibits HR->Neutrophil_adhesion Inhibits

Caption: Hypothesized mechanism of Hydroxyethylrutosides in preventing hypoxia-induced endothelial cell activation.

G start Start prepare_cells Prepare Endothelial Cell Culture start->prepare_cells induce_hypoxia Induce Hypoxia prepare_cells->induce_hypoxia treat_cells Treat with Hydroxyethylrutosides induce_hypoxia->treat_cells measure_atp Measure ATP Levels treat_cells->measure_atp measure_pla2 Measure PLA2 Activity treat_cells->measure_pla2 neutrophil_assay Perform Neutrophil Adhesion Assay treat_cells->neutrophil_assay analyze_data Analyze Data and Determine IC50 measure_atp->analyze_data measure_pla2->analyze_data neutrophil_assay->analyze_data end End analyze_data->end

Caption: General workflow for in vitro evaluation of endothelial cell protection by Hydroxyethylrutosides.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_intervention Intervention LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., NO) NFkB->Pro_inflammatory_mediators MAPK->Pro_inflammatory_mediators Flavonoids Flavonoids (e.g., Hydroxyethylrutosides) Flavonoids->NFkB Inhibits Flavonoids->MAPK Inhibits

Caption: General anti-inflammatory signaling pathways potentially modulated by flavonoids like Hydroxyethylrutosides.

Conclusion

While specific data on "this compound" is lacking, the broader class of hydroxyethylrutosides has well-documented pharmacological effects, particularly in the context of vascular protection. Their ability to reduce capillary permeability and edema, improve microcirculation, and exert anti-inflammatory and antioxidant effects makes them a valuable therapeutic option for chronic venous insufficiency. Further research is warranted to isolate and characterize the pharmacological activities of individual components of hydroxyethylrutoside mixtures to better understand their specific contributions to the overall therapeutic effect and to explore their potential in other vasculo-protective and anti-inflammatory applications.

References

2-Ethylrutoside: A Technical Overview of a Rutin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, a ubiquitous flavonoid glycoside found in a variety of plants, is well-regarded for its antioxidant, anti-inflammatory, and vasoprotective properties. However, its therapeutic potential is often hampered by poor water solubility and low oral bioavailability.[1][2] To address these limitations, synthetic modifications of the rutin molecule have been explored. 2-Ethylrutoside is a semi-synthetic derivative of rutin, created through the ethylation of one of its hydroxyl groups. This modification is intended to alter the physicochemical properties of the parent compound, potentially leading to enhanced bioavailability and modified biological activity. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, biological activities, and underlying mechanisms of action.

Chemical Properties and Synthesis

This compound is structurally similar to rutin, with the key difference being the presence of an ethyl group. The IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one.

Table 1: Comparison of Chemical Properties: Rutin vs. This compound

PropertyRutin (Trihydrate)This compound
Molecular Formula C₂₇H₃₀O₁₆ · 3H₂OC₂₉H₃₄O₁₆
Molecular Weight 664.57 g/mol 638.57 g/mol
Appearance Pale yellow crystalline powderNot specified in available literature
Solubility Poorly soluble in water, soluble in pyridine, formamideExpected to have increased lipophilicity
Experimental Protocol: Synthesis of this compound

A general method for the selective O-alkylation of flavonoids can be adapted for the synthesis of this compound from rutin. This procedure typically involves the protection of more reactive hydroxyl groups, followed by ethylation of the desired hydroxyl group, and subsequent deprotection.

Materials:

  • Rutin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., a gradient of dichloromethane and methanol)

Procedure:

  • Dissolution: Dissolve rutin in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The base will selectively deprotonate the most acidic hydroxyl groups.

  • Ethylation: Add ethyl iodide to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF.

  • Extraction: The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any remaining DMF and inorganic impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system to isolate this compound.

  • Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_2_Ethylrutoside Rutin Rutin Intermediate O-Ethylated Rutin Intermediate Rutin->Intermediate Ethylation Reagents Ethyl Iodide (C₂H₅I) K₂CO₃, DMF Reagents->Intermediate Ethylrutoside This compound Intermediate->Ethylrutoside Purification Purification Purification (Column Chromatography) Purification->Ethylrutoside

Synthesis of this compound from Rutin.

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the biological activities can be inferred from studies on rutin and its other derivatives. The ethylation is expected to enhance its lipophilicity, which may influence its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Rutin exhibits significant antioxidant activity by scavenging free radicals and chelating metal ions.[3] The antioxidant capacity of flavonoids is closely related to their chemical structure. A comparative study on rutin and its glycoside derivative showed that modification of the glycosidic moiety can alter the antioxidant activity, with the glycoside showing a higher effect in some assays.[4][5]

Table 2: Comparative Antioxidant Activity (IC₅₀/SC₅₀ Values)

CompoundDPPH Scavenging Assay (µM)ABTS Scavenging Assay (µM)Reference
Rutin60.25 ± 0.09105.43 ± 0.16[4]
Rutin Glycoside29.13 ± 0.1563.21 ± 0.09[4]
This compound Data not availableData not available
Anti-inflammatory Activity

Rutin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] These effects are often mediated through the inhibition of signaling pathways like NF-κB.[7][8] A study comparing rutin and its glycoside derivative found they had similar effects on the levels of NO, prostaglandin E2 (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6 in RAW 264.7 cells.[4][5]

Table 3: Comparative Anti-inflammatory Activity in LPS-stimulated RAW 264.7 cells

CompoundNO Production Inhibition (IC₅₀)PGE₂ Production InhibitionTNF-α Production InhibitionIL-6 Production InhibitionReference
RutinSimilar to Rutin GlycosideSimilar to Rutin GlycosideSimilar to Rutin GlycosideSimilar to Rutin Glycoside[4][5]
Rutin GlycosideSimilar to RutinSimilar to RutinSimilar to RutinSimilar to Rutin[4][5]
This compound Data not availableData not availableData not availableData not available

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of flavonoids like rutin are often attributed to their ability to modulate key intracellular signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for iNOS, COX-2, TNF-α, and IL-6.[9] Rutin has been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[7][8] It is plausible that this compound shares this mechanism of action.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Rutin_Derivative This compound Rutin_Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocation Rutin_Derivative This compound Rutin_Derivative->MAPKK Inhibits Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK_nuc->Transcription_Factors Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Activation NO_Inhibition_Assay_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with This compound or Rutin Incubate1->Pretreat Incubate2 Incubate for 1h Pretreat->Incubate2 Stimulate Stimulate with LPS (except for control) Incubate2->Stimulate Incubate3 Incubate for 24h Stimulate->Incubate3 Collect Collect supernatant Incubate3->Collect Griess Add Griess Reagent Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Calculate Calculate NO inhibition and IC₅₀ Measure->Calculate

References

The Antioxidant Profile of 2-Ethylrutoside: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Antioxidant Properties and Mechanisms of 2-Ethylrutoside and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potent antioxidant properties. Among these, this compound and its related hydroxyethylated derivatives of rutin have shown promise as therapeutic agents. This technical guide provides a comprehensive overview of the antioxidant properties of this compound and its closely related, well-studied analog, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER). We will delve into the quantitative data from various antioxidant assays, detail the experimental protocols for these assessments, and illustrate the key signaling pathways involved.

Direct Antioxidant Activity: Radical Scavenging and Reducing Power

This compound and its analogs exhibit direct antioxidant effects by donating hydrogen atoms or electrons to neutralize free radicals and by reducing oxidized species. The antioxidant capacity of these compounds is commonly evaluated using several in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related compound 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) and other hydroxyethyl rutosides provide valuable insights into its potential efficacy.

Quantitative Antioxidant Data

The following table summarizes the available quantitative data on the antioxidant activity of 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER).

Antioxidant AssayTest SystemCompoundResultReference
Cellular Antioxidant ActivityHuman Umbilical Vein Endothelial Cells (HUVECs)7-mono-O-(β-hydroxyethyl)-rutoside (monoHER)EC50 = 60 nM

Note: The EC50 value represents the concentration of the compound required to achieve 50% of the maximum protective effect against intracellular oxidative stress. A lower EC50 value indicates higher antioxidant potency.

Studies on a mixture of O-(β-hydroxyethyl)-rutosides (HRs) have demonstrated significant free radical scavenging and anti-lipoperoxidative activities at millimolar concentrations. At a concentration of 5.0 mM, HRs inhibited the formation of various radicals and the oxidation of arachidonic acid by 45-91.6%, depending on the oxidative system used. Furthermore, hydroxyethyl rutosides have been shown to be potent hydroxyl radical scavengers and to interact with the stable free radical DPPH.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed experimental protocols for the key antioxidant assays mentioned.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction mixture: In a microplate or cuvette, add a specific volume of the test compound (this compound or its analog) at various concentrations to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a defined volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction mixture: A small volume of the test compound is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the antioxidant.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound and its analogs can exert their antioxidant effects through the modulation of endogenous antioxidant defense systems.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

While direct evidence for this compound activating the Nrf2 pathway is still emerging, many flavonoids are known to be potent Nrf2 activators. The activation of this pathway by this compound would lead to the increased expression of a battery of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination & Degradation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates Ethylrutoside This compound Ethylrutoside->Keap1 Inactivates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Induces Transcription Proteins Cytoprotective Proteins Antioxidant_Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: The Nrf2-ARE signaling pathway and its potential activation by this compound.

Modulation of Antioxidant Enzymes

The antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT) are critical components of the cellular defense against oxidative stress. SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Catalase then detoxifies hydrogen peroxide by converting it into water and oxygen. The potential of this compound to enhance the activity of these enzymes would significantly contribute to its overall antioxidant effect.

Antioxidant_Enzymes ROS_source Cellular Metabolism Inflammation Superoxide Superoxide (O₂⁻) ROS_source->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation Water_Oxygen Water (H₂O) + Oxygen (O₂) H2O2->Water_Oxygen Decomposition SOD Superoxide Dismutase (SOD) SOD->Superoxide Catalase Catalase (CAT) Catalase->H2O2 Ethylrutoside This compound Ethylrutoside->SOD Potentially Upregulates Ethylrutoside->Catalase Potentially Upregulates

Caption: The enzymatic detoxification of reactive oxygen species by SOD and Catalase.

Conclusion and Future Directions

This compound and its analogs, particularly 7-mono-O-(β-hydroxyethyl)-rutoside, demonstrate significant antioxidant potential through both direct radical scavenging and potential modulation of endogenous antioxidant defense systems. The available data, though limited for this compound itself, strongly suggests that this class of compounds warrants further investigation for its therapeutic applications in diseases with an underlying oxidative stress component.

Future research should focus on:

  • Comprehensive quantitative analysis: Determining the IC50 or TEAC values of pure this compound in a battery of antioxidant assays (DPPH, ABTS, FRAP, ORAC).

  • Cellular studies: Investigating the direct effects of this compound on intracellular ROS levels and its ability to protect various cell types from oxidative damage.

  • Mechanism of action: Elucidating the specific molecular mechanisms, including the definitive activation of the Nrf2 pathway and the modulation of SOD and catalase expression and activity by this compound.

  • In vivo studies: Evaluating the bioavailability, metabolism, and efficacy of this compound in preclinical models of oxidative stress-related diseases.

A thorough understanding of the antioxidant properties of this compound will be instrumental in its development as a novel therapeutic agent for the prevention and treatment of a wide range of human pathologies.

In Vitro Efficacy of 2-Ethylrutoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on 2-Ethylrutoside, a key component of troxerutin. The document focuses on its antioxidant and anti-inflammatory properties, detailing the experimental protocols used to elucidate its mechanism of action and presenting quantitative data from various assays. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activity

This compound, as a component of troxerutin, has demonstrated significant antioxidant properties in various in vitro models. These studies are crucial in understanding its potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Antioxidant Data

The antioxidant capacity of troxerutin has been quantified using several standard assays. The following table summarizes the free radical scavenging activities and reducing power observed in these studies.

Assay TypeConcentration (µg/mL)Scavenging Activity (%)Reference
DPPH Radical Scavenging 10Not Specified[1]
20Not Specified[1]
30Not Specified[1]
40Not Specified[1]
5037.9[1]
ABTS Radical Scavenging 10Not Specified[1]
20Not Specified[1]
30Not Specified[1]
40Not Specified[1]
5031.7[1]
Superoxide Radical Scavenging 10Not Specified[1]
20Not Specified[1]
30Not Specified[1]
40Not Specified[1]
5032.8[1]
Hydroxyl Radical Scavenging 10Not Specified[1]
20Not Specified[1]
30Not Specified[1]
40Not Specified[1]
5045.7[1]
Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Protocol:

  • Prepare a methanolic solution of DPPH (90.25 mmol).

  • Dissolve troxerutin in distilled water to prepare various concentrations (e.g., 10-50 μg/mL).

  • To an equal volume of the DPPH solution, add an equal volume of the troxerutin solution.

  • Use methanol as a control.

  • Incubate the mixture in the dark at room temperature.

  • Measure the decrease in absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Prepare a 0.002 M solution of ABTS.

  • Prepare troxerutin solutions of varying concentrations (e.g., 10-50 µmol) in a suitable buffer.

  • Mix the ABTS solution with the troxerutin solution in a total volume of 3.5 mL.

  • Measure the absorbance at 734 nm using a UV-visible spectrophotometer.

  • The decrease in absorbance indicates the scavenging of the ABTS radical.

This assay determines the ability of an antioxidant to scavenge superoxide radicals.

Protocol:

  • Prepare a 100 µM solution of Nitroblue Tetrazolium (NBT) in 100 mM phosphate buffer (pH 7.4).

  • Prepare a 14.68 µM solution of NADH in 100 mM phosphate buffer (pH 7.4).

  • Mix 1 mL of the NBT solution, 1 mL of the NADH solution, and varying concentrations of troxerutin (10-50 µg).

  • Initiate the reaction by adding 100 µmol of Phenazine Methosulfate (PMS).

  • Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

  • Measure the absorbance at 560 nm. A decrease in absorbance indicates superoxide scavenging activity.

This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, often generated by the Fenton reaction.

Protocol:

  • Prepare an incubation mixture in a total volume of 1 mL containing:

    • 0.4 mL of 100 mmol potassium dihydrogen phosphate-KOH buffer

    • Varying volumes of troxerutin (10-50 μg/mL)

    • 0.2 mL of 500 mmol ferric chloride

    • 0.1 mL of 1 mmol ascorbic acid

    • 0.1 mL of 10 mmol H₂O₂

    • 0.2 mL of 2-deoxyribose

  • Mix the contents thoroughly and incubate at room temperature for 60 minutes.

  • Add 1 mL of 1% Thiobarbituric Acid (TBA) (in 0.05 N NaOH) and 1 mL of 28% Trichloroacetic Acid (TCA).

  • Heat the tubes in a boiling water bath for 30 minutes.

  • Cool the tubes and measure the absorbance at 532 nm against a reagent blank. A decrease in absorbance indicates hydroxyl radical scavenging.

This assay determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Protocol:

  • Prepare different concentrations of troxerutin (10-50 μg/mL) in methanol.

  • Mix with 2.5 mL of 0.2 M phosphate buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide.

  • Incubate the mixture at 50°C for 20 minutes.

  • Add 2.5 mL of 10% TCA and centrifuge at 3000 rpm for 10 minutes.

  • Take the upper layer of the solution (2.5 mL) and mix with 2.5 mL of distilled water and 0.5 mL of 0.1% FeCl₃.

  • Measure the absorbance at 700 nm. Increased absorbance indicates increased reducing power.

G General Workflow for In Vitro Antioxidant Assays prep_troxerutin Prepare Troxerutin Solutions (Varying Concentrations) mix Mix Troxerutin with Reagents prep_troxerutin->mix prep_reagents Prepare Assay-Specific Reagents (e.g., DPPH, ABTS, Radicals) prep_reagents->mix incubate Incubate under Specific Conditions (Time, Temperature, Light) mix->incubate measure Measure Absorbance/ Fluorescence using Spectrophotometer incubate->measure calculate Calculate Percentage Scavenging Activity or Reducing Power measure->calculate

Workflow for In Vitro Antioxidant Assays

Anti-inflammatory Activity

Troxerutin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. These effects have been observed in various cell-based assays.

Quantitative Anti-inflammatory and Cytotoxicity Data

The following table summarizes the cytotoxic and anti-inflammatory effects of troxerutin observed in different cell lines.

Cell LineAssayConcentrationEffectReference
Human Oral Epidermal Carcinoma (KB)MTT Assay50 µg/mLIC₅₀ [2]
60 µg/mL44% viability[2]
100 µg/mL27% viability[2]
Human Hepatocarcinoma (HuH-7)Cell ViabilityConcentration- and time-dependentInhibition of growth[3]
Murine Macrophage (RAW 264.7)Nitrite Assay674 µMSignificant reduction in nitrite levels[4][5]
337 µMIncrease in nitrite compared to 674 µM[4][5]
168.5 µMFurther increase in nitrite[4][5]
MTT Assay5.26 - 674 µMNo significant effect on cell viability[4][5]
Human Cervical Cancer (HeLa)MTT Assay320 mg/mLIC₅₀ after 24h[6]
Human ChondrocytesPro-inflammatory Factor Production (AGE-induced)Not specifiedInhibition of COX-2, iNOS, NO, PGE2, TNF-α, IL-6[7]
Human Keratinocytes (HaCaT)Cytokine Secretion (Capsaicin-induced)0.1, 1, 10 µg/mLReduction of CXCL8, MMP9, IL-6, IL-1β[8]
Experimental Protocols for Anti-inflammatory and Cytotoxicity Assays

Specific cell lines are cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of troxerutin, often dissolved in a suitable solvent like sterile distilled water or DMSO, for specific durations.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of approximately 1.2 × 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with different concentrations of troxerutin (e.g., 10 - 100 μg/mL) and incubate for 48 hours.

  • Remove the treatment media and add 10 μL of MTT solution (0.5 mg/mL in PBS) to each well.

  • Incubate in the dark at 37°C for 4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add 100 μL of a solubilizing agent (e.g., 1% DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm and a reference wavelength of 630 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) cells.[2]

G MTT Cell Viability Assay Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with Troxerutin (Various Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability (%) read_absorbance->analyze_data

Workflow of the MTT Cell Viability Assay

Signaling Pathway Modulation

In vitro studies have revealed that troxerutin modulates key inflammatory and antioxidant signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

Troxerutin has been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[3] This inhibition is thought to occur through the suppression of IKKβ, which prevents the nuclear translocation of the p65 subunit of NF-κB.[3]

G Inhibitory Effect of Troxerutin on the NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex IkB_p65 IκB-p65/p50 IKK_complex->IkB_p65 Phosphorylation & Degradation of IκB Troxerutin Troxerutin Troxerutin->IKK_complex Inhibition p65_p50_translocation p65/p50 Nuclear Translocation IkB_p65->p65_p50_translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) p65_p50_translocation->Gene_Expression

Troxerutin's Inhibition of the NF-κB Pathway

Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB pathway.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 (or its phosphorylated form) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[9]

Nrf2 Signaling Pathway

Troxerutin has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[3] This activation leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).

G Activation of the Nrf2 Antioxidant Pathway by Troxerutin Troxerutin Troxerutin Keap1_Nrf2 Keap1-Nrf2 Complex Troxerutin->Keap1_Nrf2 Induces Dissociation Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation ARE_Binding Binding to Antioxidant Response Element (ARE) Nrf2_translocation->ARE_Binding Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE_Binding->Gene_Expression

Troxerutin's Activation of the Nrf2 Pathway

Immunocytochemistry allows for the visualization of the subcellular localization of Nrf2.

Protocol:

  • Cell Culture: Grow cells on coverslips in a multi-well plate.

  • Treatment: Treat the cells with troxerutin for the desired time.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent-containing buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 diluted in blocking solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Counterstaining: Stain the nuclei with a nuclear counterstain (e.g., DAPI).

  • Mounting: Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Nuclear translocation of Nrf2 will be indicated by the co-localization of the Nrf2 and DAPI signals.[10][11][12][13]

References

Investigating the Therapeutic Potential of 2-Ethylrutoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylrutoside, a derivative of the flavonoid rutin, presents an intriguing subject for therapeutic investigation. Rutin, also known as rutoside, is a citrus flavonoid glycoside that has demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, vasoprotective, neuroprotective, and anticancer effects.[1][2] The core hypothesis is that this compound may share or even enhance these therapeutic properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential mechanisms of action and therapeutic applications of this compound, based on the extensive research conducted on rutin.

Core Therapeutic Potential Based on Rutin

The therapeutic potential of this compound is inferred from the known biological activities of rutin. These activities are primarily attributed to its potent antioxidant and anti-inflammatory properties.[3][4]

Antioxidant Activity

Rutin is a powerful antioxidant capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[3] The antioxidant effects are attributed to the presence of hydroxyl groups in its structure.[4]

Anti-inflammatory Activity

Rutin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and downregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][5] These effects are often mediated through the inhibition of signaling pathways like NF-κB and MAPKs.[5]

Anticancer Potential

Research suggests that rutin possesses anticarcinogenic properties, including the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis.[1][5] These effects have been observed in various cancer cell lines.

Neuroprotective Effects

Rutin has demonstrated neuroprotective capabilities in models of brain ischemia and neurodegenerative diseases like Alzheimer's.[1][6] Its antioxidant and anti-inflammatory actions are thought to contribute to these effects by reducing neuronal damage.

Cardiovascular Benefits

The vasoprotective properties of rutin contribute to its potential in managing cardiovascular conditions. It can strengthen blood vessels and improve circulation.[3]

Quantitative Data on Rutin's Biological Activities

The following tables summarize key quantitative data from in vitro and in vivo studies on rutin, which can serve as a benchmark for future investigations into this compound.

Biological Activity Assay/Model Key Findings (for Rutin) Reference
Antioxidant Activity DPPH radical scavenging assayIC50 = 0.81 ± 0.02 mg/mL[7]
Ferrous ion chelating activityIC50 = 2.27 ± 0.18 mg/mL[7]
Anti-inflammatory Activity LPS-stimulated RAW 264.7 macrophagesSignificant reduction of TNF-α, IL-1β, and MCP-1[8]
Goat gastric ATPase inhibitionIC50 = 36 μg/ml[1]
Cytotoxicity (Anticancer) HeLa and NIH-3T3 cellsRutin-Oleate (a derivative) reduced viability at 100 µM[9]
LAN-5 neuroblastoma cellsSignificant growth inhibition[1]

Potential Mechanisms of Action

The mechanisms of action of this compound are likely to mirror those of rutin, primarily revolving around the modulation of cellular signaling pathways involved in inflammation and oxidative stress.

Modulation of Inflammatory Signaling Pathways

dot

Experimental_Workflow Start Hypothesis: This compound has therapeutic potential In_Vitro In Vitro Studies Start->In_Vitro Antioxidant Antioxidant Assays (DPPH, FRAP) In_Vitro->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) In_Vitro->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT on cancer cell lines) In_Vitro->Cytotoxicity Data_Analysis Data Analysis and Mechanism Elucidation Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis In_Vivo In Vivo Studies (Animal Models) Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy Efficacy Studies (e.g., Arthritis, Cancer models) In_Vivo->Efficacy Conclusion Conclusion on Therapeutic Potential Toxicity->Conclusion Efficacy->Conclusion Data_Analysis->In_Vivo Promising results lead to

References

Unveiling the Therapeutic Potential of 2-Ethylrutoside in Chronic Venous Insufficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to a cascade of symptoms including pain, edema, and skin changes. This technical guide delves into the scientific underpinnings of 2-Ethylrutoside, a semi-synthetic flavonoid derivative, as a therapeutic agent for CVI. We consolidate findings from clinical and preclinical research to provide a comprehensive overview of its mechanism of action, efficacy, and the experimental methodologies used to evaluate its therapeutic effects. This document aims to serve as a foundational resource for researchers and professionals engaged in the development of novel treatments for CVI.

Introduction to Chronic Venous Insufficiency and the Role of Flavonoids

Chronic Venous Insufficiency arises from venous hypertension, often a consequence of valvular incompetence and venous outflow obstruction.[1] The resulting physiological changes include microvascular leakage, inflammation, and tissue damage.[2] Flavonoids, a class of plant-derived polyphenolic compounds, have emerged as a promising therapeutic avenue due to their pleiotropic effects on the vasculature.[3] O-(β-hydroxyethyl)-rutosides (HR), a standardized mixture of hydroxyethyl derivatives of rutin, including mono-, di-, tri-, and tetra-hydroxyethylrutosides, have been extensively studied for their venoactive properties.[3] this compound is a component of this mixture.

The therapeutic rationale for using hydroxyethylrutosides in CVI lies in their ability to mitigate the key pathophysiological events of the disease. They are known to reduce microvascular hyperpermeability, inhibit inflammatory processes, and improve venous tone.[2][3] This guide focuses on the available scientific evidence supporting the use of these compounds, with a particular emphasis on quantifiable outcomes and the underlying molecular mechanisms.

Mechanism of Action: Targeting Endothelial Dysfunction and Inflammation

The primary therapeutic target of this compound and related hydroxyethylrutosides in CVI is the vascular endothelium. Their mechanism of action is multifaceted, involving the modulation of several key signaling pathways that govern endothelial barrier function and inflammation.

A key action of these compounds is the reduction of capillary hyperpermeability.[3] While the precise molecular interactions are still under investigation, evidence suggests an interference with inflammatory signaling cascades that lead to the disruption of endothelial cell junctions.

Signaling Pathway: Putative Anti-Inflammatory and Endothelial Protective Effects

The diagram below illustrates a potential signaling pathway through which hydroxyethylrutosides may exert their therapeutic effects. Chronic venous hypertension is known to activate endothelial cells, leading to the upregulation of adhesion molecules and the recruitment of leukocytes. This initiates an inflammatory cascade involving the release of pro-inflammatory mediators. Hydroxyethylrutosides are thought to interrupt this process, thereby preserving endothelial integrity and reducing microvascular leakage.

G cluster_0 Pathophysiology of CVI cluster_1 Therapeutic Intervention CVI Chronic Venous Insufficiency VenousHypertension Venous Hypertension CVI->VenousHypertension EndothelialActivation Endothelial Cell Activation VenousHypertension->EndothelialActivation LeukocyteAdhesion Leukocyte Adhesion & Infiltration EndothelialActivation->LeukocyteAdhesion Inflammation Chronic Inflammation LeukocyteAdhesion->Inflammation Permeability Increased Capillary Permeability Inflammation->Permeability Edema Edema & Symptoms Permeability->Edema HR This compound (Hydroxyethylrutosides) HR->Inflammation Inhibition HR->Permeability Reduction

Caption: Putative mechanism of this compound in CVI.

Clinical Efficacy: A Review of Quantitative Data

Multiple clinical trials have evaluated the efficacy of hydroxyethylrutosides in alleviating the signs and symptoms of CVI. The data presented below is a summary of key quantitative findings from these studies.

Table 1: Summary of Clinical Trial Data for Hydroxyethylrutosides in CVI
ParameterTreatment GroupPlacebo GroupOutcomep-valueReference
Total Symptom Score 5.7 ± 2.4 to 2.3 ± 1.84.4 ± 3.0 to 3.0 ± 2.4Significant reduction in symptoms< 0.01[4]
Leg Cramps --Significant improvement< 0.05[4]
Heavy Legs --Significant improvement< 0.05[4]
Restless Legs --Significant improvement< 0.05[4]
Ankle Circumference --Small but significant reduction< 0.05[4]
Calf Circumference --Small but significant reduction< 0.05[4]
Pitting Edema --Significant improvement< 0.01[4]
Eczema of the Leg --Significant improvement< 0.05[4]

Experimental Protocols: Methodologies for Assessing Efficacy

The evaluation of therapeutic agents for CVI involves a range of clinical and preclinical experimental protocols. Below are detailed methodologies for key experiments cited in the research of venoactive drugs.

Clinical Trial Protocol for CVI Symptom Assessment

A multicenter, double-blind, randomized, placebo-controlled trial design is often employed to assess the efficacy and tolerability of treatments for CVI.[4]

  • Participants: Patients with a clinical diagnosis of chronic venous insufficiency or varicose veins.

  • Intervention: Oral administration of hydroxyethylrutosides (e.g., 900-1200 mg/day) or a matching placebo.[4]

  • Duration: Treatment periods typically range up to 6 months with regular follow-up examinations.[4]

  • Outcome Measures:

    • Symptom Scores: A standardized questionnaire to assess the severity of symptoms such as pain, cramps, heavy legs, and restless legs.[4]

    • Limb Circumference: Measurement of ankle and calf circumferences to quantify changes in edema.[4]

    • Pitting Edema and Skin Changes: Clinical assessment of pitting edema and the presence of skin conditions like eczema.[4]

  • Statistical Analysis: Comparison of changes in outcome measures between the treatment and placebo groups using appropriate statistical tests.

Experimental Workflow: Clinical Trial for CVI

G cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis Recruitment Patient Recruitment (CVI Diagnosis) Baseline Baseline Assessment (Symptoms, Circumference) Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment Hydroxyethylrutoside (e.g., 900-1200 mg/day) Randomization->Treatment Placebo Placebo Randomization->Placebo FollowUp Monthly Follow-up (6 months) Treatment->FollowUp Placebo->FollowUp Final Final Assessment FollowUp->Final Analysis Statistical Analysis Final->Analysis

Caption: Workflow of a randomized controlled trial for CVI.

Future Directions and Conclusion

The available evidence strongly suggests that this compound, as part of the hydroxyethylrutoside mixture, is a valuable therapeutic option for the management of chronic venous insufficiency. Its ability to improve key symptoms and its favorable safety profile make it a significant tool in the clinical setting.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Advanced preclinical models and "omics" technologies could provide deeper insights into its mechanism of action, potentially leading to the development of more targeted and effective therapies for CVI. Furthermore, well-designed, long-term clinical trials are needed to confirm its sustained efficacy and impact on disease progression.

References

Cellular Targets of 2-Ethylrutoside: A Technical Guide Based on the Activity of its Parent Compound, Rutin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific cellular targets of 2-Ethylrutoside is limited in the current scientific literature. This guide provides an in-depth overview of the well-documented cellular targets of its parent compound, Rutin. The biological activities of this compound may be inferred from Rutin, but direct experimental verification is necessary.

Introduction

Rutin, a flavonoid glycoside, is a polyphenolic compound found in a variety of plants.[1] It has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] These biological activities are attributed to its interaction with various cellular targets and modulation of key signaling pathways. This technical guide summarizes the known cellular targets of Rutin, providing quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Key Cellular Targets and Signaling Pathways

Rutin's multifaceted biological effects stem from its ability to interact with a diverse array of cellular molecules and signaling cascades. The primary mechanisms of action include the modulation of pathways involved in inflammation, apoptosis, cell proliferation, and oxidative stress.

Anti-inflammatory Pathways

Rutin exerts its anti-inflammatory effects by targeting key mediators of the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.

  • Nuclear Factor-kappa B (NF-κB) Signaling: Rutin can suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous genes involved in inflammation.[2] This inhibition prevents the downstream production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[2][4]

  • Enzyme Inhibition: Rutin can directly inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key players in the inflammatory process.[2]

Apoptotic Pathways

Rutin has been demonstrated to induce apoptosis in various cancer cell lines, making it a compound of interest in oncology research.

  • Intrinsic Apoptosis Pathway: Rutin can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential and triggers the caspase cascade.

  • Extrinsic Apoptosis Pathway: While less documented, some studies suggest Rutin may also influence the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to cell surface receptors.

Cell Proliferation and Survival Pathways

Rutin can interfere with signaling pathways that are critical for cancer cell proliferation and survival.

  • PI3K/Akt Signaling Pathway: Rutin has been shown to inhibit the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Rutin can lead to cell cycle arrest and apoptosis.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation that can be modulated by Rutin.[3]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of Rutin and its derivatives, which may provide an indication of the potential activity of this compound.

CompoundBiological ActivityAssayIC50 Value (µM)Reference
RutinDPPH Radical ScavengingDPPH Assay60.25 ± 0.09[4]
Rutin GlycosideDPPH Radical ScavengingDPPH Assay29.13 ± 0.15[4]
RutinABTS Radical ScavengingABTS Assay105.43 ± 0.16[4]
Rutin GlycosideABTS Radical ScavengingABTS Assay63.21 ± 0.09[4]
QuercetinACE InhibitionAngiotensin-I-Converting Enzyme Assay59.3[5]
RutinACE InhibitionAngiotensin-I-Converting Enzyme Assay143.5[5]
QuercetinAcetylcholinesterase InhibitionAcetylcholinesterase Assay1.331[5]
RutinAcetylcholinesterase InhibitionAcetylcholinesterase Assay2.496[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

  • A solution of DPPH in methanol is prepared.

  • The test compound (e.g., Rutin) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Rutin and a general experimental workflow.

Rutin_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction Rutin_I Rutin IKK IKK Rutin_I->IKK Inhibits NFkB NF-κB IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases Nucleus_I Nucleus p65_p50->Nucleus_I Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Rutin_A Rutin Bcl2 Bcl-2 Rutin_A->Bcl2 Downregulates Bax Bax Rutin_A->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits (pro-survival) Bax->Mitochondrion Promotes (pro-apoptotic) Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound/Rutin Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Gene_Expression Gene Expression Analysis (RT-PCR) Treatment->Gene_Expression IC50 IC50 Determination Cell_Viability->IC50 Pathway_Analysis Signaling Pathway Analysis Protein_Analysis->Pathway_Analysis Gene_Expression->Pathway_Analysis Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Pathway_Analysis->Statistical_Analysis

References

The Anti-inflammatory Potential of 2-Ethylrutoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered substantial interest for their anti-inflammatory properties. Rutoside, a prominent flavonoid, has been extensively studied for its ability to modulate key inflammatory pathways. This technical guide explores the anti-inflammatory effects of 2-Ethylrutoside, a derivative of rutoside. Due to the limited direct research on this compound, this paper will focus on the well-documented anti-inflammatory activities of its parent compound, rutoside, to infer the potential therapeutic benefits and mechanisms of action of this compound. This document provides a comprehensive overview of the current understanding of rutoside's impact on inflammatory signaling cascades, quantitative data from in vitro and in vivo studies, and detailed experimental protocols.

Introduction to this compound

The primary mechanism by which rutoside exerts its anti-inflammatory effects is through the modulation of key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway, and the subsequent reduction in the production of pro-inflammatory cytokines and mediators.[1][2]

Anti-inflammatory Mechanism of Action (Based on Rutoside)

Rutoside has been shown to suppress inflammatory responses through multiple mechanisms:

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Rutoside has been demonstrated to inhibit the activation of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes.[1][2] This inhibition prevents the transcription of genes encoding for cytokines, chemokines, and adhesion molecules.

  • Downregulation of Pro-inflammatory Cytokines: Rutoside treatment has been shown to significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3][4]

  • Reduction of Inflammatory Mediators: Rutoside also inhibits the production of other inflammatory mediators, including nitric oxide (NO) and prostaglandins, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

  • Antioxidant Activity: Rutoside possesses potent antioxidant properties, which contribute to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that can act as second messengers in inflammatory signaling.[1][6]

Signaling Pathway Diagram

NF-kB Signaling Pathway Inhibition by Rutoside cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Cytokines TNF-α, IL-1β, IL-6, COX-2, iNOS Proinflammatory_Genes->Cytokines Rutoside Rutoside Rutoside->IKK Inhibition Rutoside->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by rutoside.

Quantitative Data on Anti-inflammatory Effects of Rutoside

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of rutoside.

Table 1: In Vitro Anti-inflammatory Effects of Rutoside
Cell LineStimulantRutoside ConcentrationEffectReference
Human MacrophagesCD23-McAb (10 µg/mL)100 µMSignificant decrease in TNF-α, IL-1β, and IL-6 protein levels.[3]
Human MacrophagesCD23-McAb (10 µg/mL)100 µMInhibition of nitric oxide release.[3]
Human Intestinal Epithelial Cells (Caco-2)Lipopolysaccharide (LPS)Not specifiedReduced production of IL-6 and IL-8.[7]
Bone Marrow-Derived MacrophagesRANKLNot specifiedReduced reactive oxygen species production.[6]
Table 2: In Vivo Anti-inflammatory Effects of Rutoside
Animal ModelDisease InductionRutoside DosageEffectReference
Adjuvant-Induced Arthritic RatsComplete Freund's Adjuvant15 mg/kgSignificant reduction in paw diameter.[2]
Adjuvant-Induced Arthritic RatsComplete Freund's Adjuvant15 mg/kgDose-dependent lowering of TNF-α and IL-1β in serum.[2]
Adjuvant-Induced Arthritic RatsNot specifiedNot specifiedInhibition of clinical signs of chronic arthritis.[3][8]
Bleomycin-induced Acute Lung Injury in RatsBleomycin100 and 200 mg/kgInhibition of inflammatory cell recruitment to the lungs.[9]

Experimental Protocols

In Vitro Anti-inflammatory Assay in Human Macrophages

This protocol is based on the methodology described by Kauss et al. (2008).[3][8]

Objective: To evaluate the effect of rutoside on the production of pro-inflammatory cytokines by activated human macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Rutoside (dissolved in DMSO)

  • CD23-McAb (activating antibody)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • Differentiate monocytes into macrophages by culturing PBMCs in RPMI 1640 with M-CSF for 7 days.

  • Seed the differentiated macrophages into 96-well plates.

  • Pre-treat the macrophages with various concentrations of rutoside for 1 hour.

  • Stimulate the cells with CD23-McAb (10 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Experimental Workflow Diagram

In Vitro Anti-inflammatory Assay Workflow PBMC_Isolation 1. Isolate PBMCs from Blood Macrophage_Differentiation 2. Differentiate Monocytes to Macrophages (7 days with M-CSF) PBMC_Isolation->Macrophage_Differentiation Cell_Seeding 3. Seed Macrophages into 96-well Plates Macrophage_Differentiation->Cell_Seeding Rutoside_Treatment 4. Pre-treat with Rutoside (1 hour) Cell_Seeding->Rutoside_Treatment Stimulation 5. Stimulate with CD23-McAb (24 hours) Rutoside_Treatment->Stimulation Supernatant_Collection 6. Collect Supernatants Stimulation->Supernatant_Collection ELISA 7. Measure Cytokine Levels (ELISA) Supernatant_Collection->ELISA Data_Analysis 8. Analyze Data ELISA->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory screening.

In Vivo Adjuvant-Induced Arthritis Model in Rats

This protocol is based on the methodology described by Guardia et al. (2001) and Kauss et al. (2008).[3][5]

Objective: To assess the in vivo anti-inflammatory efficacy of rutoside in a rat model of chronic inflammation.

Materials:

  • Male Wistar rats

  • Complete Freund's Adjuvant (CFA)

  • Rutoside (suspended in a suitable vehicle, e.g., carboxymethyl cellulose)

  • Calipers for paw measurement

  • Blood collection supplies

Procedure:

  • Induce arthritis by injecting CFA into the subplantar region of the right hind paw of the rats.

  • Randomly divide the animals into control and treatment groups.

  • Administer rutoside orally or intraperitoneally at the desired dosages daily, starting from the day of adjuvant injection.

  • Monitor the paw volume or diameter using calipers at regular intervals to assess inflammation.

  • Monitor the body weight of the animals.

  • At the end of the study period (e.g., 21 or 50 days), collect blood samples for serum analysis of inflammatory markers (TNF-α, IL-1β) using ELISA.

  • The animals are euthanized, and the paws can be collected for histopathological examination to assess joint damage.

Synthesis of this compound

Conclusion and Future Directions

The extensive body of research on rutoside strongly indicates its potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokines and mediators. As a derivative of rutoside, this compound is hypothesized to retain, and potentially exhibit enhanced, anti-inflammatory activity. The ethyl group may improve its bioavailability, leading to greater efficacy in vivo.

Future research should focus on the direct evaluation of this compound's anti-inflammatory effects in both in vitro and in vivo models. Key studies should include:

  • Direct comparison of the anti-inflammatory potency of this compound with that of rutoside.

  • Pharmacokinetic studies to determine the bioavailability and metabolic profile of this compound.

  • Investigation of its effects on a broader range of inflammatory signaling pathways.

  • Development and optimization of a scalable synthesis process for this compound.

The exploration of this compound as a novel anti-inflammatory agent holds significant promise for the development of new therapies for a wide range of inflammatory diseases.

References

Understanding Compound Bioavailability: A Technical Guide Using Quercetin and Rutin as Surrogates for 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of scientific literature revealed a significant lack of publicly available data on the bioavailability, pharmacokinetics, and specific signaling pathways of 2-Ethylrutoside. Therefore, this guide utilizes the extensively studied, structurally related flavonoids—quercetin and its glycoside rutin—as illustrative examples. The methodologies, data presentation, and visualizations provided herein serve as a template for the kind of analysis required to understand the bioavailability of a compound like this compound.

Introduction to Bioavailability

Bioavailability (F) is a critical pharmacokinetic parameter that measures the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For orally administered compounds, bioavailability is influenced by absorption, metabolism by gut microbiota, intestinal wall metabolism, and first-pass metabolism in the liver. Flavonoids, such as rutin and quercetin, generally exhibit low bioavailability due to poor water solubility and extensive metabolism.[1][2] Understanding the factors that govern a compound's bioavailability is paramount for drug development, enabling the determination of effective dosing and the design of formulations to enhance absorption.

Pharmacokinetic Profiles of Rutin and Quercetin

The bioavailability and pharmacokinetic parameters of quercetin and rutin are highly dependent on the chemical form (aglycone vs. glycoside), the type of glycoside, the food matrix, and the species being studied.[3][4] After oral administration, rutin is poorly absorbed in the small intestine and is largely hydrolyzed by gut microbiota in the colon to its aglycone, quercetin, which is then absorbed.[5][6] Quercetin itself undergoes extensive phase II metabolism (glucuronidation and sulfation) in the enterocytes and the liver, meaning that the primary circulating forms are not the aglycone but its conjugated metabolites.[3][7][8]

Quantitative Data: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for quercetin and rutin from studies in rats and humans.

Table 1: Pharmacokinetic Parameters of Quercetin and Rutin in Rats

CompoundAdministrationDoseCmaxTmax (h)AUC (µg·min/mL)Oral Bioavailability (%)Reference
Quercetin Intravenous (IV)33 µmol/kg---100% (Reference)[3]
Quercetin Oral (PO)165 µmol/kg---53%[3]
Rutin Oral (PO)328 µmol/kgLower than Quercetin-Lower than QuercetinNot detected as rutin[3][9]
Rutin Intramuscular (IM)100 mg/kg21.11 ± 0.46 µg/mL2.0--[10]
Rutin (from Mulberry Leaf Extract) Oral (PO)34.8 mg/kg1.55 ± 0.19 mg/L1.0--[11]
Quercetin (from Mulberry Leaf Extract) Oral (PO)11.1 mg/kg1.13 ± 0.33 mg/L0.33--[11]

Note: In many studies, after oral administration of rutin or quercetin, only the conjugated metabolites of quercetin are detected in plasma. Bioavailability is often calculated based on the total concentration of these metabolites.

Table 2: Pharmacokinetic Parameters of Quercetin Glycosides in Humans

Compound/SourceDose (Quercetin Equivalent)Cmax (µg/mL)Tmax (h)Elimination Half-life (t½) (h)Reference
Onion Supplement 100 mg2.3 ± 1.50.7 ± 0.2~11[4][12]
Quercetin-4'-O-glucoside 100 mg2.1 ± 1.60.7 ± 0.3~11[4][12]
Buckwheat Tea 200 mg0.6 ± 0.74.3 ± 1.8~11[4][12]
Rutin (Quercetin-3-O-rutinoside) 200 mg0.3 ± 0.37.0 ± 2.9~11[4][12]

Experimental Protocols

Accurate assessment of bioavailability requires robust experimental designs and validated analytical methods.

Animal Pharmacokinetic Studies
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][11][13] Animals are typically cannulated (e.g., jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., saline, DMSO) and administered as a bolus injection to establish a reference for 100% bioavailability.[3]

    • Oral (PO) Administration: The compound is administered by oral gavage, often as a suspension in a vehicle like carboxymethylcellulose.[3][11]

  • Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 h) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.[11]

  • Metabolite Analysis: To measure total quercetin (aglycone + conjugates), plasma samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the quercetin aglycone before analysis.[3]

Human Clinical Studies
  • Study Design: A randomized, crossover design is often employed, where each volunteer receives each treatment (e.g., different quercetin formulations) with a washout period in between.[4][12]

  • Subjects: Healthy volunteers are recruited, often with restrictions on the consumption of flavonoid-rich foods before and during the study period.[14]

  • Dosing and Sample Collection: Similar to animal studies, subjects consume a standardized dose of the test product, and blood samples are collected at specified time intervals.[4][12]

Analytical Methodology: Quantification of Quercetin
  • Method: High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying quercetin and its metabolites in biological matrices.[15][16]

  • Sample Preparation: Solid-phase extraction (SPE) is frequently used to clean up and concentrate the analytes from plasma or urine, providing high recovery (>95%).[17]

  • Chromatography:

    • Column: A reversed-phase column, such as a C18 (ODS), is typically used.[17]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., ammonium acetate with acetic acid) is employed for separation.[17]

  • Detection:

    • UV Detection: Quercetin has a strong UV absorbance, typically measured around 370 nm.[17]

    • Electrochemical Detection (ECD) or Mass Spectrometry (MS): For higher sensitivity and specificity, especially for identifying various metabolites, HPLC can be coupled with ECD or MS detectors.[12][18]

  • Validation: The analytical method must be validated for linearity, accuracy, precision, and sensitivity (Limit of Quantification, LOQ).[17]

Visualizations: Metabolism and Signaling Pathways

Graphviz diagrams are used to visualize complex biological processes, such as metabolic conversion and cellular signaling cascades.

Metabolic Pathway of Rutin

The primary route of rutin metabolism involves deglycosylation by gut bacteria to release quercetin, which is then absorbed and undergoes extensive Phase II metabolism.

Rutin_Metabolism Rutin Rutin (in GI Tract) Quercetin_Aglycone Quercetin Aglycone (in Colon) Rutin->Quercetin_Aglycone Deglycosylation by Gut Microbiota (α-rhamnosidase, β-glucosidase) Absorbed_Quercetin Absorbed Quercetin (Enterocytes/Liver) Quercetin_Aglycone->Absorbed_Quercetin Absorption Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) (in Systemic Circulation) Absorbed_Quercetin->Conjugated_Metabolites Phase II Metabolism (UGTs, SULTs) Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion Elimination PK_Workflow Dosing Dosing (IV or Oral Administration) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (e.g., Solid-Phase Extraction) Processing->Extraction Analysis Quantification (e.g., HPLC-UV/MS) Extraction->Analysis Calculation Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Analysis->Calculation Quercetin_Signaling TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) NFkB_nucleus->Inflammation Induces Transcription Quercetin Quercetin Quercetin->IKK Inhibits

References

Cytotoxicity Profile of Rutin and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific studies on the cytotoxicity profile of 2-Ethylrutoside. Therefore, this guide focuses on the well-documented cytotoxicity of its parent compound, Rutin (Quercetin-3-rutinoside), to provide a relevant and informative overview for researchers interested in this class of compounds.

Introduction

Rutin, a flavonoid glycoside ubiquitously found in various plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] Its potential as a cytotoxic agent against various cancer cell lines is of particular interest in the field of drug discovery. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of rutin, detailing its effects on various cell lines, the experimental protocols used for its evaluation, and the underlying molecular mechanisms, particularly the induction of apoptosis.

Quantitative Cytotoxicity Data of Rutin

The cytotoxic activity of rutin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The IC50 values for rutin are cell-line dependent and vary with the duration of exposure.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Assay UsedReference
RPMI-7951Human Melanoma64.49 ± 13.2724MTT[1][5]
SK-MEL-28Human Melanoma47.44 ± 2.4124MTT[1][5]
786-OHuman Renal Cancer~5048MTT[6]
HN5Head and Neck Squamous Cell Carcinoma>1000 (for free rutin)24 & 48MTT[7]
SiHaCervical Cancer125.4324MTT[8]
Hep G2 (in combination with Piperine)Hepatocellular Carcinoma30 µg/mlNot SpecifiedMTT[9]
Hep 3B (in combination with Piperine)Hepatocellular Carcinoma20 µg/mlNot SpecifiedMTT[9]
HeLaCervical CancerNot Specified24MTT[10]
HCT116Colon CancerCytotoxicNot SpecifiedXTT[11]

Experimental Protocols for Cytotoxicity Assessment

The evaluation of rutin's cytotoxic effects typically involves a series of well-established in vitro assays. These protocols are crucial for obtaining reliable and reproducible data.

Cell Culture

A variety of human cancer cell lines are utilized to assess the cytotoxicity of rutin. These cell lines are cultured in specific growth media, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal calf serum (FCS) and antibiotics (e.g., penicillin/streptomycin). The cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Viability and Cytotoxicity Assays

Several colorimetric and luminescence-based assays are employed to measure cell viability and cytotoxicity.

This is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[1][12]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[1]

    • Treat the cells with various concentrations of rutin (or the test compound) for a specified duration (e.g., 24 or 48 hours).[1]

    • After the incubation period, remove the treatment medium and add MTT solution to each well.

    • Incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).[13]

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[8][13]

  • Principle: LDH released into the culture medium is quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

  • Protocol Outline:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Incubate the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism of rutin-induced cytotoxicity. Various methods are used to detect apoptotic events.

Changes in cell morphology are indicative of apoptosis.

  • Protocol: Treat cells with rutin and observe them under an inverted phase-contrast microscope. Apoptotic cells typically exhibit characteristics such as cell shrinkage, membrane blebbing, and detachment from the culture surface.[13]

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA.

  • Protocol:

    • Grow and treat cells on coverslips or in chamber slides.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Stain the cells with DAPI solution.

    • Visualize the nuclear morphology using a fluorescence microscope. Apoptotic nuclei appear condensed and fragmented.[10]

Flow cytometry can be used to analyze the cell cycle distribution and identify a sub-G1 peak, which is characteristic of apoptotic cells with fragmented DNA.[6]

  • Protocol Outline:

    • Treat cells with rutin for the desired time.

    • Harvest the cells and fix them in cold ethanol.

    • Stain the cells with a DNA-binding dye such as propidium iodide (PI).

    • Analyze the cell population using a flow cytometer.

Signaling Pathways and Molecular Mechanisms

Rutin exerts its cytotoxic effects through the modulation of various signaling pathways, primarily leading to the induction of apoptosis.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a major mechanism of rutin-induced apoptosis.[4][14] It involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction.

  • Mechanism: Rutin treatment can lead to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[4] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[14]

Intrinsic_Apoptotic_Pathway Rutin Rutin Bax Bax (Pro-apoptotic) Rutin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Rutin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Cytochrome c / Apaf-1) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by rutin.

Extrinsic (Death Receptor) Apoptotic Pathway

Some studies suggest that rutin can also activate the extrinsic apoptotic pathway.[4]

  • Mechanism: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Extrinsic_Apoptotic_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Bid_tBid Bid -> tBid Caspase8->Bid_tBid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Intrinsic_Pathway Intrinsic Pathway Bid_tBid->Intrinsic_Pathway Activates

Caption: Extrinsic apoptotic pathway potentially modulated by rutin.

Experimental Workflow for Cytotoxicity Profiling

The general workflow for assessing the cytotoxicity of a compound like rutin involves a multi-step process.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Signaling Pathway Analysis Cell_Culture Cell Line Selection & Culture Compound_Prep Compound Preparation & Concentration Range Selection Cell_Culture->Compound_Prep Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Compound_Prep->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Morphology Morphological Analysis IC50->Morphology Apoptosis_Detection Apoptosis Assays (e.g., DAPI, Flow Cytometry) IC50->Apoptosis_Detection Caspase_Activity Caspase Activity Assays Apoptosis_Detection->Caspase_Activity Western_Blot Western Blot for Apoptotic Proteins Caspase_Activity->Western_Blot Pathway_Analysis Identification of Modulated Pathways Western_Blot->Pathway_Analysis Gene_Expression Gene Expression Analysis (e.g., RT-PCR) Pathway_Analysis->Gene_Expression

Caption: General experimental workflow for cytotoxicity profiling.

Conclusion

While no direct cytotoxicity data for this compound is currently available in the public domain, the extensive research on its parent compound, rutin, provides valuable insights. Rutin demonstrates dose-dependent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. The experimental protocols and mechanistic pathways detailed in this guide offer a solid foundation for researchers investigating the cytotoxic potential of rutin and its derivatives, including this compound. Further studies are warranted to specifically elucidate the cytotoxicity profile of this compound and to determine if the ethyl substitution modifies the biological activity observed with rutin.

References

An In-depth Technical Guide on the Effects of 2-Ethylrutoside on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 2-Ethylrutoside, also known as Troxerutin and O-(β-hydroxyethyl)-rutosides, on endothelial cells. The document synthesizes key findings on its mechanism of action, summarizes quantitative data from various studies, details experimental protocols, and visualizes the involved signaling pathways.

Core Mechanisms of Action

This compound, a semi-synthetic flavonoid derived from rutin, exerts multiple beneficial effects on the vascular endothelium. Its primary mechanisms of action are centered around its potent antioxidant, anti-inflammatory, and vasoprotective properties. These actions collectively contribute to maintaining endothelial integrity and function.[1]

  • Antioxidant Activity: this compound effectively scavenges free radicals, thereby inhibiting oxidative stress. This is crucial for protecting vascular endothelial cells from oxidative damage, a key factor in the pathogenesis of various vascular disorders like atherosclerosis.[1] By mitigating oxidative stress, it helps preserve the normal function of the vascular endothelium.

  • Anti-inflammatory Action: The compound modulates the production of inflammatory cytokines and reduces the expression of adhesion molecules such as ICAM-1 and VCAM-1 on endothelial cells.[1] By downregulating these molecules, this compound limits the adhesion and migration of inflammatory cells to the endothelium, thus reducing vascular inflammation.[1]

  • Vasoprotective Effects: this compound strengthens capillaries, improves microcirculation, and reduces capillary fragility and permeability.[1][2] This is particularly beneficial in conditions characterized by microvascular leakage. It also improves blood flow by reducing blood viscosity and preventing platelet aggregation.[1] Furthermore, it has been shown to protect the endothelium by decreasing the number of circulating endothelial cells, which is a marker of endothelial damage.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the effects of this compound on endothelial cells.

Table 1: In Vitro Effects of this compound on Endothelial Cells

Cell LineTreatment/StimulusThis compound ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)Phorbol 12-myristate 13-acetate (PMA) (100 nM)1 mMCounteracted the PMA-induced increase in VEGF.[4]
Human Umbilical Vein Endothelial Cells (HUVEC)Hypoxia500 µg/mlInhibited ATP depletion and phospholipase A2 activation by 70-90%. Prevented increased neutrophil adhesiveness.[5]
Human Retinal Endothelial Cells (HREC)High Glucose1 mMCounteracted the high glucose-induced increase in intracellular and extracellular VEGF.[4][6]

Table 2: In Vivo and Clinical Effects of this compound

Study PopulationConditionDosageDurationKey FindingsReference
Patients with Chronic Venous Insufficiency (CVI)Increased circulating endothelial cells1 g/day (Oral Venoruton)4 weeksSignificant decrease in circulating endothelial cells.[3]
Frog Mesentery MicrovesselsNormal and increased permeability models0.01 - 1.0 mg/mlN/AReduced hydraulic permeability to approximately half of its value.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

3.1. Cell Culture and Treatment

  • Cell Lines:

    • HUVEC (Human Umbilical Vein Endothelial Cells): A standard model for studying general endothelial cell biology.

    • HREC (Human Retinal Endothelial Cells): A specialized model for investigating diabetic retinopathy and other retinal vascular diseases.[4]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., EGM-2 for HUVEC, specialized retinal cell media for HREC) supplemented with growth factors, serum, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation:

    • Hyperglycemia Model: Cells are exposed to high glucose concentrations (e.g., 30 mM) for extended periods (e.g., 72 hours to 7 days) to mimic diabetic conditions.[4][8]

    • Inflammatory Model: Phorbol 12-myristate 13-acetate (PMA) at concentrations around 100 nM can be used to induce inflammatory responses and activate pathways like PKC.[4]

    • Hypoxia Model: Cells are placed in a hypoxic chamber with low oxygen levels to simulate conditions of blood stasis and ischemia.[5]

  • This compound Treatment: this compound (Troxerutin) is dissolved in the culture medium at desired concentrations (e.g., 1 mM) and applied to the cells, often as a pre-treatment before the stimulus or co-administered with the stimulus.[4]

3.2. Key Assays

  • Cell Viability Assay (MTT Assay): To assess the cytotoxicity of this compound, HUVEC cells can be exposed to various concentrations (e.g., up to 30 mM) for 48 hours. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.[4]

  • VEGF Protein Expression and Release (Western Blot and ELISA):

    • Intracellular VEGF: Western blotting is used to quantify the levels of VEGF protein within the cell lysates.

    • Extracellular VEGF: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the cell culture medium to measure the amount of secreted VEGF.[4]

  • Measurement of Microvascular Permeability (Landis Micro-occlusion Technique): This technique is used in vivo (e.g., in frog mesentery) to estimate the hydraulic permeability (Lp) and the effective osmotic pressure (σΔπ) exerted by macromolecules across the capillary wall.[7]

  • Neutrophil Adherence Assay: Hypoxia-activated endothelial cells are co-cultured with isolated human neutrophils. The number of adherent neutrophils is quantified to assess the effect of this compound on endothelial cell adhesiveness.[5]

  • Measurement of ATP Content and Phospholipase A2 Activation: Standard biochemical assays are used to measure the intracellular ATP levels and the activity of phospholipase A2 in cell lysates from hypoxia-treated endothelial cells.[5]

Signaling Pathways and Visualizations

4.1. PKCβII/HuR/VEGF Signaling Pathway in Hyperglycemia

Under hyperglycemic conditions, Protein Kinase C βII (PKCβII) is activated in endothelial cells. This leads to the upregulation of the mRNA-binding protein Hu-antigen R (HuR), which in turn increases the expression of Vascular Endothelial Growth Factor (VEGF).[4][6] VEGF is a key mediator of angiogenesis and increased vascular permeability, which are hallmarks of diabetic retinopathy.[6] this compound has been shown to counteract the hyperglycemia-induced upregulation of this entire cascade.[4][6][8]

PKC_HuR_VEGF_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_effect Pathological Effect cluster_intervention Intervention Hyperglycemia Hyperglycemia PKC PKCβII Activation Hyperglycemia->PKC HuR HuR Upregulation PKC->HuR VEGF VEGF Expression HuR->VEGF Angiogenesis Angiogenesis & Permeability VEGF->Angiogenesis Troxerutin This compound Troxerutin->PKC Inhibits

Caption: PKCβII/HuR/VEGF pathway in endothelial cells under hyperglycemia and its inhibition by this compound.

4.2. Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on endothelial cells in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Endothelial Cell Culture (e.g., HUVEC, HREC) Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Stimulation Stimulation (e.g., High Glucose, PMA, Hypoxia) Pretreatment->Stimulation CellViability Cell Viability (MTT Assay) Stimulation->CellViability ProteinAnalysis Protein Expression/Secretion (Western Blot, ELISA) Stimulation->ProteinAnalysis FunctionalAssays Functional Assays (e.g., Neutrophil Adhesion) Stimulation->FunctionalAssays

Caption: A generalized experimental workflow for studying the effects of this compound on endothelial cells.

4.3. Logical Relationship of this compound's Core Effects

This diagram illustrates the logical relationship between the core properties of this compound and its ultimate effect on endothelial cell health.

Core_Effects_Relationship cluster_properties Core Properties Troxerutin This compound Antioxidant Antioxidant Troxerutin->Antioxidant AntiInflammatory Anti-inflammatory Troxerutin->AntiInflammatory Vasoprotective Vasoprotective Troxerutin->Vasoprotective EndothelialHealth Improved Endothelial Cell Health & Function Antioxidant->EndothelialHealth AntiInflammatory->EndothelialHealth Vasoprotective->EndothelialHealth

Caption: The relationship between this compound's properties and its effect on endothelial health.

Conclusion

This compound demonstrates significant protective effects on endothelial cells through its multifaceted mechanism of action, which includes antioxidant, anti-inflammatory, and vasoprotective activities. In vitro and in vivo studies have consistently shown its ability to counteract pathological processes such as hyperglycemia-induced VEGF upregulation and hypoxia-induced cell activation. The detailed experimental protocols and signaling pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in managing endothelial dysfunction and related vascular diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological activities of 2-Ethylrutoside, a derivative of the naturally occurring flavonoid, rutin. This document offers detailed experimental protocols for its synthesis via selective ethylation, its characterization using modern analytical techniques, and the evaluation of its antioxidant and anti-inflammatory properties. Furthermore, potential signaling pathways that may be modulated by this compound are discussed, providing a basis for future mechanistic studies.

Introduction

Rutin, a glycosidic flavonoid abundant in various plants, is well-documented for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities. However, its therapeutic potential is often limited by poor solubility and bioavailability. Chemical modification of rutin, such as alkylation, presents a promising strategy to enhance its physicochemical properties and biological efficacy. This compound, an O-ethylated derivative of rutin, is a novel compound with potential for improved therapeutic applications. This document outlines the protocols for its synthesis, purification, and characterization, as well as for investigating its biological functions.

Synthesis of this compound

The synthesis of this compound can be achieved through the selective ethylation of rutin. The following protocol is a proposed method based on established flavonoid chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

  • Rutin (95% purity)

  • Ethyl iodide (C2H5I)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve rutin (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Ethylation: Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60°C and monitor the progress of the reaction using TLC (Mobile phase: Ethyl acetate/Methanol/Water, 10:1.5:1 v/v/v). The formation of a new, less polar spot indicates the product.

  • Work-up: After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques to determine its structure, purity, and physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized this compound.

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 350 nm.

  • Injection Volume: 10 µL.

  • Expected Outcome: A single, sharp peak for the purified this compound, with a different retention time compared to the starting material, rutin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: Comparison of the spectra of this compound with that of rutin. The presence of new signals in the aliphatic region (a triplet and a quartet) corresponding to the ethyl group, and a shift in the signals of the aromatic protons adjacent to the site of ethylation will confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to support its structural confirmation.

Protocol:

  • Technique: Electrospray Ionization (ESI-MS).

  • Mode: Positive and negative ion modes.

  • Analysis: The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of this compound (C29H34O16).

Parameter Rutin (Starting Material) This compound (Product)
Molecular Formula C27H30O16C29H34O16
Molecular Weight 610.52 g/mol 638.57 g/mol
HPLC Retention Time Varies (e.g., 15 min)Expected to be longer than rutin
Key ¹H NMR Signals Absence of ethyl signalsTriplet (~1.3 ppm) and Quartet (~4.1 ppm)
MS (m/z) [M-H]⁻ at 609.14[M-H]⁻ at 637.17

Biological Activity Assessment

Based on the known activities of rutin, this compound is hypothesized to possess significant antioxidant and anti-inflammatory properties.

Antioxidant Activity

4.1.1. DPPH Radical Scavenging Assay

Protocol:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of this compound and a positive control (e.g., Ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or control solutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

4.1.2. ABTS Radical Scavenging Assay

Protocol:

  • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate in water.

  • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

  • Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound or a positive control (e.g., Trolox) to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

Assay Parameter This compound (Expected) Rutin (Reference)
DPPH ScavengingIC50 (µg/mL)To be determined~20-30
ABTS ScavengingIC50 (µg/mL)To be determined~10-15
Anti-inflammatory Activity

4.2.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.

Assay Parameter This compound (Expected) Dexamethasone (Control)
NO InhibitionIC50 (µM)To be determined~5-10

Investigation of Signaling Pathways

Rutin is known to modulate several key signaling pathways involved in inflammation and cellular stress responses. It is plausible that this compound shares or enhances these activities. The following are proposed pathways for investigation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.

Experimental Workflow:

G cluster_cytoplasm Cytoplasm LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Ethylrutoside This compound Ethylrutoside->IKK Inhibition?

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in cellular responses to external stimuli.

Experimental Workflow:

G Stimulus Stress/LPS MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Inflammation Inflammatory Response AP1->Inflammation Ethylrutoside This compound Ethylrutoside->MAPKK Inhibition?

Caption: Potential modulation of the p38 MAPK pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is vital for cell survival and proliferation.

Experimental Workflow:

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Ethylrutoside This compound Ethylrutoside->PI3K Modulation?

Caption: Hypothesized interaction of this compound with the PI3K/Akt pathway.

Protocol: Western Blot Analysis

To investigate these pathways, Western blotting can be employed to measure the phosphorylation status of key proteins.

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus (e.g., LPS). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-p38, p-Akt).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion

This document provides a foundational framework for the synthesis, characterization, and biological evaluation of this compound. The detailed protocols and proposed mechanistic studies are intended to guide researchers in exploring the therapeutic potential of this novel flavonoid derivative. Further investigations are warranted to fully elucidate its pharmacological profile and mechanism of action.

Application Note: Quantitative Analysis of 2-Ethylrutoside in Human Plasma using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 2-Ethylrutoside in human plasma. The protocol is adapted from established methods for the closely related compound, troxerutin, a mixture of hydroxyethylrutosides.[1][2] The procedure utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic studies and other applications involving the quantification of this compound.

Introduction

This compound is a derivative of the natural flavonoid rutin and belongs to the family of O-(β-hydroxyethyl)-rutosides. These compounds are investigated for their potential therapeutic effects, particularly in relation to vascular health. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides a comprehensive protocol for its determination in human plasma by HPLC-MS, offering high sensitivity and specificity.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is based on a common and effective method for removing proteins from plasma samples prior to HPLC-MS analysis.[1][3]

  • Reagents:

    • Perchloric Acid

    • Internal Standard (IS) solution (e.g., Rutin or a stable isotope-labeled this compound)

    • Human Plasma

  • Procedure:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 50 µL of perchloric acid to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for HPLC-MS analysis.

2. HPLC-MS System and Conditions

The following HPLC and MS conditions are recommended based on methods for the analysis of troxerutin and other flavonoids.[1][2][4]

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column Phenomenex Synergi Fusion RP, 4 µm, 75 x 2.0 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 20% B
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Autosampler Temp. 4°C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 20 psi
Collision Gas Nitrogen

3. MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the assay.[3] The proposed transitions for this compound are based on its chemical structure and fragmentation patterns observed for similar flavonoids like troxerutin.[2]

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)To be determinedTo be determined200To be optimized
This compound (Qualifier)To be determinedTo be determined200To be optimized
Internal Standard (e.g., Rutin)611.1303.120040

Note: The exact m/z values for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will correspond to [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell.

Method Validation Parameters (Exemplary)

The following table summarizes typical validation parameters for similar bioanalytical methods and should be established for the this compound assay.[1][5][6][7][8]

Table 4: Summary of Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow sample Plasma Sample is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Perchloric Acid) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_ms_analysis HPLC-MS/MS Analysis supernatant_transfer->hplc_ms_analysis data_processing Data Processing and Quantification hplc_ms_analysis->data_processing results Results data_processing->results hplc_ms_system hplc HPLC System Mobile Phase A/B Pump Autosampler Column Oven column HPLC Column hplc->column Sample Injection esi_source ESI Source Ionization column->esi_source Elution mass_spec Mass Spectrometer (Triple Quadrupole) Q1: Precursor Ion Selection Q2: Collision Cell (Fragmentation) Q3: Product Ion Selection esi_source->mass_spec detector Detector mass_spec->detector data_system Data System detector->data_system

References

Application Note: Development and Validation of an Analytical Method for O-Ethylrutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-ethylrutin, a derivative of the naturally occurring flavonoid rutin, is a compound of significant interest in pharmaceutical development due to its potential for enhanced bioavailability and therapeutic efficacy. Rutin itself modulates several key cellular signaling pathways, including those involved in inflammation, apoptosis, and oxidative stress.[1][2][3] Accurate and reliable quantification of O-ethylrutin in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides a comprehensive guide to developing and validating an analytical method for O-ethylrutin using UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Biological Context: Rutin's Role in Cellular Signaling

Rutin has been shown to exert its biological effects by modulating multiple signaling pathways.[1][4] Understanding these pathways provides context for the therapeutic potential of its derivatives like O-ethylrutin. The diagram below illustrates a simplified overview of how rutin can influence key cellular processes such as inflammation and apoptosis.

RutinSignalingPathway cluster_stimulus External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimuli (e.g., TNF-α) NFKB NF-κB Pathway Stimulus->NFKB Inflammation Inflammation NFKB->Inflammation CellSurvival Cell Proliferation NFKB->CellSurvival MAPK p38 MAPK Pathway ProgrammedDeath Apoptosis Induction MAPK->ProgrammedDeath Apoptosis Apoptosis (Caspase Activation) Apoptosis->ProgrammedDeath Rutin Rutin / O-Ethylrutin Rutin->NFKB Inhibition Rutin->MAPK Activation Rutin->Apoptosis Induction

Caption: Simplified diagram of signaling pathways modulated by Rutin.

General Analytical Workflow

The development of a robust analytical method follows a structured workflow, from initial sample handling to final method validation. This ensures the generated data is accurate, reproducible, and fit for its intended purpose.

AnalyticalWorkflow SamplePrep 1. Sample Preparation (Extraction, Dilution) MethodDev 2. Method Development (UV-Vis or HPLC Optimization) SamplePrep->MethodDev DataAcq 3. Data Acquisition (Absorbance/Chromatogram) MethodDev->DataAcq MethodVal 4. Method Validation (Linearity, Precision, Accuracy) DataAcq->MethodVal Analysis 5. Routine Analysis (Quantification of O-ethylrutin) MethodVal->Analysis

Caption: General workflow for analytical method development and validation.

Experimental Protocols

Two common methods for the quantification of flavonoids are presented: a rapid UV-Vis spectrophotometric method and a more specific HPLC method.

Protocol 1: UV-Vis Spectrophotometric Method

This method is suitable for rapid, high-throughput screening and quantification in simple matrices.

A. Instrumentation

  • A double beam UV-Vis spectrophotometer with spectral scanning capabilities.[5]

B. Reagents and Materials

  • Methanol (HPLC or Spectroscopic Grade)

  • O-ethylrutin reference standard

  • Volumetric flasks and pipettes

C. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of O-ethylrutin reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 20 µg/mL in methanol.[6]

D. Method Development and Execution

  • Wavelength Scanning (λmax Determination): Scan a working standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For rutin, characteristic peaks are observed around 257 nm and 355 nm.[5][7] The λmax for O-ethylrutin should be experimentally determined but is expected to be in a similar range.

  • Calibration Curve Construction: Measure the absorbance of each working standard solution at the determined λmax against a methanol blank.

  • Plot a graph of absorbance versus concentration. The relationship should be linear, and the regression equation (y = mx + c) will be used to calculate the concentration of unknown samples.[6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and is the preferred choice for complex matrices and regulatory submissions. The following is a starting point for method development, based on established methods for rutin and other flavonoids.[8][9]

A. Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[8]

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. A good starting point is a mixture of Methanol and 0.2% Phosphoric Acid in Water (e.g., 60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[8]

  • Detection Wavelength: Monitor at the λmax determined by UV-Vis spectrophotometry (e.g., ~257 nm or ~356 nm).[9]

  • Injection Volume: 20 µL.[8]

B. Sample Preparation

  • Extraction from Solid Samples: If O-ethylrutin is in a solid matrix (e.g., a formulation or plant tissue), extract it using a suitable solvent like methanol or ethanol, potentially with the aid of ultrasonication.[10]

  • Filtration: Centrifuge and/or filter the sample extract through a 0.45 µm syringe filter to remove particulates before injection.[11]

  • Dilution: Dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure its suitability. Key validation parameters are summarized below.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest without interference from excipients, impurities, or degradation products.[9]The analyte peak should be well-resolved from other peaks in the chromatogram.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.[6]Correlation coefficient (r²) > 0.999.[6]
Accuracy To determine the closeness of the measured value to the true value, often assessed by recovery studies.[11]Percent recovery typically between 98-102%.[8]
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[12]Relative Standard Deviation (RSD) < 2%.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise ratio of 10:1.[13]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[9]RSD of results should remain within acceptable limits.
Summary of Quantitative Validation Data (Exemplary)

The following table presents typical data obtained during the validation of an HPLC method for a flavonoid like rutin, which can be used as a benchmark for O-ethylrutin method development.

Parameter Result Reference
Linearity Range 2 - 25 µg/mL[6][8]
Correlation Coefficient (r²) 0.9997[11]
Accuracy (% Recovery) 98.1% - 101.8%[8]
Precision (Intra-day RSD) < 1.4%[6][12]
Precision (Inter-day RSD) < 1.6%[6][12]
LOD 0.19 µg/mL[11]
LOQ 0.60 µg/mL[11]

Conclusion

This application note provides a foundational protocol for the development and validation of analytical methods for O-ethylrutin. A simple UV-Vis method can be employed for rapid analysis, while a more specific and robust HPLC method is recommended for detailed characterization, quality control, and pharmacokinetic studies. Proper method validation is essential to ensure that the data generated is reliable and suitable for its intended scientific or regulatory purpose.

References

Application Notes & Protocols: Formulation of Flavonoid Glycosides for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Overcoming Formulation Challenges

Flavonoid glycosides, including compounds like Rutin and its derivatives, are a class of natural products with significant therapeutic potential, demonstrating antioxidant, anti-inflammatory, and vasoprotective properties.[1][2] A major hurdle in their preclinical development is their characteristically poor aqueous solubility, which leads to low and variable oral bioavailability.[3][4] Consequently, robust formulation strategies are essential to enable accurate and reproducible in vivo studies.

This note outlines common strategies for formulating these compounds for both oral and parenteral administration routes.

Strategies for Oral Formulation

Oral delivery is often preferred for ease of administration, but the low solubility of flavonoid glycosides necessitates advanced formulation techniques to enhance dissolution and absorption.[5]

  • Nanoemulsions & Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can significantly improve the oral bioavailability of poorly soluble compounds.[6][7] They consist of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced water solubility.[4]

  • Phytosomes: These are complexes of the natural compound and phospholipids (like phosphatidylcholine) that improve absorption and bioavailability.[1]

Table 1: Example Formulations for Oral Administration of Flavonoid Glycosides

Formulation Type Components Drug Key Finding Reference
Nanoemulsion Oil: Labrafil® M 1944 CSSurfactant: Tween 80Co-surfactant: Transcutol P Rutin Resulted in a 33.68-fold increase in oral bioavailability compared to a simple suspension. [7]
SEDDS Oil: LabrafacSurfactant: Solutol HS 15Co-solvent: Propylene glycol Rutin Significantly enhanced mucus permeability and oral bioavailability. [6]

| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-βCD) | Rutin | Inclusion complexes improved solubility before incorporation into a hydrogel for controlled release. |[4] |

Strategies for Parenteral Formulation

For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, the compound must be fully solubilized in a biocompatible vehicle. This often requires the use of co-solvents.

  • Co-Solvent Systems: A common approach involves dissolving the compound in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with more biocompatible solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol, before final dilution in an aqueous carrier like saline or phosphate-buffered saline (PBS).[8][9] The final concentration of the organic solvent should be minimized to avoid toxicity.

Table 2: Example Formulations for Parenteral Administration

Vehicle Composition Route Animal Model Typical Dose Range Considerations
10% DMSO, 40% PEG 400, 50% Saline IV, IP Mouse, Rat 10 - 50 mg/kg Ensure final DMSO concentration is non-toxic. Potential for drug precipitation upon injection.
5% DMSO, 95% Corn Oil SC, IP Mouse, Rat 50 - 200 mg/kg Forms a depot for slower release with SC injection. Suspension may require homogenization.

| Aqueous Solution in Water/Saline | Oral (gavage) | Rat | 100 - 200 mg/kg | Suitable for water-soluble derivatives like Troxerutin.[10][11] |

Representative Pharmacokinetic Data

The choice of formulation directly impacts the pharmacokinetic profile. The following table presents representative data for Troxerutin, a water-soluble derivative of Rutin, in rats, which highlights typical parameters observed in in vivo studies.

Table 3: Representative Pharmacokinetic Data for Troxerutin in Rats

Parameter Value Conditions Reference
Route of Administration Oral (gavage) Male Wistar Rats [10][11]
Dose 100 - 150 mg/kg/day Administered daily for several weeks for efficacy studies. [10][11]

| Key Observation | Effective plasma concentrations achieved to demonstrate antioxidant and nephroprotective effects. |[11][12] |

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Injection

This protocol describes the preparation of a standard co-solvent vehicle suitable for a poorly soluble flavonoid glycoside for IV administration in a rodent model.

Materials:

  • Flavonoid Glycoside Compound (e.g., 2-Ethylrutoside analog)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5 mL/kg). For a 20 mg/kg dose in a 25g mouse at 5 mL/kg, you would need 0.125 mL of a 4 mg/mL solution per mouse.

  • Initial Solubilization: Weigh the required amount of the flavonoid compound and place it in a sterile vial. Add the required volume of DMSO to achieve a high-concentration stock (e.g., add 10% of the final volume as DMSO). Vortex or sonicate until the compound is completely dissolved.

  • Co-Solvent Addition: Add the required volume of PEG 400 (e.g., 40% of the final volume). Vortex thoroughly until the solution is clear and homogenous.

  • Final Dilution: Slowly add the sterile saline to reach the final desired volume while continuously vortexing to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.

  • Storage and Use: Store the formulation as appropriate (typically at 4°C, protected from light) and use within a validated stability window. Before administration, warm the solution to room temperature and visually inspect for any precipitation.

Protocol 2: In Vivo Administration and Pharmacokinetic Sampling (Mouse Model)

This protocol outlines the procedure for IV administration and subsequent blood collection for pharmacokinetic analysis.

Materials:

  • Prepared dosing formulation

  • Mice (e.g., C57BL/6 or BALB/c)

  • Insulin syringes with appropriate gauge needles (e.g., 29G)

  • Blood collection tubes (e.g., K2-EDTA coated microtainers)

  • Centrifuge

  • Anesthetic (if required for terminal bleed)

Procedure:

  • Animal Preparation: Acclimatize animals according to institutional guidelines. Weigh each animal immediately before dosing to calculate the precise injection volume.

  • Dosing: Restrain the mouse and perform an intravenous injection into the lateral tail vein. Administer the calculated volume slowly and carefully.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). For sparse sampling, collect from different animals at each time point. For serial sampling (where permitted), use submandibular or saphenous vein puncture.

  • Sample Processing: Immediately place collected blood into K2-EDTA tubes and invert gently to mix. Keep samples on ice.

  • Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

  • Storage: Carefully collect the supernatant (plasma) and transfer it to a new, labeled cryovial. Store plasma samples at -80°C until bioanalysis (e.g., by LC-MS/MS).

Visualizations

Experimental Workflow Diagram

G cluster_prep Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis a Weigh Compound b Solubilize in DMSO/Co-solvent a->b c Dilute with Aqueous Carrier b->c d Sterile Filter c->d e Animal Dosing (IV or Oral) d->e f Blood Sampling (Time Course) e->f g Plasma Separation (Centrifugation) f->g h Store Plasma at -80°C g->h i Bioanalysis (LC-MS/MS) h->i j Calculate Plasma Concentrations i->j k Pharmacokinetic Modeling (e.g., AUC, T½) j->k

Caption: Workflow from formulation preparation to pharmacokinetic analysis.

Representative Signaling Pathway: NF-κB Inhibition

Flavonoids like Rutin are known to exert anti-inflammatory effects, partly by inhibiting the NF-κB signaling pathway.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_inactive p50/p65 (Inactive) ikb->nfkb_inactive inhibits nfkb_active p50/p65 (Active) ikb_degraded IκBα (Degraded) ikb->ikb_degraded ubiquitination & degradation nfkb_inactive->nfkb_active released nucleus Nucleus nfkb_active->nucleus translocates to transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->transcription induces compound This compound (Analog) compound->ikk

Caption: Inhibition of the NF-κB inflammatory pathway by a flavonoid.

References

Application Notes and Protocols for 2-Ethylrutoside Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo administration protocols for 2-Ethylrutoside. The following protocols are based on comprehensive data from studies on the closely related and structurally similar compound, Troxerutin (a mixture of hydroxyethylrutosides). Researchers should consider these protocols as a starting point and may need to perform dose-response studies to determine the optimal administration parameters for this compound.

Introduction

Troxerutin, a flavonoid derivative of rutin, has demonstrated significant therapeutic potential in various preclinical models due to its antioxidant, anti-inflammatory, and vasoprotective properties. These application notes provide a summary of administration protocols and key experimental findings from animal studies involving Troxerutin, which can serve as a valuable resource for designing experiments with this compound.

Data Presentation: Quantitative Summary of Troxerutin Administration in Animal Models

The following table summarizes the dosages, routes of administration, and observed effects of Troxerutin in different animal models.

Animal ModelDisease/Condition ModelDosageRoute of AdministrationDurationKey Findings
Male Wistar RatsLipopolysaccharide (LPS)-induced neuroinflammation100 mg/kgIntraperitoneal (i.p.)5 daysNeuroprotection against oxidative stress and neuroinflammation.[1]
Male Wistar RatsCisplatin-induced kidney injury150 mg/kg/dayGastric gavage14 daysAlleviation of renal dysfunction and cellular apoptosis.[2]
Adult Male RatsChronic mild stress-induced anxiety and depression50, 150, and 300 mg/kgOral gavage14 daysDose-dependent reduction in anxiety- and depressive-like behaviors.[3]
Male MiceMorphine withdrawal syndrome50, 100, and 200 mg/kgIntraperitoneal (i.p.)8 daysAttenuation of withdrawal symptoms.[4]
Male Sprague-Dawley RatsMiddle cerebral artery occlusion (MCAO)Not specifiedIntraperitoneal (i.p.) injection (as part of a compound with cerebroprotein hydrolysate)5 daysAlleviation of neurological deficits and reduction in infarct volume.[5]
RatsAβ (1-42)-induced Alzheimer's disease model300 mg/kgGavage14 daysNeuroprotective effects through anti-apoptotic, antioxidant, and AChE inhibitory actions.[6]

Experimental Protocols

Induction of Neuroinflammation and Troxerutin Administration in Rats

Objective: To investigate the neuroprotective effects of Troxerutin against LPS-induced oxidative stress and neuroinflammation.

Animal Model: Male Wistar rats.

Protocol:

  • Animal Acclimatization: House animals under standard laboratory conditions (23±2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 500 μg/kg body weight to induce neuroinflammation.[1]

  • Troxerutin Administration:

    • Prepare a solution of Troxerutin in a suitable vehicle (e.g., normal saline).

    • Administer Troxerutin at a dose of 100 mg/kg body weight via i.p. injection.[1]

    • Commence Troxerutin administration immediately after the LPS injection and continue once daily for 5 consecutive days.[1]

  • Behavioral and Cognitive Assessment:

    • Perform behavioral tests such as the Y-maze, single-trial passive avoidance, and novel object recognition tests to evaluate cognitive function.[1]

  • Biochemical and Molecular Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., hippocampus).

    • Perform assays to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).

    • Analyze the expression of inflammatory mediators and signaling proteins (e.g., SIRT1, SIRT3) using techniques like Western blotting or ELISA.[1]

Cisplatin-Induced Nephrotoxicity and Troxerutin Treatment in Rats

Objective: To evaluate the protective effect of Troxerutin against cisplatin-induced kidney injury.

Animal Model: Male Wistar rats.

Protocol:

  • Animal Groups: Divide rats into four groups: (1) Normal control, (2) Troxerutin control, (3) Cisplatin + Troxerutin, and (4) Cisplatin only.[2]

  • Troxerutin Administration:

    • Administer Troxerutin (150 mg/kg/day) or vehicle (saline) by gastric gavage daily for 14 days to the respective groups.[2]

  • Induction of Nephrotoxicity:

    • On day 12 of the treatment period, administer a single intraperitoneal injection of cisplatin (10 mg/kg) to the Cisplatin + Troxerutin and Cisplatin only groups. The control groups receive a saline injection.[2]

  • Sample Collection and Analysis:

    • At the end of the 14-day period, collect blood samples for the analysis of renal function markers (e.g., blood urea nitrogen, creatinine).[2]

    • Euthanize the animals and harvest the kidneys for histopathological examination and molecular analysis (e.g., expression of PI3K/AKT pathway proteins).[2]

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Troxerutin as identified in the literature.

Troxerutin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Promotes Transcription Anti_inflammatory_effects Anti-inflammatory Effects Troxerutin Troxerutin Troxerutin->NF_kB Inhibits Nrf2 Nrf2 Troxerutin->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Promotes Transcription HO1->Anti_inflammatory_effects Troxerutin_Neuroprotection_Pathway Oxidative_Stress Oxidative Stress Neuroprotection Neuroprotection Neuroinflammation Neuroinflammation SIRT1 SIRT1 SIRT1->Neuroprotection Promotes SIRT3 SIRT3 SIRT3->Neuroprotection Promotes Troxerutin Troxerutin Troxerutin->SIRT1 Activates Troxerutin->SIRT3 Activates Troxerutin_Cardioprotection_Pathway Ischemia_Reperfusion Ischemia/Reperfusion Injury PI3K PI3K Ischemia_Reperfusion->PI3K Inhibits AKT AKT PI3K->AKT Activates HIF1a HIF-1α AKT->HIF1a Activates Cell_Survival Cardiomyocyte Survival HIF1a->Cell_Survival Promotes Troxerutin Troxerutin Troxerutin->PI3K Activates

References

Application Notes and Protocols for 2-Ethylrutoside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Ethylrutoside, a synthetic derivative of the naturally occurring flavonoid rutin, in various cell culture-based assays. This document outlines its potential biological activities, offers detailed protocols for assessing its effects, and presents data on related compounds to inform experimental design.

Introduction to this compound

This compound belongs to the flavonoid family, which is well-known for a wide range of biological activities. Its parent compound, rutin (also known as rutoside), has demonstrated significant antioxidant and anti-inflammatory properties.[1][2] It is hypothesized that by modifying the structure of rutin to create this compound, its bioavailability and efficacy in cellular models may be altered. These protocols are designed to investigate the effects of this compound on cell viability, inflammation, oxidative stress, and apoptosis.

Summary of Quantitative Data on Related Compounds

The following table summarizes the effective concentrations and observed effects of rutoside and hydroxyethylrutosides in various in vitro studies. This data can serve as a starting point for determining the optimal concentration range for this compound in your experiments.

CompoundCell TypeAssayEffective ConcentrationObserved Effect
RutosideHuman Monocyte-Derived MacrophagesGene Expression Array100 µMInhibition of inflammatory gene transcription.[3]
RutosideHuman Monocyte-Derived MacrophagesCytokine Measurement (ELISA)10-100 µMDose-dependent decrease in TNF-α, IL-1β, and IL-6 production.
RutosideHuman Monocyte-Derived MacrophagesNitric Oxide (NO) Assay50 µMSignificant inhibition of NO generation.[3]
Hydroxyethylrutosides (HR)Human Umbilical Vein Endothelial Cells (HUVECs)ATP Depletion Assay (Hypoxia-induced)500 µg/mL70-90% inhibition of ATP decrease.
Hydroxyethylrutosides (HR)Human Umbilical Vein Endothelial Cells (HUVECs)Phospholipase A2 Activation Assay (Hypoxia-induced)500 µg/mL70-90% inhibition of phospholipase A2 activation.
Hydroxyethylrutosides (HR)Human Umbilical Vein Endothelial Cells (HUVECs)Neutrophil Adherence Assay (Hypoxia-induced)500 µg/mLDose-dependent prevention of increased neutrophil adhesiveness.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[4][5][6]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HUVECs)

  • Complete cell culture medium

  • 96-well microplate

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Cell Viability Assay Workflow

Anti-inflammatory Activity Assessment

This protocol measures the potential of this compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), TNF-α, and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8]

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • 24-well or 96-well plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System for NO measurement

  • Human TNF-α and IL-6 ELISA kits

  • Sodium nitrite standard for NO quantification

Procedure:

A. Nitric Oxide (NO) Measurement (Griess Assay):

  • Seed RAW 264.7 cells (e.g., 5 x 10⁵ cells/well in a 24-well plate) and incubate for 24 hours.[8]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent according to the manufacturer's instructions.[8]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

B. TNF-α and IL-6 Measurement (ELISA):

  • Follow steps 1-3 from the NO measurement protocol.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's protocol.[9][10]

  • Briefly, coat a 96-well plate with a capture antibody, add the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant TNF-α and IL-6.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation Ethylrutoside This compound Ethylrutoside->NFkB inhibits

Hypothesized Anti-inflammatory Signaling Pathway

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).[11][12][13]

Materials:

  • HepG2 or other suitable cells

  • 96-well black, clear-bottom microplate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or other ROS generator

  • Quercetin (as a positive control)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Seed cells in the 96-well black microplate and grow to confluence.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA solution (e.g., 50 µL) and add 50 µL of media containing this compound at various concentrations or quercetin as a positive control.[11]

  • Incubate for 60 minutes at 37°C.[11]

  • Wash the cells three times with PBS to remove excess probe and compound.

  • Add 100 µL of the ROS generator (e.g., 600 µM ABAP in HBSS) to each well.[11]

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.

  • Calculate the area under the curve (AUC) for each treatment.

  • Determine the percentage reduction in fluorescence compared to the control (cells treated with ROS generator only).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Materials:

  • Cells of interest

  • 6-well plates

  • Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

  • This compound stock solution

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include untreated and positive controls.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[14]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed & Treat Cells with This compound (24h) harvest_cells Harvest Adherent & Floating Cells seed_cells->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15-20 min) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze quantify Quantify Cell Populations analyze->quantify

Annexin V/PI Apoptosis Assay Workflow

References

Application Notes and Protocols for the Chromatographic Analysis of 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylrutoside is a derivative of the flavonoid rutin, a compound known for its antioxidant and vasoprotective properties. As a semi-synthetic derivative, this compound is of interest to researchers in pharmacology and drug development. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique for the analysis of such compounds. This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis, based on established methods for closely related rutin derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and understanding the chromatographic behavior of the compound.

PropertyValueSource
Molecular Formula C₂₉H₃₄O₁₆PubChem
Molecular Weight 638.6 g/mol PubChem
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-onePubChem
CAS Number 36057-92-8PubChem
Solubility Soluble in polar organic solvents such as methanol and ethanol.Inferred from related compounds

Chromatographic Method for Analysis of this compound

The following protocol describes a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of this compound. This method is adapted from validated procedures for the analysis of troxerutin and other O-(β-hydroxyethyl)-rutosides.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5-100 µg/mL).

4. Chromatographic Conditions

  • The following table summarizes the recommended chromatographic conditions.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-15 min: 15-30% B; 15-20 min: 30-15% B; 20-25 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 350 nm
Injection Volume 20 µL

5. Sample Preparation

  • For bulk drug substance, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to a concentration within the calibration range.

  • For pharmaceutical formulations, an extraction step may be necessary. A common procedure involves dissolving the formulation in a suitable solvent, followed by sonication, centrifugation, and filtration.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. The following table provides typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components and degradation products. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Recovery should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare this compound Standard Solutions hplc_analysis HPLC Analysis prep_standard->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_analysis peak_integration Peak Integration and Identification hplc_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Workflow for this compound analysis.

Signaling Pathway (Illustrative)

While this compound is used as a standard and does not have a signaling pathway in this context, the following diagram illustrates a hypothetical interaction pathway for a flavonoid with a cellular target, which is a common area of research for such compounds.

signaling_pathway Flavonoid This compound (or other flavonoid) Receptor Cell Surface Receptor Flavonoid->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression (e.g., Antioxidant Enzymes) Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Reduced Oxidative Stress) Gene_Expression->Cellular_Response Leads to validation_relationship cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_robustness Reliability Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Range Range Method_Validation->Range LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Linearity->Range Accuracy->Range Precision->Accuracy LOD->LOQ

Application Notes and Protocols for the Dissolution of 2-Ethylrutoside for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: A Strategic Approach to the Solubilization of 2-Ethylrutoside

This compound is a flavonoid derivative, and like many flavonoids, it is anticipated to have low solubility in aqueous solutions.[1][2] Proper dissolution is a critical first step for obtaining reliable and reproducible results in any experimental setting, from in vitro bioassays to in vivo studies. The formation of precipitates can lead to inaccurate concentration measurements and erroneous experimental outcomes.[3] Therefore, a systematic approach to determine the optimal solvent and prepare a stable stock solution is essential.

The general strategy for dissolving a poorly water-soluble compound like this compound involves two key stages: solubility screening and stock solution preparation. Initially, a small-scale solubility test should be performed using a panel of common laboratory solvents.[4] Based on these results, a suitable solvent can be selected to prepare a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the appropriate aqueous medium for the specific application. It is crucial to be aware that the addition of the organic solvent stock to an aqueous buffer may cause the compound to precipitate. Therefore, the final concentration of the organic solvent in the assay medium should be kept to a minimum, typically below 1%, to avoid solvent-induced artifacts and cytotoxicity.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

This protocol outlines a method to determine the approximate solubility of this compound in a variety of common laboratory solvents.

Materials:

  • This compound powder

  • Vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Water bath or heat block

  • Micro-pipettors

  • Solvents for testing:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetone

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate vials.

  • To each vial, add a small, measured volume of one of the test solvents (e.g., 100 µL).

  • Vortex the vials vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If the compound has dissolved, proceed to add more solvent in small increments, vortexing after each addition, until a saturated solution is achieved or the desired concentration is reached.

  • If the compound does not dissolve at room temperature, gentle heating (e.g., 37-50°C) can be applied for a short period.[3]

  • Record the volume of solvent required to completely dissolve the known mass of this compound.

  • Calculate the approximate solubility in mg/mL or mM for each solvent.

  • Summarize the results in a table for easy comparison (see Table 1 template).

Protocol 2: Preparation of a Concentrated Stock Solution

Based on the results from the solubility test, select the solvent that provides the highest solubility and is compatible with the intended downstream application. DMSO is a common choice for poorly soluble compounds due to its high solubilizing power.[5]

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO)

  • Volumetric flask or appropriate tube for the desired volume

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Storage vials (amber or covered in foil to protect from light)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM stock).

  • Carefully weigh the calculated amount of this compound and transfer it to the volumetric flask or tube.[6][7]

  • Add a portion of the selected solvent (e.g., about 70-80% of the final volume).

  • Vortex or stir the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Once dissolved, add the solvent to reach the final desired volume.[8]

  • Mix the solution thoroughly to ensure homogeneity.

  • Aliquot the stock solution into smaller volumes in light-protected vials to avoid repeated freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.[4]

  • Store the stock solution at -20°C or -80°C for long-term stability. The stability of flavonoids in solution can be affected by factors such as light, oxygen, pH, and temperature.[9][10]

Protocol 3: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the concentrated stock solution to the final working concentration for use in cell culture or other aqueous-based assays.

Materials:

  • Concentrated stock solution of this compound

  • Sterile cell culture medium or appropriate aqueous buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the cell culture medium or buffer to achieve the desired final concentrations.

  • It is crucial to add the stock solution to the aqueous medium and mix immediately to minimize the risk of precipitation.

  • Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution in a co-solvent system or reducing the final concentration.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.5%) to prevent solvent-induced toxicity to cells.

  • Include a vehicle control in your experiments, which contains the same final concentration of the solvent as the test samples.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents (Template)

SolventTemperature (°C)Approximate Solubility (mg/mL)Approximate Solubility (mM)Observations
Deionized Water25
PBS, pH 7.425
DMSO25
Ethanol25
Methanol25
Acetone25

Researchers should fill in this table with their experimental data.

Visualizations

Experimental Workflow

G cluster_0 Solubility Screening cluster_1 Stock Solution Preparation cluster_2 Working Solution Preparation weigh Weigh this compound add_solvent Add test solvent weigh->add_solvent vortex Vortex to dissolve add_solvent->vortex observe Visually inspect for dissolution vortex->observe observe->vortex Partially dissolved record Record solubility data observe->record Completely dissolved select_solvent Select optimal solvent record->select_solvent calculate Calculate required mass select_solvent->calculate weigh_stock Weigh this compound calculate->weigh_stock dissolve_stock Dissolve in selected solvent weigh_stock->dissolve_stock final_volume Adjust to final volume dissolve_stock->final_volume aliquot Aliquot and store at -20°C final_volume->aliquot thaw_stock Thaw stock solution aliquot->thaw_stock dilute Dilute in aqueous medium thaw_stock->dilute check_precipitate Check for precipitation dilute->check_precipitate use_in_assay Use in experiment check_precipitate->use_in_assay G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Flavonoid This compound (Hypothesized) Flavonoid->PI3K Inhibits Flavonoid->Akt Inhibits

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of 2-Ethylrutoside, a derivative of the naturally occurring flavonoid, rutin. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standard methodologies and expected data presentation formats based on the known antioxidant properties of rutin and its analogues.[1][2][3][4] The provided protocols for DPPH, ABTS, and FRAP assays are well-established methods for determining antioxidant capacity.[5][6][7][8][9][10][11][12]

Introduction to this compound and its Antioxidant Potential

Rutin, a glycoside of the flavonoid quercetin, is a potent natural antioxidant.[4][13] Its derivatives are of significant interest in pharmacology due to their potential for enhanced bioavailability and therapeutic efficacy. This compound is a semi-synthetic derivative of rutin. The antioxidant activity of flavonoids like rutin is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.[12] Modifications to the rutin structure, such as ethylation, can influence this activity.[2] Therefore, robust in vitro evaluation is crucial to characterize the antioxidant profile of this compound.

Data Presentation: Quantitative Antioxidant Activity of this compound

The following tables present an illustrative summary of the potential antioxidant activity of this compound as determined by various in vitro assays. These values are hypothetical and serve as a template for data presentation.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
1015.2 ± 1.8
2535.8 ± 2.5
5052.1 ± 3.148.5
10078.9 ± 4.2
20092.5 ± 2.9
Ascorbic Acid (Control) 15.2

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
518.3 ± 2.1
1038.6 ± 3.0
2055.4 ± 2.818.2
4080.1 ± 3.9
8094.2 ± 2.5
Trolox (Control) 8.5

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance (593 nm)FRAP Value (µM Fe(II)/g)
200.185 ± 0.012450.8
400.352 ± 0.021860.5
600.510 ± 0.0281245.3
800.685 ± 0.0351672.9
1000.850 ± 0.0412075.7
Ascorbic Acid (Control) 1.250 (at 100 µg/mL) 3052.5

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][8][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample dilutions or control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH to Wells DPPH_Sol->Add_DPPH Sample_Prep Prepare this compound Dilutions Add_Sample Add 100 µL Sample/Control Sample_Prep->Add_Sample Control_Prep Prepare Ascorbic Acid Dilutions Control_Prep->Add_Sample Incubate Incubate 30 min in Dark Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Measure_Abs->Calculate

DPPH Assay Workflow Diagram
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[5][14][15]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the same solvent used for the ABTS•+ working solution. Prepare a series of dilutions (e.g., 5, 10, 20, 40, 80 µg/mL). Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the sample dilutions or control to the respective wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value is determined graphically.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Add_ABTS Add 190 µL ABTS•+ to Wells ABTS_Work->Add_ABTS Sample_Prep Prepare this compound Dilutions Add_Sample Add 10 µL Sample/Control Sample_Prep->Add_Sample Incubate Incubate 6 min Add_Sample->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Measure_Abs->Calculate

ABTS Assay Workflow Diagram
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[10][11][16][17]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions (e.g., 20, 40, 60, 80, 100 µg/mL). Prepare a standard curve using known concentrations of FeSO₄.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample dilutions, standard solutions, or control to the respective wells.

    • For the blank, add 20 µL of the solvent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents per gram of the sample.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Add_FRAP Add 180 µL FRAP Reagent to Wells FRAP_Reagent->Add_FRAP Sample_Prep Prepare this compound Dilutions Add_Sample Add 20 µL Sample/Standard Sample_Prep->Add_Sample Standard_Prep Prepare FeSO4 Standards Standard_Prep->Add_Sample Incubate Incubate 30 min at 37°C Add_Sample->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate FRAP Value from Standard Curve Measure_Abs->Calculate

FRAP Assay Workflow Diagram

Signaling Pathways and Logical Relationships

The antioxidant activity of flavonoids like this compound is based on their chemical structure and ability to interact with free radicals. The fundamental principle is a redox reaction where the antioxidant neutralizes the radical.

Antioxidant_Mechanism cluster_system Biological System cluster_intervention Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage causes Neutralization Radical Neutralization (H• or e- donation) ROS->Neutralization Ethylrutoside This compound Ethylrutoside->Neutralization donates H• or e- to Neutralization->Cell_Damage prevents

Mechanism of Antioxidant Action

References

Application Notes and Protocols for Assessing the Efficacy of 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylrutoside, a synthetic derivative of the naturally occurring flavonoid rutin, holds significant promise as a therapeutic agent due to its potential anti-inflammatory and antioxidant properties. Flavonoids, as a class, are known to modulate key cellular signaling pathways implicated in inflammation and oxidative stress. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of this compound's efficacy, targeting researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to facilitate a thorough investigation of its mechanism of action and to generate robust, quantifiable data.

Disclaimer: While this compound is the focus of this document, specific quantitative efficacy data for this compound is limited in publicly available literature. Therefore, the data presented in the tables are derived from studies on structurally similar and well-researched flavonoids, namely Rutin, Quercetin, and Troxerutin. These values are intended to serve as a reference point for experimental design and data interpretation.

Data Presentation: Comparative Efficacy of Related Flavonoids

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of flavonoids structurally related to this compound. This information is crucial for establishing baseline expectations and for the design of dose-response studies for this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Related Flavonoids

CompoundAssayCell LineStimulantParameter MeasuredIC50 Value
QuercetinNO ProductionRAW 264.7LPSNitric Oxide~25 µM
RutinNO ProductionRAW 264.7LPSNitric Oxide>50 µM
TroxerutinNO ProductionRAW 264.7LPSNitric Oxide>100 µM
QuercetinIL-6 ProductionRAW 264.7LPSInterleukin-6~10 µM
RutinIL-6 ProductionRAW 264.7LPSInterleukin-6~30 µM
TroxerutinTNF-α ProductionRAW 264.7LPSTumor Necrosis Factor-α~20 µM

Table 2: In Vitro Antioxidant Activity of Related Flavonoids

CompoundAssayIC50 Value
QuercetinDPPH Radical Scavenging~5 µM
RutinDPPH Radical Scavenging~10 µM
TroxerutinDPPH Radical Scavenging~38 µg/mL[1]
QuercetinABTS Radical Scavenging~2 µM
RutinABTS Radical Scavenging~8 µM
TroxerutinSuperoxide Radical Scavenging~32.8% inhibition at 50 µg/mL[1]

Table 3: In Vivo Anti-Inflammatory Activity of Related Flavonoids

CompoundAnimal ModelParameter MeasuredDose% Inhibition
RutinCarrageenan-induced paw edema (Rat)Paw Volume50 mg/kg~45%
QuercetinCarrageenan-induced paw edema (Rat)Paw Volume50 mg/kg~55%
TroxerutinCarrageenan-induced paw edema (Mouse)Paw Swelling1 mM (topical)Significant reduction

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Anti-Inflammatory Efficacy

1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

1.2. Nitric Oxide (NO) Production Assay (Griess Test)

  • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

1.3. Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

1.4. Gene Expression Analysis (qPCR)

  • After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

In Vitro Antioxidant Efficacy

2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Prepare the ABTS radical cation solution by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS radical solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

In Vivo Anti-Inflammatory Efficacy

3.1. Carrageenan-Induced Paw Edema Model

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer this compound (e.g., 25, 50, 100 mg/kg) orally or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[2][3]

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[2]

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Western Blot Analysis for Signaling Pathway Proteins
  • Following cell treatment as described in section 1.1, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-Akt, Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Upregulates Ethylrutoside This compound Ethylrutoside->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Pathway Stimulus Inflammatory Stimulus Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Ethylrutoside This compound Ethylrutoside->Raf Inhibits Ethylrutoside->MEK Inhibits

Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Ethylrutoside This compound Ethylrutoside->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound & Stimulant CellCulture->Treatment AntiInflammatory Anti-Inflammatory Assays (NO, Cytokines, qPCR) Treatment->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Treatment->Antioxidant WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis WesternBlot->DataAnalysis AnimalModel Animal Model of Inflammation (e.g., Carrageenan Paw Edema) Dosing Dosing with This compound Measurement Measurement of Inflammatory Parameters Measurement->DataAnalysis

Caption: Overall Experimental Workflow for this compound Efficacy.

References

Application Notes and Protocols for Measuring 2-Ethylrutoside Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylrutoside, a synthetic derivative of the flavonoid rutin, is investigated for its potential therapeutic effects. Understanding its metabolic fate is crucial for drug development and clinical research. Upon administration, this compound is expected to be metabolized, primarily through enzymatic modification of its quercetin aglycone structure. The primary metabolites of interest in plasma are the mono- and di-hydroxyethyl derivatives of quercetin, as well as their glucuronidated and sulfated conjugates. Accurate and sensitive quantification of these metabolites in plasma is essential for pharmacokinetic analysis, dose-response studies, and overall assessment of the compound's behavior in the body.

This document provides detailed application notes and protocols for the measurement of this compound metabolites in plasma, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The pharmacokinetic parameters of key metabolites of structurally similar hydroxyethylrutosides, namely mono-3'-O-(β-hydroxyethyl)-quercetin (mono-3'-HQ) and mono-4'-O-(β-hydroxyethyl)-quercetin (mono-4'-HQ), have been determined in healthy volunteers following oral administration of a standardized mixture of O-(β-hydroxyethyl) rutosides. These parameters provide a valuable reference for studies involving this compound.

MetaboliteDose (g)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
mono-3'-HQ 1135.3 ± 64.94.0 (2.0-8.0)1543 ± 693
2268.9 ± 129.64.0 (2.0-12.0)3381 ± 1629
4521.5 ± 249.94.0 (2.0-12.0)6843 ± 3271
mono-4'-HQ 0.537.8 ± 19.44.0 (2.0-8.0)432 ± 221
179.7 ± 40.84.0 (2.0-8.0)987 ± 498
2158.9 ± 81.34.0 (2.0-12.0)2045 ± 1032
4310.2 ± 157.94.0 (2.0-12.0)4136 ± 2095

*Data presented as mean ± standard deviation for Cmax and AUC, and median (range) for Tmax. Data is derived from a study on mono-hydroxyethylrutoside derivatives[1][2].

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing proteins from plasma samples.

Materials:

  • Human plasma samples

  • Perchloric acid (70%)

  • Internal Standard (IS) solution (e.g., Rutin in methanol)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution and vortex briefly.

  • Add 20 µL of perchloric acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides high sensitivity and selectivity for the quantification of this compound metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Phenomenex Synergi Fusion RP column (or equivalent C18 column)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20-80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80-20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 20 psi

  • Collision Gas: 6 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions (Hypothetical for this compound and its metabolites, to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]+Fragment 1Optimized Value
mono-ethyl-quercetin [M+H]+Fragment 1Optimized Value
di-ethyl-quercetin [M+H]+Fragment 1Optimized Value
Internal Standard (Rutin) 611.2303.145

Note: The specific m/z values for this compound and its ethylated metabolites need to be determined experimentally.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard Addition plasma->is precip Protein Precipitation (Perchloric Acid) is->precip vortex Vortexing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the analysis of this compound metabolites in plasma.

G This compound This compound Metabolism Metabolism This compound->Metabolism Hydroxyethyl-Quercetin\n(mono-, di- derivatives) Hydroxyethyl-Quercetin (mono-, di- derivatives) Metabolism->Hydroxyethyl-Quercetin\n(mono-, di- derivatives) Conjugation Conjugation Hydroxyethyl-Quercetin\n(mono-, di- derivatives)->Conjugation Glucuronidated/Sulfated\nMetabolites Glucuronidated/Sulfated Metabolites Conjugation->Glucuronidated/Sulfated\nMetabolites Excretion Excretion Glucuronidated/Sulfated\nMetabolites->Excretion

Caption: Postulated metabolic pathway of this compound.

References

Application Notes: Gene Expression Analysis Following 2-Ethylrutoside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylrutoside, a semi-synthetic flavonoid derivative, has garnered interest in biomedical research for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. Understanding its molecular mechanism is crucial for its development as a therapeutic agent. A key aspect of this is analyzing its impact on gene expression, which can reveal the cellular pathways it modulates. These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on gene and protein expression, with a focus on its role as a potential activator of the Nrf2 signaling pathway.

Mechanism of Action

Flavonoids are known to exert their protective effects against oxidative stress by modulating various signaling pathways. A primary pathway implicated in the cellular defense against oxidative or electrophilic stress is the Nrf2-Antioxidant Response Element (ARE) signaling pathway.[1] This pathway controls the expression of a wide array of genes whose protein products are involved in detoxification and enhancing cellular antioxidant capacity.[1][2] Upon activation by inducers like certain flavonoids, the transcription factor Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of its target genes, and initiates their transcription.[1][3] This leads to the upregulation of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[4][5] Analysis of gene and protein expression of these Nrf2 target genes after this compound treatment is a critical step in elucidating its mechanism of action.

Applications

  • Drug Discovery and Development: Gene expression profiling helps identify the molecular targets of this compound and can guide the development of novel therapeutics for diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.[6][7]

  • Pharmacodynamics: Analyzing dose-dependent changes in gene expression can establish a relationship between the concentration of this compound and its biological effect, providing valuable pharmacodynamic insights.[7]

  • Toxicology: Understanding the impact of this compound on gene expression can help in assessing its safety profile and identifying potential off-target effects.

  • Biomarker Identification: Genes that are significantly modulated by this compound can serve as biomarkers to monitor the efficacy of the treatment in preclinical and clinical studies.[8]

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general experimental workflow for gene expression analysis and the Nrf2 signaling pathway potentially activated by this compound.

G cluster_workflow Experimental Workflow A Cell Culture & this compound Treatment B Cell Viability Assay (e.g., MTT) A->B C RNA Extraction A->C F Protein Extraction (Lysis) A->F D cDNA Synthesis (Reverse Transcription) C->D E Quantitative RT-PCR (qPCR) D->E H Data Analysis & Interpretation E->H G Western Blotting F->G G->H

A high-level overview of the experimental procedure.

G cluster_pathway Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER This compound Keap1 Keap1 ER->Keap1 inactivates ROS Oxidative Stress ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ub Ubiquitin Proteasome Degradation Nrf2->Ub degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription

Activation of the Nrf2-ARE antioxidant pathway.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., human hepatoma HepG2 cells or neuronal HT22 cells) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).[9] Allow cells to adhere and grow to 70-80% confluency.

  • Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments. The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate overnight.[9]

  • Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS.[10][12] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10][13]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of target genes.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS.[14] Add a suitable lysis buffer (e.g., TRIzol reagent or Buffer RLT from a kit) directly to the culture dish to lyse the cells.[14][15]

  • RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[14][16] This typically involves steps of homogenization, phase separation (for TRIzol), binding to a silica column, washing, and elution.

  • On-Column DNase Digestion: During the isolation process, perform an on-column DNase I digestion to remove any contaminating genomic DNA.[14][16][17]

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.[16][17]

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the PCR on a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.

Protocol 4: Western Blotting

This protocol is for analyzing the protein expression levels of target genes. Western blotting is a widely used technique to detect specific proteins in a sample.[19][20][21]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[20]

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).[22]

  • Sample Preparation: Mix the protein lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[20][21]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[21][22] Run the gel to separate proteins based on their molecular weight.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-NQO1, anti-HO-1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST.[21] Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.

Data Presentation

Quantitative data from the experiments should be summarized in a clear and organized manner.

Table 1: Relative mRNA Expression of Nrf2 Target Genes after this compound Treatment (qRT-PCR Data)

TreatmentConcentration (µM)Relative NQO1 mRNA Fold Change (Mean ± SD)Relative HO-1 mRNA Fold Change (Mean ± SD)
Vehicle Control01.00 ± 0.121.00 ± 0.09
This compound102.54 ± 0.213.12 ± 0.25
This compound254.89 ± 0.355.98 ± 0.41
This compound507.21 ± 0.568.45 ± 0.62

Table 2: Relative Protein Expression of Nrf2 and its Target Genes after this compound Treatment (Western Blot Densitometry Data)

TreatmentConcentration (µM)Relative Nuclear Nrf2 Protein Level (Fold Change ± SD)Relative NQO1 Protein Level (Fold Change ± SD)Relative HO-1 Protein Level (Fold Change ± SD)
Vehicle Control01.00 ± 0.151.00 ± 0.111.00 ± 0.13
This compound101.98 ± 0.202.15 ± 0.182.55 ± 0.22
This compound253.54 ± 0.294.02 ± 0.334.87 ± 0.39
This compound505.12 ± 0.426.11 ± 0.517.03 ± 0.58

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylrutoside, a synthetic derivative of the naturally occurring flavonoid rutin, is a subject of growing interest in pharmacological research due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects. While specific studies on the flow cytometric analysis of this compound are emerging, the broader class of flavonoids, including its parent compound rutin, has been extensively studied. These studies consistently demonstrate the capacity of flavonoids to induce apoptosis, modulate the cell cycle, and affect the production of reactive oxygen species (ROS) in various cell lines, particularly in cancer cells.[1][2][3][4][5][6][7][8][9]

These application notes provide a comprehensive guide for researchers investigating the cellular effects of this compound using flow cytometry. The protocols detailed below are based on established methods for analyzing apoptosis, cell cycle progression, and ROS levels in response to treatment with flavonoid compounds. It is hypothesized that this compound will exhibit similar effects to other flavonoids, such as inducing cell cycle arrest and promoting apoptosis in cancer cells.

Experimental Workflow

The overall experimental workflow for analyzing the effects of this compound on cultured cells is depicted below. This process involves cell culture, treatment with the compound, staining with specific fluorescent dyes, and subsequent analysis using a flow cytometer.

Experimental Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) treatment 2. Treatment with This compound cell_culture->treatment apoptosis_stain 3a. Annexin V/PI Staining (Apoptosis) treatment->apoptosis_stain cell_cycle_stain 3b. Propidium Iodide Staining (Cell Cycle) treatment->cell_cycle_stain ros_stain 3c. DCFH-DA Staining (ROS) treatment->ros_stain flow_cytometry 4. Flow Cytometry Acquisition apoptosis_stain->flow_cytometry cell_cycle_stain->flow_cytometry ros_stain->flow_cytometry data_analysis 5. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis.

Signaling Pathway: Flavonoid-Induced Apoptosis

Flavonoids, including rutin, are known to induce apoptosis in cancer cells through the intrinsic pathway.[2] This process often involves the upregulation of p53, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[2]

Flavonoid-Induced Apoptosis Pathway Ethylrutoside This compound p53 p53 Upregulation Ethylrutoside->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Depolarization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Flavonoid-induced intrinsic apoptosis pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select an appropriate cancer cell line (e.g., HeLa, MCF-7, HepG2) based on the research question.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO).

Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Phosphate Buffered Saline (PBS).

  • Procedure:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][12]

  • Reagents:

    • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).

    • 70% cold ethanol.

    • PBS.

  • Procedure:

    • Harvest and wash the cells as described in the apoptosis protocol.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Reactive Oxygen Species (ROS) Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay measures intracellular ROS levels.[13][14]

  • Reagents:

    • DCFH-DA stock solution (in DMSO).

    • Serum-free culture medium.

    • PBS.

  • Procedure:

    • After treating the cells with this compound, remove the culture medium and wash the cells twice with warm PBS.

    • Add serum-free medium containing 10 µM DCFH-DA to each well.

    • Incubate the cells for 30 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the cells immediately by flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells (Illustrative Data)

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle)095.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound1085.6 ± 3.58.9 ± 1.25.5 ± 1.0
This compound2570.1 ± 4.218.7 ± 2.511.2 ± 2.1
This compound5055.4 ± 5.129.3 ± 3.815.3 ± 2.9
This compound10038.9 ± 6.340.1 ± 4.521.0 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells (Illustrative Data)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)058.3 ± 3.425.1 ± 2.116.6 ± 1.9
This compound1065.2 ± 4.120.5 ± 1.814.3 ± 1.5
This compound2572.8 ± 3.915.3 ± 1.611.9 ± 1.3
This compound5078.1 ± 4.510.2 ± 1.211.7 ± 1.4
This compound10085.4 ± 5.25.9 ± 0.98.7 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Intracellular ROS Levels in [Cell Line Name] Cells (Illustrative Data)

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI)
Control (Vehicle)0100 ± 8
This compound10125 ± 12
This compound25180 ± 15
This compound50250 ± 21
This compound100310 ± 28

Data are presented as mean ± standard deviation from three independent experiments, normalized to the control group.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cellular effects of this compound using flow cytometry. By analyzing apoptosis, cell cycle distribution, and reactive oxygen species levels, researchers can gain valuable insights into the potential mechanisms of action of this promising compound. The illustrative data tables provide a template for presenting results in a clear and concise manner, facilitating comparison and interpretation. It is recommended to optimize the protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of 2-Ethylrutoside. The following information is based on established methods for enhancing the solubility of flavonoids, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: Like many flavonoids, this compound's low water solubility is attributed to its molecular structure, which includes multiple hydrophobic phenyl rings. While it possesses hydroxyl groups that can form hydrogen bonds with water, the overall lipophilic nature of the molecule limits its dissolution in aqueous media.

Q2: What are the most common strategies to improve the aqueous solubility of flavonoids like this compound?

A2: Several effective techniques can be employed to enhance the solubility of poorly water-soluble flavonoids.[1][2][3][4][5] These include:

  • Cyclodextrin Complexation: Encapsulating the flavonoid molecule within a cyclodextrin cavity.[6][7]

  • Solid Dispersion: Dispersing the compound in a solid polymer matrix.[8][9][10]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range.[11][12][13]

  • Use of Surfactants and Co-solvents: Incorporating agents that reduce surface tension or improve the solvent's dissolving power.[14][15][16][17][18]

  • pH Modification: Adjusting the pH of the solution to ionize the flavonoid, thereby increasing its solubility.[19][20]

Q3: How much of an increase in solubility can I expect with these methods?

A3: The degree of solubility enhancement is highly dependent on the specific flavonoid, the chosen method, and the experimental conditions. For instance, complexation of quercetin with methylated β-cyclodextrin has been reported to increase its aqueous solubility by over 254-fold.[6] Solid dispersions of flavanone aglycones in PVP have shown up to 100% release at pH 6.8, indicating a significant increase in dissolution.[8][10]

Troubleshooting Guides

Issue 1: Low solubility enhancement with cyclodextrin complexation.
Possible Cause Troubleshooting Step
Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity may not be optimal for this compound. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for flavonoids.[6][21][22] Experiment with different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives.
Suboptimal Stoichiometric Ratio: A 1:1 molar ratio is often effective for flavonoid-cyclodextrin complexes, but this can vary.[6][22] Perform a phase solubility study to determine the optimal stoichiometric ratio.
Inefficient Complexation Method: The method used to form the inclusion complex may not be effective. Common methods include co-precipitation, kneading, and freeze-drying.[21][22] Try alternative complexation methods to see if a more stable complex can be formed.
Issue 2: Drug precipitation or low dissolution rate from solid dispersions.
Possible Cause Troubleshooting Step
Crystalline Drug in Dispersion: The drug may not have been converted to an amorphous state within the polymer matrix. The choice of polymer is crucial; PVP has been shown to form amorphous nanodispersions with some flavonoids, leading to better dissolution than PEG, which may result in crystalline dispersions.[8][9][10]
Inadequate Drug-Polymer Interaction: Insufficient interaction (e.g., hydrogen bonding) between this compound and the polymer can lead to phase separation and crystallization.[10] Screen different polymers (e.g., PVP, PEG, HPMC) and drug-to-polymer ratios to find a combination that promotes strong intermolecular interactions.
Unsuitable Solvent System for Preparation: The solvent used in the solvent evaporation method may not be optimal for both the drug and the carrier.[10] Experiment with different solvents or solvent mixtures to ensure both components are fully dissolved during the preparation process.
Issue 3: Nanosuspension instability (particle aggregation).
Possible Cause Troubleshooting Step
Insufficient Stabilization: The concentration or type of stabilizer (surfactant or polymer) may be inadequate to prevent particle aggregation.[11] Screen different stabilizers (e.g., polysorbates, poloxamers, lecithin) and optimize their concentration.[23]
High Zeta Potential: A low (close to zero) zeta potential can lead to particle agglomeration due to weak repulsive forces. Aim for a zeta potential of at least ±20 mV for good electrostatic stabilization.
Ostwald Ripening: Growth of larger particles at the expense of smaller ones can occur over time. The addition of a second stabilizer or optimizing the homogenization process can help mitigate this effect.

Data Presentation: Solubility Enhancement of Flavonoids

The following tables summarize quantitative data found in the literature for solubility enhancement of various flavonoids using different techniques. While specific data for this compound is not available, these results provide a general indication of the potential improvements.

Table 1: Cyclodextrin Complexation

FlavonoidCyclodextrinFold Increase in SolubilityReference
QuercetinMethylated β-CD>254[6]
Icariside IIWhey Protein Concentrate with Tween 80 & Lecithin~554[17]

Table 2: Solid Dispersion

FlavonoidCarrierDrug:Carrier Ratio (w/w)% Release (at pH 6.8)Reference
Naringenin & HesperetinPVP80:20100%[10]
Naringenin & HesperetinPEGNot specified60-70%[10]

Table 3: Nanosuspension

FlavonoidFormulationFold Increase in SolubilityReference
QuercetinNanosuspension~70[23]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Co-precipitation
  • Dissolution: Dissolve a specific molar amount of β-cyclodextrin (or a derivative) in deionized water with stirring.

  • Addition of Flavonoid: Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin solution while maintaining vigorous stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Precipitation & Isolation: Store the solution at 4°C to induce precipitation of the complex. Collect the precipitate by filtration or centrifugation.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water and then with the organic solvent used for dissolving the flavonoid to remove any uncomplexed components. Dry the final product under vacuum.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[21]

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Co-dissolution: Dissolve both this compound and the chosen polymer carrier (e.g., PVP) in a common volatile solvent (e.g., ethanol or a mixture of solvents) at a predetermined drug-to-polymer ratio.[10]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Pulverization & Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug using XRD and DSC.[8]

Protocol 3: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
  • Initial Dispersion: Disperse the this compound powder in an aqueous solution containing a suitable stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer).

  • Pre-milling: Reduce the particle size of the coarse suspension using a high-shear mixer.

  • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specific number of cycles at a defined pressure. This process will further reduce the particle size to the nanometer range.

  • Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).[11]

Visualizations

experimental_workflow cluster_cd Cyclodextrin Complexation cluster_sd Solid Dispersion cluster_ns Nanosuspension cd1 Dissolve Cyclodextrin in Water cd2 Add this compound Solution cd1->cd2 cd3 Stir for 24-48h cd2->cd3 cd4 Precipitate & Isolate Complex cd3->cd4 end Improved Aqueous Solubility cd4->end sd1 Co-dissolve Drug & Polymer sd2 Solvent Evaporation sd1->sd2 sd3 Dry & Pulverize sd2->sd3 sd3->end ns1 Disperse Drug with Stabilizer ns2 High-Pressure Homogenization ns1->ns2 ns2->end start Poorly Soluble This compound start->cd1 start->sd1 start->ns1

Caption: Experimental workflows for improving this compound solubility.

signaling_pathway cluster_solubility Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Action A Cyclodextrin Complexation M3 Molecular Encapsulation A->M3 B Solid Dispersion M2 Amorphous State B->M2 C Nanosuspension M1 Increased Surface Area C->M1 D Surfactants/ Co-solvents M4 Improved Wetting D->M4 E pH Modification M5 Ionization E->M5 Result Increased Aqueous Solubility of This compound M1->Result M2->Result M3->Result M4->Result M5->Result

Caption: Logical relationships between strategies and solubility mechanisms.

References

Technical Support Center: 2-Ethylrutoside Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of 2-Ethylrutoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and experimental evaluation of this compound.

Issue 1: Low Drug Loading in Nanoparticle Formulations

Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of this compound in the chosen organic solvent. Screen a panel of pharmaceutically acceptable solvents (e.g., acetone, ethanol, dichloromethane) to identify one with higher solubilizing capacity for this compound.Increased encapsulation efficiency and drug loading.
Incompatible polymer/lipid matrix. Experiment with different polymers (e.g., PLGA, PLA) or lipids (e.g., soy lecithin, cholesterol) to find a matrix with better affinity for this compound.[1]Enhanced drug entrapment within the nanoparticle core.
Suboptimal formulation parameters. Optimize the drug-to-polymer/lipid ratio and the concentration of surfactants or stabilizers used in the formulation.Improved nanoparticle stability and drug loading capacity.[2]
Drug precipitation during nanoparticle formation. Modify the nanoprecipitation or emulsion-solvent evaporation method. For instance, adjust the rate of solvent addition or the stirring speed to control the precipitation kinetics.Formation of more stable, drug-loaded nanoparticles.

Issue 2: Inconsistent In Vitro Dissolution Profiles

Potential Cause Troubleshooting Step Expected Outcome
Nanoparticle aggregation. Incorporate cryoprotectants like trehalose or mannitol before lyophilization to prevent aggregation upon reconstitution.[3]Improved redispersibility and consistent dissolution.
Inappropriate dissolution medium. Ensure the dissolution medium mimics the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid followed by simulated intestinal fluid). The pH and presence of enzymes can significantly impact release.A more accurate and reproducible assessment of drug release.
"Burst release" phenomenon. This may be due to a high concentration of drug adsorbed on the nanoparticle surface. Optimize the washing steps during nanoparticle preparation to remove unencapsulated drug.A more controlled and sustained release profile.
Incomplete drug release. The drug may be too strongly entrapped within the nanoparticle core. Consider using a biodegradable polymer that degrades at a rate suitable for the desired release profile.Complete and predictable drug release over time.

Issue 3: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step Expected Outcome
Formulation instability in the gastrointestinal tract. Encapsulate the formulation in enteric-coated capsules to protect it from the acidic environment of the stomach.Enhanced stability and more consistent absorption in the intestine.
P-glycoprotein (P-gp) efflux. Co-administer a P-gp inhibitor, such as Vitamin E TPGS, or incorporate it into the formulation to reduce the efflux of this compound from intestinal cells.[4]Increased intracellular concentration and improved systemic absorption.[4]
First-pass metabolism. Investigate the metabolic pathways of this compound. If significant hepatic metabolism occurs, consider strategies to bypass the liver, such as lymphatic delivery through lipid-based formulations.Increased bioavailability of the parent compound.
Food effect. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption. Lipid-based formulations can sometimes enhance absorption in the presence of food.A clearer understanding of the dosing regimen required for consistent therapeutic outcomes.

Frequently Asked Questions (FAQs)

1. What are the primary challenges associated with the oral bioavailability of this compound?

Based on its chemical structure (a glycoside of a flavonoid), this compound is likely to exhibit poor aqueous solubility and may be susceptible to enzymatic degradation in the gastrointestinal tract. Furthermore, its relatively large molecular weight could limit its passive diffusion across the intestinal epithelium.

2. Which formulation strategies are most promising for enhancing the bioavailability of this compound?

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and provide controlled release.[5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.[7][8][9]

  • Amorphous solid dispersions: Converting the crystalline form of this compound to an amorphous state can significantly increase its dissolution rate and solubility.[10]

3. What are the key in vitro characterization techniques for evaluating this compound formulations?

Parameter Technique Purpose
Particle Size and Zeta Potential Dynamic Light Scattering (DLS)To determine the size distribution and surface charge of nanoparticles, which influence their stability and interaction with biological membranes.
Encapsulation Efficiency & Drug Loading UV-Vis Spectrophotometry or HPLCTo quantify the amount of this compound successfully encapsulated within the delivery system.
Physical State Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD)To confirm the amorphous or crystalline state of the drug within the formulation.[2]
In Vitro Dissolution USP Dissolution Apparatus (e.g., paddle or basket method)To assess the rate and extent of drug release from the formulation in simulated gastrointestinal fluids.
In Vitro Permeability Caco-2 cell monolayer assay or Parallel Artificial Membrane Permeability Assay (PAMPA)To predict the intestinal permeability of this compound from different formulations.[11]

4. How can I assess the mechanism of absorption enhancement in vivo?

To elucidate the mechanism of enhanced absorption, you can conduct pharmacokinetic studies in animal models with and without specific inhibitors. For example, co-administration of a P-gp inhibitor can help determine the role of efflux pumps in limiting the drug's bioavailability.[4] Additionally, lymphatic cannulation models can be used to quantify the extent of lymphatic transport for lipid-based formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve a specific amount of this compound and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder formulation.

Protocol 2: In Vitro Dissolution Study

  • Medium Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Apparatus Setup: Use a USP dissolution apparatus II (paddle method) maintained at 37 ± 0.5 °C with a paddle speed of 50 rpm.

  • Sample Introduction: Accurately weigh and place the this compound formulation in the dissolution vessel containing 900 mL of SGF.

  • Gastric Phase: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) for 2 hours. Replace the withdrawn volume with fresh SGF.

  • Intestinal Phase: After 2 hours, add a pre-calculated amount of phosphate buffer to adjust the pH of the medium to 6.8, simulating the transition to the intestine.

  • Sample Collection (Intestinal Phase): Continue to withdraw aliquots at specified intervals (e.g., 2.5, 3, 4, 6, 8, 12, 24 hours) and replace with fresh SIF.

  • Analysis: Filter the collected samples and analyze the concentration of this compound using a validated analytical method like HPLC.

Visualizations

Experimental Workflow for Nanoparticle Formulation and Evaluation

G cluster_formulation Formulation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation prep_organic Prepare Organic Phase (this compound + Polymer) emulsify Emulsification (Homogenization/Sonication) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (Stabilizer) prep_aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate collect Nanoparticle Collection (Centrifugation) evaporate->collect wash Washing collect->wash lyophilize Lyophilization wash->lyophilize dls Particle Size & Zeta Potential (DLS) lyophilize->dls ee Encapsulation Efficiency (HPLC) lyophilize->ee dsc_xrd Physical State (DSC/XRD) lyophilize->dsc_xrd dissolution Dissolution Study lyophilize->dissolution pk_studies Pharmacokinetic Studies (Animal Model) dissolution->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability

Caption: Workflow for developing and testing this compound nanoparticles.

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_pathway Intracellular Signaling LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Ethylrutoside This compound Ethylrutoside->IKK Inhibits NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to pro_inflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->pro_inflammatory Induces

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Proposed Antioxidant Mechanism of this compound via Nrf2 Activation

G cluster_pathway Cellular Defense Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 / Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Ethylrutoside This compound Ethylrutoside->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases nucleus Nucleus Nrf2->nucleus Translocates to ARE Antioxidant Response Element (ARE) nucleus->ARE Binds to antioxidant_genes Antioxidant Gene Transcription (HO-1, GCL) ARE->antioxidant_genes Activates

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Optimizing 2-Ethylrutoside Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of 2-Ethylrutoside. Due to a lack of specific published in vivo data for this compound, this guide leverages information from studies on the closely related flavonoid, rutin, and its derivatives. This information should serve as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in in vivo experiments?

Q2: How should this compound be prepared for in vivo administration?

A2: The solubility and bioavailability of flavonoids like rutin and its derivatives can be challenging. To enhance solubility and bioavailability for in vivo studies, various formulation strategies have been explored for rutin, which could be applicable to this compound. One approach is the use of nanocrystals.[3] For administration, rutin has been dissolved in vehicles such as a mixture of DMSO, PEG200, and ethanol (4:3:3 ratio) for intramuscular injection.[2] The choice of vehicle will depend on the route of administration and the physicochemical properties of this compound. It is essential to ensure the vehicle is non-toxic and does not interfere with the experimental outcomes.

Q3: What are the potential signaling pathways modulated by this compound?

A3: While specific in vivo signaling pathways for this compound are not well-documented, flavonoids, in general, are known to modulate various signaling pathways involved in inflammation and oxidative stress. One key pathway is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.[4] Flavonoids can also influence inflammatory pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38. The modulation of these pathways can lead to downstream effects on cytokine production and cellular responses to stress.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Bioavailability Poor aqueous solubility of this compound. First-pass metabolism.- Consider formulation strategies like nanocrystals or liposomes to improve solubility and absorption.[3] - Explore alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism.
High Variability in Animal Response Inconsistent dosing due to poor suspension. Genetic variability in animal models.- Ensure the dosing solution/suspension is homogeneous. Use appropriate sonication or vortexing before each administration. - Use a sufficient number of animals per group to account for biological variability. - Consider using a more genetically homogeneous animal strain.
No Observable Effect at Tested Doses Insufficient dosage. Poor absorption. The compound may not be effective in the chosen model.- Perform a dose-escalation study to determine if higher doses elicit a response. - Analyze plasma or tissue concentrations of this compound to confirm absorption. - Re-evaluate the suitability of the animal model for the intended therapeutic effect.
Adverse Effects or Toxicity High dosage. Vehicle toxicity.- Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose. - Test the vehicle alone to ensure it does not cause adverse effects.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Based on Rutin Formulation)

Objective: To prepare a this compound suspension for oral gavage in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the experiment.

  • Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

  • Transfer the suspension to a sterile container and stir continuously on a magnetic stirrer until administration to prevent settling.

  • Administer the suspension to the animals using an appropriate-sized oral gavage needle.

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity (Adapted from Rutin Studies)

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

  • Wistar rats (or other suitable rodent model)

  • This compound preparation

  • Carrageenan solution (1% in sterile saline)

  • Pletysmometer or calipers

  • Positive control (e.g., Indomethacin)

  • Vehicle control

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (e.g., vehicle control, positive control, and different doses of this compound).

  • Administer this compound or control substances (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection (e.g., 1 hour).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis prep This compound Formulation dose_calc Dosage Calculation prep->dose_calc admin In Vivo Administration dose_calc->admin animal_model Animal Model Selection animal_model->admin efficacy Efficacy Assessment admin->efficacy toxicity Toxicity Monitoring admin->toxicity pk_pd Pharmacokinetic/ Pharmacodynamic Analysis admin->pk_pd data_analysis Data Analysis efficacy->data_analysis toxicity->data_analysis pk_pd->data_analysis optimization Dosage Optimization data_analysis->optimization signaling_pathway cluster_stimulus Cellular Stress cluster_flavonoid Flavonoid Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Oxidative Stress / Inflammatory Stimuli keap1 Keap1 stimulus->keap1 activates mapk MAPK (ERK, JNK, p38) stimulus->mapk activates flavonoid This compound (Rutin derivative) nrf2 Nrf2 flavonoid->nrf2 activates flavonoid->mapk inhibits anti_inflammatory Anti-inflammatory Effects flavonoid->anti_inflammatory promotes antioxidant Antioxidant Gene Expression nrf2->antioxidant promotes keap1->nrf2 inhibits mapk->anti_inflammatory mediates (pro-inflammatory)

References

Technical Support Center: 2-Ethylrutoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address HPLC peak tailing specifically for 2-Ethylrutoside and related flavonoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge or "tail". This distortion can compromise the accuracy and reproducibility of quantification. It is quantitatively identified when the Tailing Factor (Tf) or Asymmetry Factor (As) is greater than 1.2, although values up to 1.5 may be acceptable in some assays.

Q2: Why is this compound, a flavonoid, particularly prone to peak tailing?

A2: this compound belongs to the flavonoid class, which are polar polyphenolic compounds. Their structure often contains basic functional groups and phenolic hydroxyls. In reversed-phase HPLC, these groups can engage in secondary interactions with the stationary phase, leading to peak tailing. The primary cause is often the interaction between these basic groups and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.

Q3: What are the main causes of peak tailing in HPLC?

A3: The causes can be broadly categorized into two groups:

  • Chemical or Column-Related Issues: These are the most common culprits for single-peak tailing and involve interactions between the analyte and the stationary phase.

    • Secondary Silanol Interactions: Strong interactions between basic analytes like this compound and ionized silanol groups on the silica packing.

    • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing unwanted interactions.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

    • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and lead to distorted peaks.

  • Hardware or System-Related Issues: These problems typically cause all peaks in the chromatogram to tail.

    • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter, or improper connections between the injector, column, and detector can cause band broadening and tailing.

    • Column Void or Channeling: A void at the column inlet or channeling in the packed bed can disrupt the flow path and distort peak shape.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Q4: How can I systematically troubleshoot peak tailing for my this compound sample?

A4: A logical troubleshooting workflow can help isolate the problem efficiently. Start by assessing whether the issue affects a single peak or all peaks, then investigate potential chemical and hardware causes methodically.

G start Peak Tailing Observed (Tf > 1.2) check_scope Does it affect ALL peaks or just this compound? start->check_scope chem_path Likely Chemical / Column Issue check_scope->chem_path Just One/Few Peaks hw_path Likely System / Hardware Issue check_scope->hw_path All Peaks adjust_ph 1. Adjust Mobile Phase pH (Lower to pH < 3) chem_path->adjust_ph add_modifier 2. Add Mobile Phase Modifier (e.g., TEA, Formic Acid) adjust_ph->add_modifier check_column 3. Evaluate Column (Use End-Capped/BDS Column) add_modifier->check_column dilute_sample 4. Check for Overload (Dilute sample, reduce volume) check_column->dilute_sample solved Peak Shape Improved dilute_sample->solved check_connections 1. Check Connections & Tubing (Minimize dead volume) hw_path->check_connections check_frit 2. Inspect/Replace Column Frit & Guard Column check_connections->check_frit flush_column 3. Flush or Replace Column (Check for voids/contamination) check_frit->flush_column flush_column->solved

Figure 1. Systematic workflow for troubleshooting HPLC peak tailing.

Q5: What mobile phase modifications can improve the peak shape of this compound?

A5: Modifying the mobile phase is often the most effective first step.

  • Adjusting pH: Lowering the mobile phase pH to between 2.5 and 3.0 is a highly effective strategy. This protonates the acidic silanol groups on the silica surface, minimizing their ability to interact with the basic functional groups of the analyte.

  • Using Additives: Mobile phase modifiers can mask silanol interactions or act as competing agents.

  • Increasing Buffer Strength: For LC-UV applications, increasing buffer concentration (e.g., phosphate from 10 mM to 25 mM) can improve peak shape by increasing the ionic strength of the mobile phase.

Parameter Modification Strategy Mechanism of Action Considerations
Mobile Phase pH Lower pH to 2.5 - 3.0 using an acidifier.Protonates surface silanols, reducing secondary ionic interactions.Ensure column is stable at low pH (use columns designed for these conditions to avoid silica dissolution).
Mobile Phase Additive Add 0.1% Formic Acid or Acetic Acid.Acts as an acidifier and can improve peak shape. Compatible with mass spectrometry (MS).
Add a competing base (e.g., 0.1% Triethylamine - TEA).TEA preferentially interacts with active silanol sites, masking them from the analyte.Can suppress MS signal; less necessary with modern, high-purity columns.
Buffer Concentration Increase buffer strength (e.g., 10-50 mM Phosphate).Higher ionic strength can mask silanol interactions.Not ideal for MS (can cause ion suppression). Risk of precipitation with high organic solvent concentrations.

Q6: Which type of HPLC column is best for minimizing peak tailing with flavonoids?

A6: Column selection is critical for preventing peak tailing.

  • Modern, High-Purity Silica Columns (Type B): These columns have a much lower content of acidic silanols and trace metals compared to older Type A silica, significantly reducing tailing for basic compounds.

  • End-Capped Columns: The stationary phase in these columns is treated to cap the residual silanol groups, making them less available for secondary interactions.

  • Polar-Embedded or Polar-Endcapped Phases: These columns are designed to provide good retention for polar compounds while maintaining excellent peak shape.

  • Alternative Stationary Phases: For very challenging separations, non-silica-based columns (e.g., polymeric or zirconia-based) or hybrid silica-organic columns can eliminate silanol interactions entirely.

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH

This protocol details a systematic approach to determine the optimal mobile phase pH for this compound analysis.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (a standard, modern, end-capped column).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (or Methanol)

    • Gradient/Isocratic: Use your existing method conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Temperature: 30 °C

    • Detection: UV at the appropriate wavelength for this compound.

  • Procedure:

    • Run 1 (Control): Prepare your mobile phase without any pH modifier and run the analysis. Record the chromatogram and calculate the Tailing Factor (Tf).

    • Run 2 (pH ~3.0): Prepare Mobile Phase A with 0.1% Formic Acid. Equilibrate the column for at least 15 column volumes. Inject the sample, record the chromatogram, and calculate the Tf.

    • Run 3 (pH ~2.5): Prepare Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA). Equilibrate the system thoroughly. Inject the sample, record the chromatogram, and calculate the Tf.

    • Run 4 (Neutral pH Buffered): Prepare Mobile Phase A with a 20 mM phosphate buffer at pH 7.0. Equilibrate, inject, record, and calculate the Tf.

  • Evaluation: Compare the peak shape (Tailing Factor) and retention time from all four runs. A significant improvement in peak symmetry at lower pH indicates that silanol interactions are the primary cause of tailing.

Protocol 2: Diagnosing Hardware and Overload Issues

This protocol helps determine if the tailing is caused by system hardware or column overload.

  • Initial Conditions: Use the optimized mobile phase conditions determined from Protocol 1.

  • Procedure:

    • Step 1 (Check for Overload):

      • Prepare a 1:10 dilution of your this compound standard.

      • Inject the diluted standard. If peak tailing is significantly reduced or eliminated, the original issue was likely mass overload.

      • If no improvement is seen, reduce the injection volume of the original sample by half (e.g., from 10 µL to 5 µL). If this improves the peak shape, the issue was volume overload.

    • Step 2 (Inspect for Extra-Column Volume):

      • If tailing persists and affects all peaks, carefully inspect the system.

      • Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12-0.17 mm).

      • Check all fittings to ensure they are properly seated and not creating any dead volume.

    • Step 3 (Evaluate Guard Column and Frit):

      • If a guard column is installed, remove it and run the analysis again. If the peak shape improves, the guard column is contaminated or expired and should be replaced.

      • If the column backpressure is high and tailing is observed, the inlet frit may be blocked. Following the manufacturer's instructions, try back-flushing the column to waste (do not flush into the detector). If this doesn't resolve the issue, the column may need to be replaced.

  • Evaluation: By systematically ruling out overload and hardware issues, you can confidently identify the root cause of the peak tailing and take the appropriate corrective action.

Technical Support Center: Ensuring the Stability of 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of 2-Ethylrutoside during storage is paramount for reliable experimental outcomes and the development of effective therapeutics. This guide provides troubleshooting advice and frequently asked questions to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a semi-synthetic derivative of rutin, a naturally occurring flavonoid. It is closely related to Troxerutin, which is a mixture of hydroxyethylrutosides. Its stability is critical as degradation can lead to a loss of potency, the formation of impurities, and altered biological activity, compromising research data and therapeutic efficacy.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound and related flavonoids are exposure to acidic conditions, light, high temperatures, and oxygen. Hydrolysis of the glycosidic bond is a key degradation pathway, particularly in acidic environments.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a well-closed container, protected from light and air. The recommended storage temperature is between 2°C and 8°C.[1]

Q4: Are there any recommended stabilizers for this compound formulations?

A4: Yes, various stabilizers can be incorporated into formulations to enhance the stability of this compound and other flavonoids. These include polymers, cyclodextrins, and chelating agents.[2][3] For instance, a stable freeze-dried powder formulation of the related compound Troxerutin has been developed using mannitol and tartaric acid as stabilizers.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency in stored this compound solution. Hydrolytic degradation due to acidic pH.- Adjust the pH of the solution to a neutral or slightly basic range if the compound's activity is not compromised. - Store solutions at 2-8°C.[1] - Prepare fresh solutions before use.
Discoloration of the this compound powder or solution. Photodegradation or oxidation.- Store the compound in amber vials or light-protective containers. - Purge the container with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure. - Consider adding an antioxidant to the formulation.[5]
Precipitation observed in a this compound formulation. Poor solubility or chemical incompatibility with excipients.- Review the compatibility of this compound with all formulation components.[6][7] - Consider using solubilizing agents such as cyclodextrins.[2][8] - Evaluate the pH of the formulation.
Inconsistent analytical results for this compound samples. Degradation during sample preparation or analysis.- Use a validated stability-indicating analytical method, such as HPLC, to separate the parent compound from its degradation products.[9][10] - Control the temperature and light exposure during sample handling and analysis.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffer system in which it is stable).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid powder and the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.

    • Photodegradation: Expose the solid powder and the stock solution to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient elution using a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile).[9]
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 255 nm).[11]
Injection Volume 20 µL
Column Temperature 30°C

Degradation Pathway and Experimental Workflow

cluster_degradation Hydrolytic Degradation Pathway of Troxerutin (a related compound) Troxerutin Troxerutin Degradation_Product_1 3',4',7-Tri-O-(β-hydroxyethyl)quercetin Troxerutin->Degradation_Product_1 Acidic Conditions Degradation_Product_2 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin Troxerutin->Degradation_Product_2 Acidic Conditions Degradation_Product_3 3',4'-Di-O-(β-hydroxyethyl)quercetin Troxerutin->Degradation_Product_3 Acidic Conditions

Caption: Hydrolytic degradation of Troxerutin under acidic conditions.[9]

cluster_workflow Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze using Stability-Indicating HPLC Method Sample->Analyze Evaluate Identify and Quantify Degradation Products Analyze->Evaluate End Determine Degradation Pathways Evaluate->End

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: 2-Ethylrutin In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro use of 2-Ethylrutin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is 2-Ethylrutin and how is it related to Rutin?

2-Ethylrutin is a synthetic derivative of Rutin, a naturally occurring flavonoid glycoside. The addition of an ethyl group is intended to modify its physicochemical properties, such as solubility and bioavailability, which may, in turn, alter its biological activity and specificity compared to the parent compound.

Q2: What are the known or expected on-target signaling pathways for 2-Ethylrutin?

While specific data for 2-Ethylrutin is limited, based on its parent compound, Rutin, it is anticipated to modulate several key signaling pathways. These include the ERK1/2, Akt, and PI3K/Akt/mTOR pathways, which are involved in cell proliferation, survival, and metabolism. Rutin has also been shown to affect inflammatory pathways such as NF-κB and TGFβ1/SMAD2. It is crucial to experimentally verify the activity of 2-Ethylrutin on these pathways in your specific in vitro model.

Q3: What are potential off-target effects of 2-Ethylrutin?

Off-target effects can arise from a lack of specificity, leading to the modulation of unintended signaling pathways or direct cellular toxicity at higher concentrations. For flavonoids like Rutin and its derivatives, off-target effects could manifest as broad-spectrum kinase inhibition or interference with other cellular processes. It is essential to perform dose-response experiments to identify a therapeutic window that maximizes on-target activity while minimizing off-target effects.

Q4: How do I determine the optimal in vitro concentration for 2-Ethylrutin?

The optimal concentration of 2-Ethylrutin should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired on-target effect and the CC50 (half-maximal cytotoxic concentration) using a cell viability assay. The ideal working concentration should be well below the CC50 to avoid confounding cytotoxic effects.

Q5: What is the recommended solvent for dissolving 2-Ethylrutin for in vitro use?

The solubility of 2-Ethylrutin should be experimentally determined. Typically, flavonoids are dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (usually below 0.5% v/v).

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed
Potential Cause Troubleshooting Step
Concentration too high Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 value. Use concentrations well below the CC50 for your experiments.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%). Run a solvent-only control to confirm.
Compound instability 2-Ethylrutin may degrade in culture medium over time, producing toxic byproducts. Assess the stability of 2-Ethylrutin in your experimental conditions. Consider refreshing the medium with freshly diluted compound for long-term experiments.
Cell line sensitivity Different cell lines can have varying sensitivities to a compound. Determine the CC50 for each cell line you are using.
Issue 2: Inconsistent or No On-Target Effect
Potential Cause Troubleshooting Step
Sub-optimal concentration Perform a dose-response experiment to identify the EC50 for your on-target effect. Ensure the concentration used is within the effective range.
Poor compound solubility Visually inspect the culture medium for any precipitation of 2-Ethylrutin. If precipitation is observed, consider using a different solvent or a lower concentration.
Compound degradation As mentioned above, compound instability can lead to a loss of activity. Check the stability of your 2-Ethylrutin stock solution and working dilutions.
Incorrect assay endpoint Ensure the chosen assay and endpoint are appropriate to detect the expected biological activity. For example, if investigating signaling pathway modulation, select an appropriate downstream marker and time point.
Cell culture conditions Factors such as cell passage number, confluency, and serum concentration in the medium can influence cellular responses. Maintain consistent cell culture practices.
Issue 3: Suspected Off-Target Effects
Potential Cause Troubleshooting Step
Lack of specificity at the working concentration Lower the concentration of 2-Ethylrutin to see if the suspected off-target effect is diminished while the on-target effect is maintained.
Broad-spectrum activity Perform a kinase profiling assay to assess the selectivity of 2-Ethylrutin against a panel of kinases. This can help identify unintended targets.
Use of a negative control Synthesize or obtain an inactive analog of 2-Ethylrutin to use as a negative control. An inactive analog should not produce the on-target or off-target effects.
Orthogonal assays Use a different assay to confirm the on-target effect. For example, if you observe a change in a reporter gene assay, validate this with a Western blot for a downstream protein.

Quantitative Data Summary

Since specific quantitative data for 2-Ethylrutin is not widely available, researchers should aim to generate data in the following format for their specific in vitro models. The values for Rutin are provided as a general reference.

Table 1: In Vitro Activity of Rutin (Reference)

Parameter Cell Line Value Reference
CC50 VariesTypically >100 µMGeneral literature
EC50 (Antioxidant) Varies10-50 µMGeneral literature
EC50 (Anti-inflammatory) Varies5-25 µMGeneral literature

Table 2: Experimental Data Template for 2-Ethylrutin

Parameter Cell Line Value Your Experimental Data
CC50 e.g., HEK293Determine experimentally
EC50 (On-Target) e.g., HEK293Determine experimentally
Selectivity (Kinase Panel) N/ADetermine experimentally

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol is for assessing the cytotoxic effect of 2-Ethylrutin on a given cell line.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • 2-Ethylrutin stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of 2-Ethylrutin in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest 2-Ethylrutin concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared 2-Ethylrutin dilutions or vehicle control to the respective wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[1][3]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm (or 590 nm) with a reference wavelength of 630 nm.[1]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Kinase Profiling Assay

To assess the selectivity of 2-Ethylrutin, a commercially available kinase profiling service or an in-house kinase assay panel is recommended.

General Workflow:

  • Select a panel of kinases, including the expected on-target kinase(s) and a range of off-target kinases from different families.

  • Prepare a stock solution of 2-Ethylrutin at a concentration suitable for the assay format (typically 10 mM in DMSO).

  • The kinase assays are typically performed in a 96- or 384-well plate format.

  • Each kinase reaction contains the kinase, a specific substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and 2-Ethylrutin at various concentrations.[4]

  • The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time.[4]

  • The reactions are stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or using a fluorescence-based method.

  • The percentage of inhibition of each kinase by 2-Ethylrutin is calculated relative to a no-inhibitor control.

  • The results are typically presented as a selectivity profile, showing the inhibitory activity of 2-Ethylrutin against the panel of kinases.

Protocol 3: NF-κB Reporter Assay

This protocol is designed to investigate the effect of 2-Ethylrutin on the NF-κB signaling pathway.

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium.

  • 2-Ethylrutin stock solution.

  • A known activator of the NF-κB pathway (e.g., TNF-α or PMA) for antagonist assays.[5][6]

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells into a 96-well plate and incubate overnight.

  • For agonist activity: Treat the cells with serial dilutions of 2-Ethylrutin.

  • For antagonist activity: Pre-incubate the cells with serial dilutions of 2-Ethylrutin for a specified time (e.g., 1 hour), then stimulate with a known NF-κB activator at its EC80 concentration.[5]

  • Incubate for an appropriate time to allow for reporter gene expression (typically 6-24 hours).[7]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects.

  • Calculate the fold change in NF-κB activity relative to the vehicle control (for agonist activity) or the percentage inhibition of the activator-induced response (for antagonist activity).

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Assessment cluster_3 Phase 4: Data Interpretation A Determine Solubility & Stability of 2-Ethylrutin B Perform Cytotoxicity Assay (e.g., MTT) to determine CC50 A->B C Dose-Response Assay for Expected On-Target Pathway B->C D Determine EC50 for On-Target Effect C->D E Kinase Selectivity Profiling D->E F Screen Against Related Signaling Pathways (e.g., Reporter Assays) D->F G Calculate Therapeutic Index (CC50 / EC50) E->G F->G H Define Optimal In Vitro Working Concentration G->H

Caption: Experimental workflow for characterizing 2-Ethylrutin in vitro.

PI3K_Akt_signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Ethylrutin 2-Ethylrutin Ethylrutin->PI3K Potential Inhibition Ethylrutin->Akt Potential Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway by 2-Ethylrutin.

MAPK_ERK_signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Differentiation) Transcription->GeneExpression Ethylrutin 2-Ethylrutin Ethylrutin->Raf Potential Inhibition

Caption: Potential modulation of the MAPK/ERK signaling pathway by 2-Ethylrutin.

References

Adjusting pH for optimal 2-Ethylrutoside activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylrutoside. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific experimental data on the optimal pH for this compound activity is limited in publicly available literature. Therefore, the guidance provided is based on the known properties of structurally related flavonoid compounds, such as rutin and its derivatives (e.g., troxerutin). Researchers should consider this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock solution preparation for this compound?

A1: this compound, like many flavonoid glycosides, has moderate polarity. For stock solutions, it is recommended to use dimethyl sulfoxide (DMSO) or ethanol. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in the appropriate aqueous buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: What is the general guidance on the optimal pH for this compound stability and activity?

A2: Flavonoids are generally more stable in acidic to neutral conditions (pH < 7). Alkaline conditions can lead to the degradation of the flavonoid structure. While the optimal pH for activity is target-dependent, a starting pH range of 6.0 to 7.4 is recommended for most cell-based and enzymatic assays. It is crucial to determine the optimal pH for your specific experimental system empirically.

Q3: My this compound solution appears to precipitate when diluted in aqueous buffer. What can I do?

A3: Precipitation upon dilution of a DMSO/ethanol stock in aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Increase the final solvent concentration slightly: While aiming for a low solvent concentration, a modest increase (e.g., to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration.

  • Use a surfactant: A non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of the compound.

  • Prepare a fresh dilution before each experiment: Avoid storing diluted aqueous solutions of this compound for extended periods.

  • Vortex thoroughly during dilution: Ensure vigorous mixing when diluting the stock solution into the aqueous buffer.

Q4: I am not observing the expected biological activity with this compound. What are the potential reasons?

A4: Several factors could contribute to a lack of activity:

  • Suboptimal pH: The pH of your experimental buffer may not be optimal for the activity of this compound or its target. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4).

  • Degradation: The compound may have degraded due to improper storage, exposure to light, or alkaline pH. Use a fresh aliquot of the stock solution.

  • Incorrect concentration: The effective concentration might be higher or lower than what you are testing. Perform a dose-response experiment over a wide range of concentrations.

  • Cell type or target sensitivity: The specific cell line or protein target you are using may not be responsive to this compound.

  • Assay interference: Components of your assay buffer could be interfering with the compound's activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments pH drift in the buffer; Inconsistent preparation of this compound solution; Cell passage number variation.Prepare fresh buffer for each experiment and verify the pH. Standardize the dilution protocol for this compound. Use cells within a consistent and low passage number range.
High background signal in the assay Autofluorescence of this compound; Interaction with assay reagents.Run a control with this compound alone to measure its intrinsic signal. Test for interference by incubating the compound with the assay reagents in the absence of the biological target.
Low antioxidant activity in DPPH assay Suboptimal pH for radical scavenging.The antioxidant activity of flavonoids can be pH-dependent. Perform the DPPH assay at different pH values (e.g., 5.5, 6.5, 7.4) to determine the optimal condition.
No inhibition of inflammatory response in cell-based assay The specific inflammatory pathway is not targeted; Inappropriate cell stimulation.Investigate different signaling pathways (e.g., NF-κB, MAPK). Ensure the stimulus (e.g., LPS, TNF-α) is used at a concentration that elicits a robust but not maximal response, allowing for the detection of inhibition.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental conditions.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

    • Prepare a series of dilutions of this compound in methanol or ethanol.

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the this compound dilutions or the positive control.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 50 µL of the solvent (methanol or ethanol) to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

pH Considerations: The pH of the reaction mixture can influence the antioxidant capacity. To investigate the effect of pH, the DPPH assay can be performed in buffered methanol/water solutions at different pH values (e.g., 5.5, 6.5, 7.4).

Parameter Value
DPPH Concentration 0.1 mM
Solvent Methanol or Ethanol
Incubation Time 30 minutes
Wavelength 517 nm
Recommended pH range to test 5.5 - 7.4
NF-κB Reporter Assay (Anti-inflammatory Activity)

This assay measures the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

    • Transfect the cells with a reporter plasmid containing the NF-κB response element upstream of a luciferase or fluorescent protein gene.

  • Treatment:

    • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-24 hours.

  • Data Analysis:

    • Measure the reporter gene expression (luciferase activity or fluorescence).

    • Normalize the reporter activity to cell viability (e.g., using an MTS or MTT assay).

    • Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.

pH Considerations: Cell culture media is typically buffered to a pH of 7.2-7.4. It is important to ensure that the addition of this compound and the stimulus does not significantly alter the pH of the medium.

Parameter Typical Condition
Cell Line HEK293T, RAW 264.7
Stimulus LPS (100 ng/mL) or TNF-α (10 ng/mL)
Pre-incubation with this compound 1-2 hours
Stimulation Time 6-24 hours
Culture Medium pH 7.2 - 7.4

Signaling Pathways and Visualizations

Based on studies of related compounds like troxerutin and rutin, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, cell survival, and oxidative stress.

PI3K/Akt Signaling Pathway

Troxerutin, a closely related hydroxyethyl derivative of rutin, has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and protection against apoptosis.

PI3K_Akt_Pathway This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p-Akt p-Akt PIP3->p-Akt activates Akt Akt Downstream Targets Downstream Targets p-Akt->Downstream Targets Cell Survival Cell Survival Downstream Targets->Cell Survival Anti-apoptosis Anti-apoptosis Downstream Targets->Anti-apoptosis

Caption: PI3K/Akt signaling pathway potentially activated by this compound.

MAPK Signaling Pathway

Rutin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK This compound This compound This compound->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) MAPKK->MAPK (ERK, p38, JNK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, p38, JNK)->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression

Caption: Potential inhibitory effect of this compound on the MAPK pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a general workflow for investigating the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO/EtOH) Pretreat Pre-treat cells with This compound Stock->Pretreat Cells Culture Macrophages (e.g., RAW 264.7) Cells->Pretreat Stimulate Stimulate with LPS/TNF-α (pH 7.2-7.4) Pretreat->Stimulate Viability Assess Cell Viability (MTT/MTS Assay) Stimulate->Viability NFkB Measure NF-κB Activity (Reporter Assay) Stimulate->NFkB Cytokines Quantify Cytokine Production (ELISA) Stimulate->Cytokines

Caption: General workflow for studying this compound's anti-inflammatory effects.

Technical Support Center: Enhancing the Cellular Uptake of 2-Ethylrutoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of 2-Ethylrutoside.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or Undetectable Intracellular Concentration of this compound

  • Question: My assay shows very low or no uptake of this compound in my cell line. What are the potential causes and how can I troubleshoot this?

  • Answer: Low intracellular concentration of this compound can stem from several factors. Flavonoids, in their glycoside form (like rutoside), often exhibit poor membrane permeability. Here’s a step-by-step troubleshooting approach:

    • Verify Compound Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. Confirm its concentration using a suitable analytical method like UV-Vis spectrophotometry.

    • Optimize Incubation Time and Concentration: The uptake of flavonoids can be time and concentration-dependent.[1] Perform a time-course (e.g., 1, 4, 7, 24 hours) and concentration-response (e.g., 1, 10, 20, 50 µM) experiment to determine the optimal conditions for your specific cell line.[1]

    • Assess Cell Viability: High concentrations of the compound or solvent (like DMSO) may induce cytotoxicity, leading to compromised cell membrane integrity and unreliable uptake data. Perform a cell viability assay (e.g., MTT, PrestoBlue) to ensure that the concentrations of this compound and any vehicle used are not toxic to the cells.

    • Consider the Aglycone Form: The glycoside moiety of flavonoids can hinder their passive diffusion across the cell membrane.[2][3] If experimentally feasible, consider using the aglycone form (removing the sugar group) of the molecule, which generally has higher lipophilicity and improved cellular uptake.[2]

    • Investigate Efflux Pumps: Cells can actively transport compounds out via efflux pumps like P-glycoprotein (MDR1) or Multidrug Resistance-Associated Proteins (MRPs).[4] To test for this, you can co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil for P-gp) and see if the intracellular concentration of this compound increases.

    • Enhance Detection Sensitivity: If the uptake is genuinely low, your detection method might not be sensitive enough. For fluorescent flavonoids, enhancers like diphenylboric acid 2-aminoethyl ester (DPBA) can be used to increase the signal for visualization by fluorescence microscopy or flow cytometry.[1][5]

Issue 2: Inconsistent Results Between Replicate Experiments

  • Question: I am observing significant variability in the cellular uptake of this compound across my experimental replicates. What could be causing this and how can I improve consistency?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:

    • Standardize Cell Seeding and Confluency: Ensure that cells are seeded at the same density for each experiment and that they reach a consistent level of confluency (e.g., 80-90%) before starting the uptake assay. Cell density can affect transporter expression and overall uptake capacity.

    • Control Incubation Conditions: Precisely control incubation time, temperature (37°C), and CO2 levels. Even minor fluctuations can impact cellular metabolic activity and transport processes.

    • Ensure Homogeneous Compound Distribution: When adding this compound to your cell culture plates, ensure it is mixed thoroughly but gently to achieve a uniform concentration in the media of each well.

    • Automate Pipetting Steps: If possible, use automated or semi-automated pipetting to minimize human error in dispensing small volumes of cells, compounds, and reagents.

    • Perform Rigorous Washing Steps: After incubation, ensure that the washing steps to remove extracellular compound are consistent and thorough. Residual extracellular compound can artificially inflate the measured intracellular concentration. Use a standardized number of washes with cold PBS.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for cellular uptake of flavonoids like this compound?

A1: The cellular uptake of flavonoids can occur through several mechanisms:

  • Passive Diffusion: Small, lipophilic flavonoid aglycones can pass directly through the lipid bilayer of the cell membrane.[7]

  • Facilitated Diffusion: Some flavonoids can be transported across the membrane by carrier proteins, such as glucose transporters (e.g., SGLT1).[3][4]

  • Active Transport: This energy-dependent process involves transporter proteins that move flavonoids against their concentration gradient.

  • Endocytosis: For flavonoids encapsulated in delivery systems like nanoparticles or liposomes, uptake is often mediated by endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[8][9]

Q2: How can I enhance the cellular uptake of this compound for my experiments?

A2: Several strategies can be employed to improve the intracellular delivery of this compound:

  • Prodrug Strategy: Modifying the structure of this compound to create a more lipophilic prodrug can enhance its ability to cross the cell membrane. Once inside the cell, enzymatic cleavage would release the active compound.[7]

  • Use of Drug Delivery Systems: Encapsulating this compound in nanocarriers can significantly improve its cellular uptake.[10] Common systems include:

    • Liposomes: Vesicles composed of a lipid bilayer that can fuse with the cell membrane to release their contents.[11]

    • Nanoparticles: Polymeric or lipid-based particles that can be taken up by cells through endocytosis.[8][12]

    • Ethosomes: Lipid vesicles with a high concentration of ethanol, which enhances their ability to penetrate the skin and could be adapted for cell culture models.[13]

  • Surface Modification of Delivery Systems: The surface of nanocarriers can be decorated with ligands (e.g., antibodies, peptides like RGD) that bind to specific receptors on the target cell surface, triggering receptor-mediated endocytosis for more efficient and targeted delivery.[7][11]

Q3: What cell lines are appropriate for studying the cellular uptake of this compound?

A3: The choice of cell line depends on the research question:

  • Caco-2 cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium. It is a standard model for studying intestinal absorption and transport of compounds.[1][4]

  • HepG2 cells: A human liver cancer cell line commonly used to study hepatic metabolism and uptake of xenobiotics.[1]

  • Endothelial Cells (e.g., HUVECs): To study the transport across the blood-brain barrier or vascular effects.[14]

  • Target-specific cell lines: If this compound is being investigated for a specific therapeutic effect (e.g., anticancer), the relevant cancer cell line should be used (e.g., neuroblastoma cells for neuroprotective effects).[5]

Q4: Can I use fluorescence microscopy to visualize the cellular uptake of this compound?

A4: Yes, fluorescence microscopy is a powerful technique for visualizing cellular uptake. However, many flavonoids have weak intrinsic fluorescence.[1][5] To overcome this, you can use a fluorescence enhancer like diphenylboric acid 2-aminoethyl ester (DPBA) . DPBA complexes with certain flavonoids to produce a highly fluorescent signal, allowing for clear visualization of their intracellular localization.[5]

Data Presentation

Table 1: Comparison of Cellular Uptake for Flavonoid Aglycones vs. Glycosides

Flavonoid PairCell LineIncubation Time (h)Concentration (µM)Relative Uptake (Aglycone vs. Glycoside)Reference
Quercetin vs. RutinCaco-2410Quercetin showed detectable uptake, Rutin did not[1]
Hesperetin vs. HesperidinCaco-2410Hesperetin showed detectable uptake, Hesperidin did not[1]
Genistein vs. GenistinRat IntestineIn vivoN/AGenistein bioavailability was higher than Genistin[2]

Experimental Protocols

Protocol 1: General Cellular Uptake Assay using Spectrophotometry

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired period (e.g., 4 hours) at 37°C and 5% CO2.

  • Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any extracellular compound.[6]

  • Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer or 0.2 M NaOH) to each well to lyse the cells and release the intracellular contents.[6]

  • Quantification: Collect the cell lysates. If necessary, centrifuge the lysates to pellet cell debris. Measure the absorbance of the supernatant at the maximum wavelength for this compound using a microplate reader.

  • Data Normalization: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay). Normalize the absorbance reading to the total protein concentration to account for variations in cell number. The results can be expressed as µg of compound per mg of total protein.

Protocol 2: Visualization of Cellular Uptake using Fluorescence Microscopy with DPBA

  • Cell Seeding: Seed cells on glass coverslips placed in a 12-well plate. Allow them to adhere and grow to the desired confluency.

  • Incubation with Flavonoid: Treat the cells with this compound at the desired concentration and for the optimal duration as determined previously. Include a vehicle-only control.

  • DPBA Staining: After incubation, wash the cells with PBS. Then, add a solution of DPBA (e.g., 0.5% wt./v in ethanol) and incubate for approximately 10 minutes.[5]

  • Nuclear Staining (Optional): To visualize the nucleus, you can co-stain with a nuclear dye like Hoechst or DAPI.

  • Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative like 4% paraformaldehyde for 15 minutes at room temperature.

  • Mounting and Imaging: Wash the coverslips again with PBS, mount them on microscope slides with an appropriate mounting medium, and seal the edges.

  • Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the flavonoid-DPBA complex (excitation ~470-485 nm) and the nuclear stain.[5] Capture images to document the intracellular localization of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Plate C Incubate Cells with This compound A->C B Prepare this compound Working Solutions B->C D Wash Cells with Cold PBS C->D E Lyse Cells D->E F Quantify Intracellular Compound (e.g., Spectrophotometry) E->F G Perform Protein Assay (e.g., BCA) E->G H Normalize Compound Amount to Protein Content F->H G->H

Caption: Workflow for a quantitative cellular uptake experiment.

Enhancement_Strategies cluster_compound Compound-based cluster_delivery Delivery System-based cluster_cell Cellular Outcome A This compound B Prodrug Formation (Increase Lipophilicity) A->B G Enhanced Cellular Uptake B->G C Encapsulation D Liposomes C->D E Nanoparticles C->E F Surface Modification (Targeted Delivery) D->F E->F F->G

Caption: Strategies to enhance cellular uptake of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Ligand Targeted Nanoparticle (Ligand-Coated) Ligand->Receptor Binding Release Release of This compound Endosome->Release Endosomal Escape

Caption: Receptor-mediated endocytosis pathway for targeted delivery.

References

Technical Support Center: Interference of 2-Ethylrutoside in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of 2-Ethylrutoside in biochemical assays. Given the limited direct data on this compound, this resource extrapolates from the known interference patterns of its parent compound, rutin, and the broader class of flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assay interference a concern?

This compound is a synthetic derivative of rutin, a naturally occurring flavonoid. Flavonoids are recognized as Pan-Assay Interference Compounds (PAINS), meaning they can produce false-positive or false-negative results in a variety of high-throughput screening and other biochemical assays.[1][2] This interference is not due to a specific interaction with the intended biological target but rather to the inherent chemical properties of the flavonoid scaffold.

Q2: What are the primary mechanisms of flavonoid interference?

Flavonoids, including rutosides, can interfere with biochemical assays through several mechanisms:

  • Antioxidant and Redox Activity: Many flavonoids are potent antioxidants and can participate in redox cycling.[3] This can interfere with assays that involve redox reactions or use redox-sensitive reagents, leading to either false positive or negative signals.

  • Fluorescence Quenching: The aromatic structure of flavonoids allows them to absorb UV-Vis light and quench the fluorescence of other molecules.[4][5][6] This is a significant issue in fluorescence-based assays, a common format in high-throughput screening.

  • Protein Binding and Aggregation: Flavonoids can non-specifically bind to proteins, including enzymes, which can either inhibit or, less commonly, activate them.[7] At higher concentrations, some flavonoids can form aggregates that sequester and inhibit enzymes.

  • Colorimetric Assay Interference: The reducing properties of flavonoids can directly interfere with colorimetric assays that rely on the reduction of a chromogenic substrate, such as the BCA and Lowry protein assays.[7]

Q3: Which types of assays are most susceptible to interference by this compound and other flavonoids?

Based on the known interference patterns of flavonoids, the following assays are at a higher risk:

  • Enzymatic Assays: Particularly those with peroxidase-based detection methods (e.g., for free fatty acids, triglycerides, glucose, and cholesterol).[8][9][10]

  • Cell Viability Assays: Assays that use redox-sensitive dyes like Alamar Blue (resazurin) or rely on cellular staining like crystal violet can be affected.[11]

  • Protein Quantification Assays: Colorimetric assays like the Bicinchoninic Acid (BCA) assay and the Lowry assay are prone to interference.[7]

  • Fluorescence-Based Assays: Any assay relying on fluorescence detection is susceptible to quenching by flavonoids.[4][5][6]

  • Antioxidant Capacity Assays: While the purpose of these assays is to measure antioxidant activity, the mechanism of action of the flavonoid can interfere with the assay chemistry itself, leading to inaccurate quantification.

Troubleshooting Guides

Problem 1: Unexpected Inhibition or Activation in an Enzymatic Assay

Symptoms:

  • Your this compound sample shows potent, dose-dependent inhibition of an enzyme, but the results are not reproducible in orthogonal assays.

  • The IC50 value is highly dependent on the assay conditions (e.g., enzyme or substrate concentration).

Possible Cause:

  • Non-specific inhibition due to the flavonoid structure of this compound. This could be due to redox activity, protein binding, or aggregation.

Troubleshooting Steps:

  • Perform Control Experiments:

    • No-Enzyme Control: Run the assay with this compound but without the enzyme to check for direct reaction with the substrate or detection reagents.

    • No-Substrate Control: Run the assay with the enzyme and this compound but without the substrate to assess any effects on the enzyme's stability or the detection system.

  • Vary Assay Conditions:

    • Change Enzyme Concentration: If the IC50 of this compound increases with increasing enzyme concentration, it may indicate stoichiometric inhibition, a hallmark of aggregation.

    • Include a Detergent: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt potential aggregates. A significant reduction in inhibition suggests aggregation was the cause.

  • Use an Orthogonal Assay:

    • Confirm the activity of this compound using a different assay format that measures the same biological endpoint but uses a different detection principle (e.g., switch from a fluorescence-based assay to a label-free method like mass spectrometry).

Problem 2: Inconsistent Results in a Cell-Based Assay

Symptoms:

  • Variable results in cell viability or cytotoxicity assays when treating cells with this compound.

  • Discrepancies between different types of viability assays (e.g., Alamar Blue vs. MTT).

Possible Cause:

  • Direct interference of this compound with the assay reagents. For example, its reducing properties can directly reduce resazurin (the active component of Alamar Blue) to the fluorescent resorufin, leading to a false signal of increased cell viability.

Troubleshooting Steps:

  • Cell-Free Controls: Incubate this compound with the assay reagents in cell-free medium to determine if it directly reacts with them.

  • Microscopic Examination: Visually inspect the cells under a microscope to confirm the results of the viability assay. Look for signs of cytotoxicity such as changes in morphology, detachment, or membrane blebbing.

  • Use a Non-Redox-Based Assay: Switch to a viability assay that does not rely on a redox-active dye, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Problem 3: Overestimation of Protein Concentration

Symptoms:

  • Protein concentration of a sample containing this compound is unexpectedly high when measured by BCA or Lowry assay.

Possible Cause:

  • The reducing properties of the flavonoid structure in this compound can reduce Cu2+ to Cu+, the first step in both the BCA and Lowry assays, leading to an overestimation of protein concentration.[7]

Troubleshooting Steps:

  • Blank Correction: Prepare a blank sample containing the same concentration of this compound as in the protein sample to measure its direct contribution to the absorbance signal. Subtract this value from the protein sample reading.

  • Protein Precipitation: Use a method like acetone or trichloroacetic acid (TCA) precipitation to separate the protein from the interfering this compound before performing the assay.[7]

  • Use an Alternative Protein Assay: Employ a protein assay that is less susceptible to reducing agents, such as the Bradford assay.

Quantitative Data on Flavonoid Interference

Due to the lack of specific data for this compound, the following tables summarize quantitative data on the interference of related flavonoids in common biochemical assays. This information can serve as a proxy to estimate the potential for interference from this compound.

Table 1: Interference of Flavonoids in Peroxidase-Based Enzymatic Assays

FlavonoidAssayConcentration (µM)Observed EffectReference
QuercetinFree Fatty Acid (FFA)10 - 100Significant reduction in detected FFA levels[8][9]
KaempferolFree Fatty Acid (FFA)10 - 100Significant reduction in detected FFA levels[8][9]
(+)-CatechinFree Fatty Acid (FFA)10 - 100Significant reduction in detected FFA levels[8][9]
QuercetinTriglyceride (TG)10 - 100Significant reduction in detected TG levels[8][9]
LuteolinTriglyceride (TG)10 - 100Significant reduction in detected TG levels[8][9]
Quercetin-3-O-glucuronideTriglyceride (TG)50Significant reduction in detected TG levels in serum[8][9]

Table 2: Interference of Flavonoids in Protein Quantification Assays

FlavonoidAssayProtein Concentration (µg/ml)Flavonoid Concentration (µM)Observed EffectReference
QuercetinBCA25 - 250> 5~3-5 fold overestimation of protein[7]
Quercetin-3-O-glucuronideBCA25 - 250> 5Significant overestimation of protein[7]
EpicatechinBCA25 - 250> 5Significant overestimation of protein[7]

Experimental Protocols for Mitigating Interference

Protocol 1: Acetone Precipitation to Remove Flavonoid Interference in Protein Assays

This protocol is adapted from Singh et al. (2020) and is effective for removing interfering substances like flavonoids from protein samples before quantification.[7]

Materials:

  • Protein sample containing this compound

  • Cold acetone (-20°C)

  • Microcentrifuge

  • Appropriate buffer for protein resolubilization (e.g., PBS)

Procedure:

  • To your protein sample (e.g., 100 µL), add 4 volumes of cold acetone (400 µL).

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant which contains the dissolved this compound.

  • Wash the protein pellet by adding 500 µL of cold acetone, vortexing briefly, and centrifuging again at 15,000 x g for 10 minutes at 4°C.

  • Decant the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the protein pellet in a suitable volume of an appropriate buffer.

  • Proceed with your protein quantification assay (e.g., BCA or Lowry).

Protocol 2: Using LC-MS/MS for Analysis in the Presence of Flavonoids

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that is less susceptible to the types of interference caused by flavonoids in spectrophotometric and fluorescence-based assays.[1][2][4]

General Workflow:

  • Sample Preparation: Minimal sample preparation is often required. This may involve protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to remove precipitated proteins.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph. A suitable column (e.g., C18) and mobile phase gradient are used to separate the analyte of interest from this compound and other matrix components based on their physicochemical properties.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This high level of specificity (monitoring a specific precursor-to-product ion transition) minimizes interference from other compounds.

Key Advantages:

  • High Specificity: Reduces the likelihood of interference from compounds like this compound.

  • High Sensitivity: Can detect and quantify low levels of analytes.

  • Quantitative Accuracy: Provides reliable quantitative data.

Visualizations

Interference_Pathway cluster_assay Biochemical Assay Assay Assay Readout (e.g., Fluorescence, Absorbance) Reagent Assay Reagent (e.g., Dye, Enzyme) Reagent->Assay Generates Signal Compound This compound (Flavonoid) Compound->Assay Signal Interference (Quenching, Absorbance) Compound->Reagent Direct Interaction (Redox, Binding)

Caption: General mechanism of this compound interference.

Troubleshooting_Workflow Start Unexpected Assay Result CheckControls Run No-Enzyme/ No-Substrate Controls Start->CheckControls Interference Interference Detected? CheckControls->Interference VaryConditions Vary Assay Conditions (e.g., [Enzyme], Detergent) Interference->VaryConditions Yes Reassess Re-evaluate Compound Activity Interference->Reassess No Aggregation Aggregation Suspected? VaryConditions->Aggregation OrthogonalAssay Use Orthogonal Assay (e.g., LC-MS/MS) Aggregation->OrthogonalAssay Yes Aggregation->OrthogonalAssay No NoInterference Result Validated OrthogonalAssay->NoInterference

Caption: Troubleshooting workflow for suspected interference.

Mitigation_Strategy cluster_pre Pre-Assay cluster_in In-Assay cluster_post Post-Assay Problem Suspected Flavonoid Interference PreAssay Pre-Assay Mitigation Problem->PreAssay InAssay In-Assay Mitigation Problem->InAssay PostAssay Post-Assay Validation Problem->PostAssay Precipitation Protein Precipitation (Acetone, TCA) PreAssay->Precipitation Detergent Add Detergent (e.g., Triton X-100) InAssay->Detergent AlternativeAssay Use Alternative Assay (e.g., Bradford) InAssay->AlternativeAssay LCMS LC-MS/MS Confirmation PostAssay->LCMS

Caption: Strategies to mitigate flavonoid interference.

References

Technical Support Center: Normalizing Data from 2-Ethylrutoside and Related Flavonoid-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to 2-Ethylrutoside is limited in publicly available scientific literature. This guide is based on data from the closely related compound Rutoside (Rutin) and general principles of flavonoid research. Researchers should validate these methodologies for their specific experimental setup with this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from samples treated with this compound and other related flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate method for normalizing data from cell viability assays after this compound treatment?

A1: The ideal normalization method depends on the specific assay and the expected biological effects of this compound. Common approaches include:

  • Normalization to a Vehicle Control: This is the most common method, where all data is expressed as a percentage of the vehicle-treated control group.[1] This approach is suitable when the treatment is not expected to significantly alter overall cell number or protein content at the time of measurement.

  • Normalization to Cell Number: If this compound is expected to have anti-proliferative effects, normalizing to cell number can provide a more accurate measure of per-cell activity. This can be achieved through direct cell counting (e.g., using a hemocytometer or automated cell counter) or by using a DNA-binding fluorescent dye (e.g., Hoechst or DAPI) to estimate cell number.

  • Normalization to Total Protein Content: For assays where cellular metabolism or protein expression is the primary endpoint, normalizing to the total protein concentration in each sample can account for variations in cell number and size. A BCA or Bradford protein assay is typically used for this purpose.

Q2: I am observing high variability between replicate wells in my experiments with this compound. What are the potential causes and solutions?

A2: High variability can stem from several factors. Consider the following troubleshooting steps:

  • Compound Solubility: Flavonoids can have poor solubility in aqueous solutions. Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in culture medium. Precipitated compound will lead to inconsistent concentrations across wells.

  • Pipetting Accuracy: Inconsistent pipetting of the compound or assay reagents is a common source of variability. Use calibrated pipettes and ensure proper mixing.

  • Cell Seeding Density: Uneven cell seeding can lead to significant differences in cell number between wells at the time of the assay. Ensure a homogenous cell suspension and careful pipetting during cell plating.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator to promote uniform cell growth.

Q3: How do I normalize Western blot data for protein expression changes induced by this compound?

A3: For Western blot normalization, it is crucial to use a stable internal loading control.

  • Housekeeping Proteins (HKPs): Proteins like GAPDH, β-actin, or β-tubulin are commonly used. However, it is essential to validate that the expression of your chosen HKP is not affected by this compound treatment in your specific cell model and experimental conditions.[2]

  • Total Protein Normalization (TPN): This method involves staining the membrane with a total protein stain (e.g., Ponceau S or a fluorescent stain) and normalizing the band intensity of your protein of interest to the total protein in each lane. TPN is often considered more reliable than using a single HKP.

Q4: What are the best practices for normalizing qPCR data to measure changes in gene expression after this compound treatment?

A4: Accurate qPCR data normalization requires the use of stable reference genes.

  • Reference Gene Selection: Do not assume common reference genes (e.g., GAPDH, ACTB) are stable under your experimental conditions. It is critical to test a panel of candidate reference genes and use algorithms like geNorm or NormFinder to identify the most stable ones for your specific cell type and this compound treatment.

  • Multiple Reference Genes: Using the geometric mean of two or more stable reference genes for normalization is more robust than using a single reference gene.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Protect stock solutions from light.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments.
Variable Treatment Duration Ensure precise timing for the addition of this compound and the subsequent assay steps.
Inconsistent Cell Health Monitor cell morphology and viability before starting the experiment. Do not use cells that are over-confluent or appear unhealthy.
Issue 2: High background signal in fluorescence-based assays.
Potential Cause Troubleshooting Step
Autofluorescence of this compound Run a control with this compound in cell-free media to determine its intrinsic fluorescence at the assay wavelengths. If significant, subtract this background from your experimental values.
Phenol Red in Media Phenol red can interfere with some fluorescent assays. Use phenol red-free media for the duration of the assay.
Serum Components Components in fetal bovine serum (FBS) can be autofluorescent. Consider reducing the serum concentration or using serum-free media during the final assay steps.

Experimental Protocols

Protocol 1: Normalization of Cell Viability Data (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound and a vehicle control (e.g., 0.1% DMSO). Include wells with media only as a background control.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Normalization:

    • Subtract the average absorbance of the media-only wells from all other readings.

    • Calculate the percentage of viability for each treatment by dividing the corrected absorbance of the treated wells by the average corrected absorbance of the vehicle control wells and multiplying by 100.

Protocol 2: Normalization of Western Blot Data for MAPK/ERK Pathway Activation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Total Protein Staining (Optional but Recommended): Stain the membrane with Ponceau S to visualize total protein and confirm even loading and transfer before proceeding with antibody incubation. Image the Ponceau S stain for later normalization.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK (t-ERK), and a housekeeping protein (e.g., GAPDH).

  • Detection: Incubate with appropriate secondary antibodies and visualize using a chemiluminescent or fluorescent detection system.

  • Data Normalization:

    • Quantify the band intensities for p-ERK, t-ERK, and the loading control (either GAPDH or total protein stain).

    • Method A (Housekeeping Protein): Normalize the p-ERK signal to the corresponding GAPDH signal for each lane. Then, normalize this value to the t-ERK signal to determine the relative amount of activated ERK.

    • Method B (Total Protein Stain): Normalize the p-ERK signal to the total protein signal in that lane. Then, normalize this value to the t-ERK signal.

Signaling Pathways and Experimental Workflows

Based on studies of the related compound Rutoside, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1]

NFkB_Pathway This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->ERK Modulation? Data_Normalization_Workflow cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Post-analytical Consistent Cell Culture Consistent Cell Culture Accurate Compound Preparation Accurate Compound Preparation Consistent Cell Culture->Accurate Compound Preparation Precise Cell Seeding Precise Cell Seeding Accurate Compound Preparation->Precise Cell Seeding Raw Data Acquisition Raw Data Acquisition Precise Cell Seeding->Raw Data Acquisition Background Subtraction Background Subtraction Raw Data Acquisition->Background Subtraction Normalization to Control Normalization to Control Background Subtraction->Normalization to Control Normalized Data Normalized Data Normalization to Control->Normalized Data Statistical Analysis Statistical Analysis Normalized Data->Statistical Analysis Data Interpretation Data Interpretation Statistical Analysis->Data Interpretation

References

Technical Support Center: 2-Ethylrutoside Delivery Vehicle Selection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Ethylrutoside delivery. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating a delivery system for this compound?

A1: The main challenge in formulating this compound is its poor aqueous solubility.[1][2] Like many new chemical entities, low water solubility can negatively impact its bioavailability, making it difficult to achieve therapeutic concentrations in the body.[1][2][3] Overcoming this requires specialized formulation strategies to enhance its solubility and dissolution rate.[3][4]

Q2: What are the key physicochemical properties of this compound to consider when selecting a vehicle?

A2: While specific experimental data for this compound is limited in publicly available literature, we can infer key properties based on its structure. The following table summarizes essential parameters to consider for any poorly soluble drug like this compound.

PropertyImportance in FormulationTypical Considerations
Molecular Weight Influences diffusion and permeation across biological membranes.This compound has a molecular weight of 654.6 g/mol .[5]
Aqueous Solubility A primary determinant of bioavailability for oral and parenteral routes.[2]Expected to be low. Strategies to increase solubility are critical.[6]
LogP (Octanol-Water Partition Coefficient) Predicts the lipophilicity of the compound.A higher LogP suggests better partitioning into lipid-based vehicles.
pKa Determines the ionization state at different pH values, affecting solubility and absorption.Important for pH-adjustment strategies or selecting vehicles for specific pH environments (e.g., the gastrointestinal tract).
Physical State (Crystalline vs. Amorphous) Amorphous forms are generally more soluble but less stable than crystalline forms.[4]Amorphous solid dispersions can be a strategy to improve solubility.[2]

Q3: Which types of delivery vehicles are suitable for a poorly soluble compound like this compound?

A3: Several advanced drug delivery systems can be employed to overcome the challenges of poor solubility. The choice of vehicle depends on the desired route of administration, target site, and required release profile.

Vehicle TypeDescriptionAdvantages for this compoundPotential Challenges
Lipid-Based Formulations Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and Solid Lipid Nanoparticles (SLNs).[4][7]Can significantly enhance the solubility and oral bioavailability of lipophilic drugs.[4] Protects the drug from degradation.[8]Drug precipitation upon dispersion in aqueous media.[4] Physical instability (e.g., aggregation).[][10]
Polymeric Nanoparticles Colloidal systems where the drug is encapsulated within a polymeric matrix.[11][12]Offers controlled and sustained release.[13] Can be surface-modified for targeted delivery.[14]Complex manufacturing processes.[8] Potential for low drug loading.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in an amorphous state within a polymer matrix.[2]Increases the dissolution rate and apparent solubility.[3]Physical instability, as the amorphous drug may recrystallize over time.[4]
Liposomes Vesicles composed of one or more lipid bilayers enclosing an aqueous core.[15][16]Can encapsulate both hydrophilic and lipophilic drugs.[15] Biocompatible and biodegradable.[17]Stability issues such as drug leakage, fusion, and aggregation.[][10]

Troubleshooting Guides

This section addresses common issues encountered during the formulation and characterization of this compound delivery systems.

Issue 1: Low Drug Loading or Encapsulation Efficiency
Potential Cause Troubleshooting Strategy
Poor solubility of this compound in the lipid or polymer matrix. - Screen different excipients: Test the solubility of this compound in a variety of oils, lipids, and co-solvents to find a system with higher solubilizing capacity. - Use a co-solvent: Incorporate a pharmaceutically acceptable co-solvent that is miscible with both the drug and the primary vehicle components. - Temperature optimization: For lipid-based systems prepared by hot homogenization, ensure the temperature is high enough to fully dissolve the drug in the molten lipid.[18]
Drug precipitation during formulation. - Optimize the process: For nanoemulsions, adjust the rate of addition of the aqueous phase to the oil phase. - For ASDs: Select a polymer that has strong interactions with the drug to prevent crystallization.[4]
Drug leakage from the vehicle. - For liposomes: Optimize the lipid composition. Incorporating cholesterol can increase membrane rigidity and reduce leakage.[] - For nanoparticles: Adjust the polymer concentration or use a cross-linking agent to create a more robust matrix.
Issue 2: Physical Instability of the Formulation (e.g., Aggregation, Creaming, Phase Separation)
Potential Cause Troubleshooting Strategy
Insufficient surfactant/stabilizer concentration. - Optimize surfactant concentration: Conduct a concentration-response study to determine the optimal amount of surfactant needed to stabilize the particle surface. - Use a combination of surfactants: Employing a mix of ionic and non-ionic surfactants can provide better steric and electrostatic stabilization.[19]
High particle surface energy. - Reduce particle size: Smaller particles have higher surface energy, but this can be managed with adequate stabilization. - Measure Zeta Potential: A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization of nanoparticles and nanoemulsions.
Inappropriate storage conditions. - Temperature control: Store formulations at the recommended temperature. For lipid-based systems, avoid freeze-thaw cycles which can disrupt the structure.[20] - Protect from light: Flavonoids can be light-sensitive, so store in amber vials or in the dark.
Issue 3: Inconsistent Results in Particle Size Analysis
Potential Cause Troubleshooting Strategy
Sample is too concentrated. - Dilute the sample: High concentrations can lead to multiple scattering effects in Dynamic Light Scattering (DLS). Dilute the sample with the same continuous phase used in the formulation.
Presence of aggregates or dust. - Filter the sample: Pass the sample through a low-protein-binding syringe filter (e.g., 0.45 µm) before analysis. - Use ultrasonication: Briefly sonicate the sample before measurement to break up loose agglomerates.[19]
Incorrect instrument settings. - Set the correct refractive index and viscosity: Ensure the values for the dispersant (continuous phase) are accurately entered into the DLS software.

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol describes a common indirect method for determining the amount of this compound encapsulated in a nanoparticulate system.

Materials and Equipment:

  • This compound-loaded nanoparticle suspension

  • Ultracentrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (to be optimized for this compound)

  • Solvent to dissolve nanoparticles (e.g., methanol, DMSO)[21]

  • Volumetric flasks and pipettes

Procedure:

  • Take a known volume (e.g., 1 mL) of the nanoparticle suspension and place it in an ultracentrifuge tube.[21]

  • Centrifuge the suspension at a high speed (e.g., 12,000 x g for 30 minutes) to separate the nanoparticles from the aqueous supernatant.[22] The exact parameters will depend on the stability of the nanoparticles.

  • Carefully collect the supernatant, which contains the unencapsulated ("free") drug.[22]

  • Dilute the supernatant to an appropriate concentration and analyze the amount of free this compound using a validated HPLC method.[21]

  • To determine the total drug amount, dissolve a known amount of the lyophilized drug-loaded nanoparticles in a suitable solvent to disrupt the particles and release the drug. Analyze this solution by HPLC.

  • Calculate the EE and DL using the following equations:[22][23]

    • Encapsulation Efficiency (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[24]

    • Drug Loading (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100[22]

Protocol 2: In Vitro Drug Release Study

This protocol outlines a dialysis bag method for assessing the release of this compound from a delivery vehicle.[25]

Materials and Equipment:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • This compound-loaded vehicle

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions)[26]

  • Shaking water bath or USP dissolution apparatus II.[27]

  • HPLC system

Procedure:

  • Soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Accurately measure a specific volume of the this compound-loaded formulation and place it inside the dialysis bag. Seal both ends of the bag.[25]

  • Submerge the sealed bag in a known volume of pre-warmed (37°C) release medium in a beaker or dissolution vessel.[27]

  • Begin gentle agitation (e.g., 50-100 rpm).[26][27]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.[27]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[26]

  • Analyze the collected samples for the concentration of released this compound using HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

G cluster_0 Phase 1: Vehicle Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization P1 Define Target Profile (Route, Release) P2 Solubility Screening (Lipids, Polymers, Solvents) P1->P2 P3 Excipient Compatibility (DSC, FTIR) P2->P3 F1 Select Vehicle Type (e.g., SLN, Nanoemulsion) P3->F1 Select Lead Candidates F2 Optimize Composition (Drug:Lipid Ratio, Surfactant %) F1->F2 F3 Optimize Process Parameters (Homogenization Speed/Time) F2->F3 C1 Particle Size & Zeta Potential F3->C1 Prepare Optimized Batch C2 Encapsulation Efficiency & Drug Loading C1->C2 C3 In Vitro Release Study C1->C3 C4 Stability Assessment C3->C4

Caption: Experimental workflow for selecting and characterizing a delivery vehicle.

G Start Start: Low Drug Loading Solubility Issue: Poor Solubility in Matrix? Yes No Start->Solubility Precipitation Issue: Drug Precipitation During Prep? Yes No Solubility->Precipitation No Sol_Yes Action: - Screen new excipients - Add co-solvent - Increase temperature (hot melt methods) Solubility->Sol_Yes Yes Leakage Issue: Drug Leakage Post-Prep? Yes No Precipitation->Leakage No Prec_Yes Action: - Optimize process rate - Change polymer/lipid type - Increase surfactant conc. Precipitation->Prec_Yes Yes Leak_Yes Action: - Add cholesterol (liposomes) - Increase polymer density - Cross-link matrix Leakage->Leak_Yes Yes End Re-evaluate EE% Leakage->End No, investigate other causes Sol_Yes->End Prec_Yes->End Leak_Yes->End

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Navigating the Stability of 2-Ethylrutoside in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 2-Ethylrutoside, ensuring the stability of stock solutions in dimethyl sulfoxide (DMSO) is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the long-term stability of this compound in DMSO, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a DMSO stock solution?

A1: Several factors can influence the stability of this compound in DMSO. These include:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation of susceptible compounds.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light Exposure: Photodegradation can occur in light-sensitive compounds. It is crucial to store solutions in amber vials or otherwise protect them from light.

  • pH: Although DMSO itself is neutral, contaminants or the compound itself could alter the microsolvent environment's pH, potentially affecting stability.

  • Oxygen: Oxidation is a common degradation pathway for many compounds, including flavonoids. Minimizing headspace and using inert gas can mitigate this.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to the degradation of some compounds.

Q2: What are the recommended storage conditions for a this compound in DMSO stock solution?

A2: To maximize the long-term stability of your this compound stock solution, the following storage conditions are recommended:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but it is not ideal.

  • Light: Protect from light by using amber-colored vials or by wrapping the vials in aluminum foil.

  • Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Inert Atmosphere: For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

  • Container: Use high-quality, tightly sealed vials to prevent moisture absorption and solvent evaporation.

Q3: How can I tell if my this compound solution has degraded?

A3: Visual inspection may sometimes reveal precipitation or a change in color, which could indicate degradation or solubility issues. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and any degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using the same stock solution. Degradation of this compound in the stock solution.Prepare a fresh stock solution from solid material. Perform a stability check of the old stock solution using HPLC or LC-MS if possible. Implement better storage practices, such as aliquoting and protection from light.
Precipitate observed in the stock solution after thawing. Poor solubility at lower temperatures or compound degradation.Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it may be a degradation product. The solubility of Troxerutin in DMSO is approximately 30 mg/mL[1].
A gradual decrease in the biological activity of the compound over time. Chemical degradation of this compound.This is a strong indicator of instability. It is crucial to prepare fresh stock solutions more frequently. Consider performing a time-course experiment to determine the usable lifespan of your stock solution under your specific storage conditions.

Quantitative Stability Data (Illustrative)

Due to the absence of specific long-term stability data for this compound in DMSO, the following tables provide an illustrative example based on general compound stability studies in DMSO. This data should be considered a general guideline and not a substitute for performing your own stability assessment.

Table 1: Illustrative Long-Term Stability of a Flavonoid in DMSO at Various Temperatures

Storage Temperature1 Month3 Months6 Months1 Year
-80°C >99%>98%>97%>95%
-20°C >98%>95%>90%>85%
4°C ~95%~85%~70%<50%
Room Temperature <90%<70%<40%<10%
Note: Data are presented as the percentage of the initial compound remaining.

Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO (Illustrative)

Number of Freeze-Thaw CyclesPercentage of Compound Remaining
1 >99%
5 ~98%
10 ~96%
25 ~92%
Note: Assumes storage at -20°C between cycles.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general procedure to determine the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO
  • HPLC or LC-MS system
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)
  • Amber-colored vials
  • Precision balance and volumetric flasks

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC or LC-MS system. This will serve as the baseline (100% stability).
  • Sample Storage: Aliquot the remaining stock solution into multiple amber vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition. Allow it to come to room temperature before opening.
  • Sample Preparation and Analysis: Dilute an aliquot of the aged stock solution to the same concentration as the initial sample and analyze it using the same HPLC or LC-MS method.
  • Data Analysis: Compare the peak area of this compound in the aged samples to the peak area of the initial (Time 0) sample to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

This compound, as a derivative of rutin and a member of the flavonoid family, is likely to influence several cellular signaling pathways. Based on studies of the closely related compound Troxerutin, the following pathways are of significant interest.

G cluster_0 Oxidative Stress Response ROS Reactive Oxygen Species (ROS) Troxerutin Troxerutin (this compound analog) NOX2 NADPH Oxidase 2 (NOX2) Troxerutin->NOX2 inhibits Nrf2 Nuclear factor erythroid 2-related factor 2 (Nrf2) Troxerutin->Nrf2 activates NOX2->ROS produces ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription

Caption: Antioxidant signaling pathway modulated by Troxerutin.

G cluster_1 Inflammatory Response Pathway InflammatoryStimuli Inflammatory Stimuli NFkB Nuclear Factor-kappa B (NF-κB) InflammatoryStimuli->NFkB activates Troxerutin Troxerutin (this compound analog) Troxerutin->NFkB inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines promotes transcription

Caption: Anti-inflammatory signaling pathway involving NF-κB.

G cluster_2 PI3K/Akt Signaling Pathway GrowthFactors Growth Factors PI3K Phosphoinositide 3-kinase (PI3K) GrowthFactors->PI3K activates Troxerutin Troxerutin (this compound analog) Troxerutin->PI3K activates Akt Protein Kinase B (Akt) PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes

Caption: Pro-survival PI3K/Akt signaling pathway influenced by Troxerutin.

G cluster_workflow Experimental Workflow for Stability Assessment start Prepare fresh this compound stock solution in anhydrous DMSO t0_analysis Analyze at Time 0 (HPLC/LC-MS) start->t0_analysis aliquot Aliquot into multiple light-protected vials start->aliquot storage Store at different conditions (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint Retrieve samples at defined time points storage->timepoint analysis Analyze aged samples (HPLC/LC-MS) timepoint->analysis comparison Compare peak areas to Time 0 to determine % degradation analysis->comparison end Establish stability profile and optimal storage conditions comparison->end

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Validation & Comparative

Validating the In Vivo Anti-Inflammatory Activity of 2-Ethylrutoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory activity of 2-Ethylrutoside and its analogues, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct in vivo studies on this compound, this guide leverages data from studies on structurally related and pharmacologically similar compounds, namely hydroxyethylrutosides such as Troxerutin. These compounds, like this compound, are semi-synthetic derivatives of the natural flavonoid rutin and are recognized for their vasoprotective and anti-inflammatory properties.

The primary focus of this guide is the widely accepted carrageenan-induced paw edema model, a standard for assessing acute inflammation. Additionally, we will explore the lipopolysaccharide (LPS)-induced inflammation model to discuss the potential mechanisms of action related to cytokine modulation.

Performance Comparison in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established in vivo assay to evaluate the efficacy of acute anti-inflammatory agents. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to a control group is a measure of the compound's anti-inflammatory activity.

CompoundAnimal ModelDosageTime Point (post-carrageenan)Efficacy (Edema Inhibition/Reduction)Reference
Troxerutin Mouse1 mM (topical mixture)12-24 hoursSignificant reduction in swelling and edema[1]
Indomethacin Rat0.66-2 mg/kgNot SpecifiedInhibition of paw edema[2]
Diclofenac Rat5 mg/kg2 hours56.17 ± 3.89% inhibition[3]
Diclofenac Rat20 mg/kg3 hours71.82 ± 6.53% inhibition[3]

Note: The data for Troxerutin is presented from a study using a jellyfish tentacle extract-induced edema model, which shares mechanistic similarities with the carrageenan model. The reduction was reported as significant, though a precise percentage of inhibition was not provided in the abstract.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (e.g., this compound/Troxerutin)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Vehicle control (e.g., normal saline or appropriate solvent for the test compound)

  • Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • Animals are divided into control, positive control, and test groups.

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • The test compound, positive control, or vehicle is administered orally or intraperitoneally. The timing of administration relative to carrageenan injection is crucial and should be standardized (e.g., 60 minutes prior).[4]

  • After the designated pre-treatment time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[4]

  • Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[3]

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_evaluation Evaluation Phase animal_prep Animal Acclimatization & Fasting grouping Group Allocation (Control, Positive Control, Test) animal_prep->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement dosing Compound Administration (Oral/IP) initial_measurement->dosing carrageenan_injection Sub-plantar Carrageenan Injection (0.1 mL, 1%) dosing->carrageenan_injection 60 min paw_measurement Paw Volume Measurement (1, 2, 3, 4, 6 hours) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Edema Inhibition) paw_measurement->data_analysis

Experimental workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to investigate systemic inflammation and the role of cytokines.

Objective: To evaluate the effect of a test compound on the systemic production of pro-inflammatory cytokines.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound/Troxerutin)

  • Control vehicle

  • ELISA kits for TNF-α, IL-6, etc.

Procedure:

  • Animals are acclimatized and divided into control and test groups.

  • The test compound or vehicle is administered (e.g., intraperitoneally or orally).

  • After a specified time, LPS is administered (typically via intraperitoneal injection) to induce a systemic inflammatory response.

  • At a predetermined time point post-LPS administration (e.g., 2, 6, or 24 hours), blood samples are collected.

  • Serum or plasma is separated for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • A reduction in cytokine levels in the treated group compared to the control group indicates anti-inflammatory activity.

Signaling Pathways in Inflammation

The anti-inflammatory effects of flavonoids like this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. In vitro studies with Troxerutin have shown a down-regulation of pro-inflammatory markers such as TNF-α, COX-2, and IL-1β in LPS-stimulated macrophage-like cells.[5] This suggests that a likely mechanism of action for this compound in vivo involves the inhibition of these inflammatory mediators.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_outcome Inflammatory Outcome cluster_intervention Potential Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines->Inflammation Ethylrutoside This compound (and analogues) Ethylrutoside->NFkB Inhibition Ethylrutoside->COX2 Inhibition Ethylrutoside->Cytokines Inhibition

Potential mechanism of this compound in modulating inflammatory pathways.

Conclusion

While direct in vivo evidence for the anti-inflammatory activity of this compound is emerging, data from closely related hydroxyethylrutosides, such as Troxerutin, strongly support its potential as an effective anti-inflammatory agent. The demonstrated efficacy of Troxerutin in reducing edema and inflammatory markers in established animal models provides a solid rationale for the continued investigation of this compound. Future in vivo studies directly comparing this compound with standard NSAIDs in models like carrageenan-induced paw edema and LPS-induced inflammation will be crucial for definitively quantifying its therapeutic potential and elucidating its precise mechanisms of action. The experimental protocols and comparative data presented in this guide offer a framework for such validation studies.

References

Head-to-Head Comparison: 2-Ethylrutoside and Diosmin in Vascular Health

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents for vascular disorders, both 2-Ethylrutoside and Diosmin have been investigated for their potential benefits. This guide provides a comprehensive, data-driven comparison of these two flavonoid compounds, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, experimental data, and relevant signaling pathways. It is important to note that direct head-to-head experimental studies comparing this compound and Diosmin are scarce in the available scientific literature. Therefore, this comparison is constructed from individual studies on each compound and related molecules.

Physicochemical Properties

A fundamental comparison begins with the basic chemical and physical properties of each compound.

PropertyThis compoundDiosmin
Chemical Formula C₂₉H₃₄O₁₆C₂₈H₃₂O₁₅
Molar Mass 638.6 g/mol 608.5 g/mol
Nature Semi-synthetic derivative of RutinNaturally occurring flavonoid glycoside
Solubility Data not readily availablePoorly soluble in water
Pharmacokinetics

The absorption, distribution, metabolism, and excretion profiles of a drug are critical to its therapeutic efficacy.

ParameterThis compound (Data inferred from related compounds)Diosmin
Absorption As a rutoside derivative, likely hydrolyzed by gut microbiota to its aglycone for absorption.Hydrolyzed by intestinal microbiota to its aglycone, diosmetin, which is then absorbed.[1]
Bioavailability Data not available for this compound specifically.Micronization can significantly increase bioavailability.[2]
Metabolism Expected to undergo metabolism similar to other flavonoids.Metabolized to diosmetin, which then undergoes further conjugation.[1]
Elimination Half-life Data not available.The elimination half-life of its metabolite, diosmetin, ranges from 26 to 43 hours.[1]

Mechanism of Action and Signaling Pathways

Both compounds exert their effects through multiple pathways, primarily centered around anti-inflammatory, antioxidant, and venotonic actions.

This compound (Inferred from Troxerutin and Hydroxyethylrutosides)

Due to the limited specific data on this compound, its mechanism is inferred from the closely related and well-studied compounds, Troxerutin (a tri-hydroxyethylrutoside) and the broader class of hydroxyethylrutosides.[3][4] These compounds are known for their vasoprotective effects.

The proposed mechanism of action for hydroxyethylrutosides involves:

  • Antioxidant Effects: Scavenging of free radicals to reduce oxidative stress on vascular endothelial cells.[5][6]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators and cytokines, and reduction of adhesion molecule expression on endothelial cells.[5][6] This is potentially mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.[7]

  • Vascular Effects: Reduction of capillary permeability and fragility, leading to decreased edema.[3][8] They also improve microcirculation and venous tone.[8]

Inferred Signaling Pathway for this compound.
Diosmin

Diosmin has been more extensively studied, and its mechanisms are better characterized.

The established mechanisms of action for Diosmin include:

  • Venotonic Effects: Diosmin increases venous tone by prolonging the vasoconstrictor effect of norepinephrine.[9]

  • Anti-inflammatory Effects: It inhibits the inflammatory cascade by suppressing the expression of pro-inflammatory mediators such as prostaglandins, thromboxanes, and cytokines like TNF-α and interleukins.[9][10] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[11]

  • Lymphatic Effects: Diosmin improves lymphatic drainage by increasing the frequency and intensity of lymphatic contractions.[9]

  • Antioxidant Effects: It exhibits antioxidant properties by scavenging free radicals.[10]

  • Microcirculation Improvement: Diosmin reduces capillary hyperpermeability and increases capillary resistance.[12]

References

A Comparative Guide to Analytical Methods for 2-Ethylrutoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 2-Ethylrutoside, a synthetic derivative of the naturally occurring flavonoid rutin, is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS). While direct cross-validation data for this compound is limited in publicly available literature, this guide synthesizes information from studies on the parent compound, rutin, and other flavonoid derivatives to provide a comprehensive comparison of these analytical methodologies.[1][2][3][4][5]

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, UV-Vis Spectrophotometry, and LC-MS for the analysis of flavonoids, providing a framework for method selection for this compound.

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.[6]Measurement of UV-Visible light absorption by the analyte in solution.Chromatographic separation coupled with mass-based detection.[7][8]
Specificity High (separates this compound from other compounds).[6]Low to Moderate (potential for interference from other absorbing compounds).[4]Very High (separates based on retention time and mass-to-charge ratio).[7][8]
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to ng/mL range).[9]Low (typically in the µg/mL range).[10]Very High (can reach pg/mL levels).[11]
**Linearity (R²) **Excellent (typically >0.999).[9]Good (typically >0.99).Excellent (typically >0.99).[12]
Accuracy (% Recovery) High (typically 98-102%).[9]Good (typically 95-105%).[3]High (typically 95-105%).[12]
Precision (%RSD) Excellent (typically <2%).[9]Good (typically <5%).[3]Excellent (typically <15%).[12]
Throughput ModerateHighModerate
Cost ModerateLowHigh
Expertise Required ModerateLowHigh

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following are generalized protocols for the quantification of a flavonoid like this compound using HPLC-UV, UV-Vis Spectrophotometry, and LC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the specific quantification of this compound in the presence of other compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed. A common starting point is a higher proportion of the aqueous phase, gradually increasing the organic phase to elute the analyte.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection Wavelength: Based on the UV spectrum of rutin and its derivatives, a wavelength between 254 nm and 370 nm is generally appropriate. The specific maximum absorbance wavelength (λmax) for this compound should be determined.

  • Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., methanol or the initial mobile phase) and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound against a series of known concentrations of a standard solution.

UV-Visible Spectrophotometry Protocol

This method is a simpler, high-throughput technique suitable for the quantification of this compound in relatively pure samples.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves this compound and does not absorb in the same wavelength range (e.g., methanol or ethanol) should be used as a blank and to prepare solutions.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound needs to be determined by scanning a solution of the compound across the UV-Vis spectrum (typically 200-400 nm for flavonoids). For rutin, the λmax is around 257 nm and 355 nm.

  • Sample Preparation: Samples are dissolved in the chosen solvent to a concentration that falls within the linear range of the assay.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the unknown sample is then determined by its absorbance value from the calibration curve, following the Beer-Lambert law.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the highest sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations of this compound need to be quantified.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase C18 column with a gradient elution of water (with a modifier like formic acid) and an organic solvent (acetonitrile or methanol) is typically used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used for flavonoids, often in the positive or negative ion mode.[5]

    • Mass Analyzer: The instrument can be operated in full scan mode to identify the molecular ion of this compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[8]

  • Sample Preparation: Similar to HPLC, samples need to be dissolved and filtered. For complex matrices like biological fluids, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary.

  • Quantification: A calibration curve is constructed using the peak area of the specific mass transition of this compound from a series of standard solutions. An internal standard is often used to improve accuracy and precision.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the cross-validation of this compound analytical methods.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison cluster_report Reporting Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC UV_Vis UV-Vis Filtration->UV_Vis LC_MS LC-MS Filtration->LC_MS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ UV_Vis->Specificity LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision LC_MS->LOD_LOQ LC_MS->Specificity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison Report Publish Comparison Guide Comparison->Report

Caption: Workflow for the cross-validation of analytical methods for this compound.

Analytical_Techniques_Hierarchy Analytical Techniques Analytical Techniques Chromatography Chromatography Analytical Techniques->Chromatography Spectrophotometry Spectrophotometry Analytical Techniques->Spectrophotometry HPLC HPLC Chromatography->HPLC LC-MS LC-MS Chromatography->LC-MS UV-Vis UV-Vis Spectrophotometry->UV-Vis

Caption: Hierarchical relationship of the discussed analytical techniques.

References

The Efficacy of 2-Ethylrutoside Compared to Other Flavonoids: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 2-Ethylrutoside and its related compounds with other well-known flavonoids, supported by experimental data. Flavonoids, a diverse group of polyphenolic compounds found in plants, are widely recognized for their antioxidant and anti-inflammatory properties, making them promising candidates for drug development.[1][2][3] This comparison focuses on key performance indicators such as antioxidant capacity and anti-inflammatory effects, presenting quantitative data in structured tables and detailing the experimental methodologies employed.

Comparative Analysis of Antioxidant Efficacy

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[4] This section compares the antioxidant activities of this compound (a mono-hydroxyethyl derivative of rutin, also known as 7-mono-O-(β-hydroxyethyl)-rutoside or monoHER) and its related hydroxyethylrutosides with traditional flavonoids like quercetin and rutin.

A key study investigated the antioxidant properties of the five primary components of O-(β-hydroxyethyl)-rutosides, a mixture used in the treatment of chronic venous insufficiency.[4] The study assessed both hydroxyl radical scavenging and the inhibition of lipid peroxidation.

Table 1: Hydroxyl Radical Scavenging Activity of Hydroxyethylrutosides [4]

CompoundDegree of HydroxyethylationHydroxyl Radical Scavenging (with EDTA)Site-Specific Scavenging (without EDTA)
7,3',4'-trihydroxyethyl quercetin (Zy 15529)Tri-hydroxyethylated QuercetinHighModerate
7-hydroxyethyl rutoside (Zy 15077 / This compound )Mono-hydroxyethylatedLeast ActiveMost Potent
7,4'-dihydroxyethyl rutoside (Zy 15533)Di-hydroxyethylatedModerateModerate
7,3',4'-trihydroxyethyl rutoside (Zy 15534)Tri-hydroxyethylatedHighLow
5,7,3',4'-tetrahydroxyethyl rutoside (Zy 15535)Tetra-hydroxyethylatedMost ActiveAlmost Inactive

Note: Potency in scavenging hydroxyl radicals with EDTA was directly proportional to the degree of hydroxyethylation. Conversely, site-specific scavenging, which is related to iron chelation, was inversely proportional to the degree of hydroxyethylation.

Table 2: Inhibition of Lipid Peroxidation in Rat Liver Microsomes [4]

CompoundInhibition of TBA-Reactive MaterialInhibition of Oxygen Consumption
7,3',4'-trihydroxyethyl quercetin (Zy 15529)Most ActiveMost Active
7-hydroxyethyl rutoside (Zy 15077 / This compound )Most ActiveMost Active
7,4'-dihydroxyethyl rutoside (Zy 15533)Moderately ActiveModerately Active
7,3',4'-trihydroxyethyl rutoside (Zy 15534)Less ActiveLess Active
5,7,3',4'-tetrahydroxyethyl rutoside (Zy 15535)Almost InactiveAlmost Inactive

Note: The high potency of this compound in inhibiting lipid peroxidation is linked to its strong site-specific scavenging activity due to iron chelation.[4]

In another comparative study, the antioxidant activities of rutin and its glycoside derivative were evaluated using DPPH and ABTS assays.[5]

Table 3: Radical Scavenging Activity of Rutin and Rutin Glycoside [5]

CompoundDPPH Scavenging (SC50 µM)ABTS Scavenging (SC50 µM)
Rutin60.25 ± 0.09105.43 ± 0.16
Rutin Glycoside29.13 ± 0.1563.21 ± 0.09
Ascorbic Acid (Positive Control)0.60 ± 0.02Not Reported

Note: SC50 represents the concentration required to scavenge 50% of the radicals. A lower SC50 indicates higher antioxidant activity.

Comparative Analysis of Anti-inflammatory Efficacy

Flavonoids exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. A recent study compared the anti-inflammatory properties of quercetin, rutin, and troxerutin (a tri-hydroxyethyl derivative of rutin) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7]

Table 4: Comparison of Anti-inflammatory Effects of Quercetin, Rutin, and Troxerutin [6][7]

ParameterQuercetinRutinTroxerutinAcetylsalicylic Acid (Control)
ROS Scavenging Ability HighHighLowLow
Cellular Toxicity No toxicity at low concentrationsNo toxicity at low concentrationsNo toxicity at low concentrationsNot Reported
Nitric Oxide (NO) Reduction Significant at higher concentrationsSignificant at higher concentrationsNo significant reductionNot Reported
COX-2 Protein Expression Significant reductionSignificant reductionSignificant reductionNo significant reduction
TNF-α Protein Expression Significant reductionSignificant reductionMore significant reductionNo significant reduction
NF-κB Protein Expression Significant reductionSignificant reductionMore significant reductionNot Reported
IL-1β Protein Expression Significant reductionSignificant reductionMore significant reductionNot Reported

Note: This study highlights that while quercetin and rutin are superior in direct ROS scavenging, troxerutin demonstrates a more potent inhibitory effect on key pro-inflammatory proteins like TNF-α, NF-κB, and IL-1β.[6][7]

Experimental Protocols

Hydroxyl Radical Scavenging Activity (Deoxyribose Method)[4]
  • Objective: To measure the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

  • Reagents: 2-deoxyribose, phosphate buffer, ferric chloride (FeCl₃), EDTA, hydrogen peroxide (H₂O₂), ascorbic acid, thiobarbituric acid (TBA), and trichloroacetic acid (TCA).

  • Procedure:

    • A reaction mixture is prepared containing 2-deoxyribose, phosphate buffer, and the test flavonoid at various concentrations.

    • For non-site-specific scavenging, EDTA is included to chelate iron ions. For site-specific scavenging, EDTA is omitted.

    • The Fenton reaction is initiated by adding FeCl₃, H₂O₂, and ascorbic acid.

    • The mixture is incubated, and the reaction is stopped by adding TCA and TBA.

    • The mixture is heated to develop a pink chromogen from the reaction of TBA with malondialdehyde (MDA), a product of deoxyribose degradation by hydroxyl radicals.

    • The absorbance is measured spectrophotometrically, and the percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of the control.

Inhibition of Lipid Peroxidation in Rat Liver Microsomes[4]
  • Objective: To assess the ability of a compound to inhibit the peroxidation of lipids in a biological membrane system.

  • Materials: Rat liver microsomes, phosphate buffer, ferrous sulfate (FeSO₄), ascorbic acid, TBA, and TCA.

  • Procedure (TBA-Reactive Material Method):

    • Rat liver microsomes are incubated with the test flavonoid.

    • Lipid peroxidation is induced by adding FeSO₄ and ascorbic acid.

    • The reaction is stopped with TCA, and TBA is added.

    • The mixture is heated to form a colored adduct with MDA, a secondary product of lipid peroxidation.

    • The absorbance is measured, and the percentage inhibition of lipid peroxidation is calculated.

  • Procedure (Oxygen Consumption Method):

    • The fall in oxygen tension in the microsomal suspension, induced by FeSO₄, is monitored using an oxygen electrode.

    • The ability of the flavonoid to inhibit this oxygen consumption reflects its capacity to prevent lipid peroxidation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[5]
  • Objective: To determine the free radical scavenging capacity of a compound.

  • Reagents: DPPH solution in methanol, test compound solution.

  • Procedure:

    • A solution of the test compound at various concentrations is added to a DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at a specific wavelength (typically around 517 nm).

    • The discoloration of the DPPH solution (from purple to yellow) indicates the scavenging of the radical.

    • The percentage of scavenging activity is calculated, and the SC50 value is determined.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathways of Flavonoids

Flavonoids exert their anti-inflammatory effects by modulating several key intracellular signaling pathways. The diagram below illustrates the major pathways targeted by flavonoids like quercetin, rutin, and troxerutin.

anti_inflammatory_pathways cluster_nfkb NF-κB Activation cluster_mapk MAPK Activation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway IKK IKK NF_kB_Pathway->IKK activates p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK IkB IκBα IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NF_kB->Inflammatory_Genes induce transcription AP1 AP-1 p38->AP1 activate JNK->AP1 activate ERK->AP1 activate AP1->Nucleus translocates to AP1->Inflammatory_Genes induce transcription Flavonoids Quercetin, Rutin, Troxerutin Flavonoids->IKK inhibit Flavonoids->NF_kB inhibit translocation Flavonoids->p38 inhibit Flavonoids->JNK inhibit Flavonoids->ERK inhibit antioxidant_assay_workflow start Start prepare_solutions Prepare Flavonoid and DPPH Solutions start->prepare_solutions reaction_setup Set up Reaction Mixtures (Control & Test Samples) prepare_solutions->reaction_setup incubation Incubate at Room Temperature in the Dark reaction_setup->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate Percentage Inhibition and IC50 measurement->calculation end End calculation->end

References

Replicating the Antioxidant and Anti-inflammatory Effects of Troxerutin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of Troxerutin, a naturally derived bioflavonoid, with other relevant compounds. This document summarizes key quantitative data, details experimental protocols for replicating published findings, and visualizes associated signaling pathways to support further research and development.

Troxerutin, also known as Vitamin P4, is a rutoside derivative found in various plants, including tea, coffee, and cereal grains.[1][2][3] It has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[4][5] This guide will delve into the experimental data supporting these effects and provide a framework for comparative analysis with other compounds exhibiting similar mechanisms of action.

Comparative Analysis of Antioxidant Activity

The primary antioxidant mechanism of flavonoids like Troxerutin involves scavenging harmful free radicals, thereby reducing oxidative stress.[4] This activity is crucial in protecting cells, particularly vascular endothelial cells, from damage.[4] The antioxidant capacity of Troxerutin and its alternatives can be quantified using various in vitro assays.

CompoundAntioxidant AssayIC50 / ActivityReference
Troxerutin DPPH radical scavengingNot specified in reviews[4][5]
Rutin DPPH radical scavengingNot specified in reviews[6]
Quercetin DPPH radical scavengingComparable to standards[7]
Ethyl Ferulate Ferric Reducing Antioxidant Power (FRAP)Higher than Ferulic Acid[8]
Tiliroside DPPH radical scavengingSC50 of approx. 31.9 µg/mL[9]
Patuletin 3-O-β-D-glucopyranoside DPPH radical scavengingSC50 of approx. 31.9 µg/mL[9]

Table 1: Comparison of in vitro antioxidant activity of Troxerutin and alternative compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a common method for assessing the free radical scavenging activity of a compound.

Materials:

  • Test compound (e.g., Troxerutin)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add the different concentrations of the test compound to the wells. A control well should contain only DPPH solution and methanol.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound Test Compound Mix Mix Compound and DPPH Compound->Mix DPPH DPPH Solution DPPH->Mix Plate 96-well Plate Incubate Incubate in Dark Plate->Incubate Mix->Plate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for the DPPH radical scavenging assay.

Comparative Analysis of Anti-inflammatory Effects

Troxerutin exerts its anti-inflammatory effects by modulating the production of pro-inflammatory mediators and cytokines.[4][5] It has been shown to inhibit the expression of adhesion molecules on endothelial cells, which are crucial for the recruitment of inflammatory cells.[5]

CompoundModelKey Inflammatory Mediator(s) InhibitedEffectReference
Troxerutin In vitro/In vivoPro-inflammatory mediators and cytokinesInhibition of production[4][5]
Rutoside Human macrophages, Rat modelTNF-α, IL-1β, MCP-1, NOSignificant reduction[6]
Ethyl Ferulate Stimulated neutrophilsSuperoxide anion, ROSPotent inhibition[8]
Tiliroside Carrageenan-induced paw edemaNot specifiedInhibition of edema and leukocyte migration[9]
Patuletin 3-O-β-D-glucopyranoside Carrageenan-induced paw edemaNot specifiedInhibition of edema and leukocyte migration[9]

Table 2: Comparison of in vivo and in vitro anti-inflammatory effects.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophage cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., Rutoside)

  • Cell culture medium

  • Griess reagent

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS to induce NO production. A control group should not be stimulated with LPS.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature for a short period.

  • Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

AntiInflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Troxerutin Troxerutin/ Rutoside Troxerutin->NFkB inhibits

Simplified signaling pathway of LPS-induced NO production and its inhibition.

Conclusion

The available literature strongly supports the antioxidant and anti-inflammatory properties of Troxerutin and related flavonoids. The provided comparative data and experimental protocols offer a foundation for researchers to replicate and expand upon these findings. The visualization of key experimental workflows and signaling pathways aims to facilitate a clearer understanding of the methodologies and mechanisms of action. Further investigation into the specific molecular targets of these compounds will be crucial for the development of novel therapeutic agents.

References

A Comparative Analysis of 2-Ethylrutoside and Other Phlebotonics for the Management of Chronic Venous Insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Ethylrutoside (also known as Hydroxyethylrutoside or HR) with other commonly used phlebotonic agents, namely Escin and Daflon (a micronized purified flavonoid fraction of diosmin and hesperidin), for the treatment of Chronic Venous Insufficiency (CVI). The information presented is based on available experimental data to facilitate an objective evaluation of these treatment options.

Quantitative Data Summary

The following tables summarize the key efficacy parameters from clinical trials and meta-analyses, offering a quantitative comparison of this compound and its alternatives.

Table 1: Efficacy on Subjective Symptoms of Chronic Venous Insufficiency

Treatment GroupParameterMetricResultp-value
This compound (HR) Pain ReductionStandardized Mean Difference (SMD)-1.07 (95% CI: -1.44 to -0.70)<0.05
Heavy Legs SensationOdds Ratio (OR)0.50 (95% CI: 0.28 to 0.91)<0.05
Leg CrampsStandardized Mean Difference (SMD)-1.07 (95% CI: -1.45 to -0.69)<0.05
Daflon (MPFF) Leg PainRelative Risk (RR) vs. Placebo0.530.0001
Leg HeavinessRelative Risk (RR) vs. Placebo0.35<0.00001
Feeling of SwellingRelative Risk (RR) vs. Placebo0.39<0.00001
Leg CrampsRelative Risk (RR) vs. Placebo0.510.02
Escin Overall Symptom Improvement (vs. Placebo)% of patients with slight improvement or better82.3%<0.05

Table 2: Efficacy on Objective Measures of Chronic Venous Insufficiency

Treatment GroupParameterMetricResultp-value
This compound (HR) Ankle Circumference Reduction-Significant reduction vs. placebo<0.05
Calf Circumference Reduction-Significant reduction vs. placebo<0.05
Daflon (MPFF) Ankle Circumference ReductionStandardized Mean Difference (SMD)-0.59 (95% CI: -1.15 to -0.02)<0.05
Venous Capacitance-Significant decrease<0.001
Venous Distensibility-Significant decrease<0.001
Venous Emptying Time-Significant decrease<0.001
Escin Lower Leg Volume ReductionMean Reduction43.8 mL (vs. 46.7 mL with compression)Not significant vs. compression

Experimental Protocols

The following are descriptions of methodologies commonly employed in clinical trials to assess the efficacy of phlebotonics in CVI.

Strain-Gauge Plethysmography

This non-invasive technique is utilized to quantify changes in limb volume, providing insights into venous hemodynamics.

Objective: To measure venous capacitance, venous outflow, and venous refilling time.

Procedure:

  • A strain gauge is placed around the calf of the subject.

  • A pneumatic cuff is applied to the thigh and inflated to a pressure that occludes venous outflow without affecting arterial inflow (typically 40-60 mmHg).

  • The increase in calf volume is recorded by the strain gauge, reflecting venous filling. This allows for the calculation of venous capacitance.

  • The cuff is then rapidly deflated, and the subsequent decrease in calf volume is measured to determine the rate of venous outflow.

  • To assess venous refilling time, the patient performs a series of calf muscle exercises (e.g., tiptoe movements) to empty the calf veins. The time taken for the calf volume to return to baseline after exercise is the venous refilling time, which is an indicator of valvular competence.

Laser Doppler Flowmetry

This non-invasive optical technique is used to assess microcirculation by measuring the blood flow in the capillaries of the skin.

Objective: To measure skin blood flux as an indicator of microcirculatory function.

Procedure:

  • A laser Doppler probe is attached to the skin surface, typically on the lower leg or ankle.

  • The probe emits a low-power laser beam that penetrates the skin.

  • Light scattered by moving red blood cells undergoes a Doppler shift in frequency, while light scattered by static tissue remains at the original frequency.

  • The instrument detects the Doppler-shifted light and calculates a blood flow index based on the concentration and velocity of red blood cells in the sampled volume.

  • Measurements can be taken at rest and after provocations such as postural changes or exercise to assess microvascular reactivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed anti-inflammatory signaling pathway of this compound and a typical workflow for a clinical trial investigating CVI treatments.

G cluster_stimulus Inflammatory Stimulus in CVI cluster_pathway Intracellular Signaling cluster_response Inflammatory Response Venous Hypertension Venous Hypertension Endothelial Cell Activation Endothelial Cell Activation Venous Hypertension->Endothelial Cell Activation IKK Activation IKK Activation Endothelial Cell Activation->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus NF-κB Activation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokines (TNF-α, ILs) Pro-inflammatory Cytokines (TNF-α, ILs) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, ILs) Increased Vascular Permeability Increased Vascular Permeability Pro-inflammatory Cytokines (TNF-α, ILs)->Increased Vascular Permeability This compound This compound This compound->NF-κB Activation Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_screening Patient Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up Assessments cluster_analysis Data Analysis Patient Screening (Inclusion/Exclusion Criteria) Patient Screening (Inclusion/Exclusion Criteria) Informed Consent Informed Consent Patient Screening (Inclusion/Exclusion Criteria)->Informed Consent Clinical Examination Clinical Examination Informed Consent->Clinical Examination Randomization Randomization Clinical Examination->Randomization Symptom Questionnaires Symptom Questionnaires Symptom Questionnaires->Randomization Plethysmography Plethysmography Plethysmography->Randomization Laser Doppler Flowmetry Laser Doppler Flowmetry Laser Doppler Flowmetry->Randomization Treatment Group A (this compound) Treatment Group A (this compound) Randomization->Treatment Group A (this compound) Treatment Group B (Alternative) Treatment Group B (Alternative) Randomization->Treatment Group B (Alternative) Placebo Group Placebo Group Randomization->Placebo Group Periodic Follow-ups (e.g., 4, 8, 12 weeks) Periodic Follow-ups (e.g., 4, 8, 12 weeks) Treatment Group A (this compound)->Periodic Follow-ups (e.g., 4, 8, 12 weeks) Treatment Group B (Alternative)->Periodic Follow-ups (e.g., 4, 8, 12 weeks) Placebo Group->Periodic Follow-ups (e.g., 4, 8, 12 weeks) Statistical Analysis Statistical Analysis Periodic Follow-ups (e.g., 4, 8, 12 weeks)->Statistical Analysis Repeat Baseline Assessments Repeat Baseline Assessments Repeat Baseline Assessments->Statistical Analysis Adverse Event Monitoring Adverse Event Monitoring Safety Evaluation Safety Evaluation Adverse Event Monitoring->Safety Evaluation Comparison of Outcomes Comparison of Outcomes Statistical Analysis->Comparison of Outcomes

Caption: General experimental workflow for a CVI clinical trial.

Discussion

The compiled data indicates that this compound, Escin, and Daflon are all effective in alleviating the symptoms and objective signs of CVI.

This compound (Hydroxyethylrutoside) has demonstrated statistically significant improvements in key CVI symptoms such as pain, heavy legs, and cramps.[1] Clinical studies have also confirmed its efficacy in reducing leg edema, as measured by ankle and calf circumference.[2] The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By suppressing NF-κB activation, this compound can reduce the transcription of pro-inflammatory genes, leading to a decrease in the production of cytokines like TNF-α and interleukins.[3][4] This anti-inflammatory effect likely contributes to the observed reduction in vascular permeability and edema.

Daflon , a micronized purified flavonoid fraction, has a substantial body of evidence supporting its efficacy. Meta-analyses have shown significant reductions in a wide range of CVI symptoms.[5] Furthermore, it has been shown to improve venous tone by decreasing venous capacitance and distensibility, and to shorten venous emptying time.[5] Its mechanism is also linked to inhibiting inflammatory reactions and decreasing capillary hyperpermeability.[6]

Escin , the active component of horse chestnut seed extract, has been shown to be as effective as compression therapy in reducing lower leg volume.[6] Its therapeutic effects are attributed to its ability to reduce vascular permeability and enhance venous tone.[7] One of the proposed mechanisms for its venotonic effect is the stimulation of prostaglandin F2α.[7]

Conclusion

This compound presents a viable therapeutic option for the management of CVI, with a clear evidence base for its efficacy in symptom relief and edema reduction. Its anti-inflammatory action via the NF-κB signaling pathway provides a sound pharmacological basis for its clinical effects. While Daflon and Escin also have strong evidence supporting their use, the choice of agent may depend on specific patient characteristics, tolerability, and regional availability. Further head-to-head comparative studies with standardized methodologies would be beneficial to delineate more subtle differences in the efficacy and mechanistic profiles of these phlebotonics.

References

2-Ethylrutoside vs. Quercetin: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, both quercetin and its derivatives are subjects of intense investigation for their potential therapeutic applications. This guide provides a comparative analysis of the potency of 2-Ethylrutoside, a derivative of rutin, and Quercetin, one of the most studied flavonoids. While direct comparative studies are scarce, this report synthesizes available data on their antioxidant activities to draw inferences on their relative potency.

Chemical Structures at a Glance

Quercetin is a pentahydroxyflavone, a natural flavonoid found in many fruits, vegetables, and grains. Its chemical structure is characterized by five hydroxyl groups, which are crucial for its biological activities.

This compound , also known as O-ethylrutin, is a derivative of rutin (quercetin-3-O-rutinoside) where one of the hydroxyl groups is replaced by an ethyl group. The exact position of the ethyl group in "this compound" can be ambiguous without further specification, but it is often assumed to be at one of the hydroxyl groups of the quercetin aglycone. For the purpose of this comparison, we will consider the impact of ethylation on the core quercetin structure.

Antioxidant Potency: A Comparative Overview

The primary mechanism underlying the biological activities of both Quercetin and its derivatives is their antioxidant capacity. This is often quantified by measuring their ability to scavenge free radicals in various in vitro assays, with lower IC50 values indicating higher potency.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
Quercetin DPPH0.551.82[1]
ABTS1.173.87[1]
DPPH4.60 ± 0.3 (µM)4.60 ± 0.3[2]
ABTS48.0 ± 4.4 (µM)48.0 ± 4.4[2]
ABTS1.89 ± 0.336.26 ± 1.09[3]
Rutin DPPH5.02 ± 0.4 (µM)8.22 ± 0.65[2]
ABTS95.3 ± 4.5 (µM)156.0 ± 7.37[2]
ABTS4.68 ± 1.247.66 ± 2.03[3]

Note: IC50 values were converted to µM for comparison using the molar masses of Quercetin (302.24 g/mol ) and Rutin (610.52 g/mol ).

Quercetin consistently demonstrates high antioxidant activity with low IC50 values in both DPPH and ABTS assays[1][2][3]. In contrast, rutin, the glycosylated form of quercetin, generally shows lower antioxidant activity[1][2]. The presence of the large rutinose sugar moiety is thought to hinder its radical scavenging ability.

Given that this compound is a derivative of rutin, its potency relative to quercetin would depend on the effect of the ethyl group. If the ethylation occurs at a position that enhances the molecule's ability to donate a hydrogen atom or stabilize the resulting radical, its potency could be increased compared to rutin. However, it is unlikely to surpass the potency of quercetin, which possesses a free hydroxyl group configuration that is highly effective for radical scavenging.

Experimental Methodologies

A clear understanding of the experimental protocols is essential for interpreting the provided data. Below are the detailed methodologies for the commonly used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation DPPH_sol DPPH solution in methanol Mix Mix DPPH solution with sample solution DPPH_sol->Mix Sample_sol Sample solution at various concentrations Sample_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 value Calc_Inhibition->Calc_IC50

DPPH Radical Scavenging Assay Workflow

Protocol:

  • A solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

ABTS_Assay cluster_prep Preparation cluster_radical_generation Radical Generation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation ABTS_sol ABTS solution Mix_ABTS Mix ABTS and potassium persulfate ABTS_sol->Mix_ABTS Persulfate_sol Potassium persulfate solution Persulfate_sol->Mix_ABTS Sample_sol Sample solution at various concentrations Mix_sample Mix ABTS•+ solution with sample solution Sample_sol->Mix_sample Incubate_dark Incubate in the dark at room temperature Mix_ABTS->Incubate_dark Dilute Dilute with ethanol to a specific absorbance Incubate_dark->Dilute Dilute->Mix_sample Measure_Abs Measure absorbance at ~734 nm Mix_sample->Measure_Abs Calc_Inhibition Calculate % inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 value Calc_Inhibition->Calc_IC50

ABTS Radical Cation Scavenging Assay Workflow

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

  • The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a short incubation period.

  • The percentage of ABTS•+ scavenging activity is calculated.

  • The IC50 value is determined from a dose-response curve.

Conclusion

Based on the available evidence, Quercetin is demonstrably more potent than rutin in terms of antioxidant activity . While direct experimental data for this compound is lacking, the principle of structure-activity relationships suggests that its potency would likely be higher than that of rutin due to the ethylation at the 7-hydroxyl position. However, it is improbable that this compound would surpass the antioxidant potency of Quercetin, which benefits from a highly favorable arrangement of hydroxyl groups for radical scavenging.

Further research involving direct, head-to-head comparisons of this compound and Quercetin in a variety of biological assays is necessary to definitively establish their relative potencies. For drug development professionals, Quercetin remains a benchmark flavonoid for antioxidant and other biological activities. The potential of this compound as a therapeutic agent warrants further investigation, particularly concerning its bioavailability and specific cellular effects, which may be influenced by its ethyl group.

References

Orthogonal Methods for Confirming 2-Ethylrutoside's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal experimental methods to confirm the proposed anti-inflammatory and antioxidant mechanisms of 2-Ethylrutoside. By employing multiple, independent techniques, researchers can build a more robust body of evidence to validate its biological activity. This document outlines detailed experimental protocols and presents comparative data for this compound and related flavonoid compounds, alongside a standard-of-care anti-inflammatory drug, Celecoxib.

Proposed Mechanism of Action of this compound

This compound, a synthetic derivative of the naturally occurring flavonoid rutin, is purported to exert its therapeutic effects through a dual mechanism involving the suppression of inflammatory pathways and the activation of antioxidant responses. The primary proposed mechanisms include:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is likely mediated through the downregulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Antioxidant Activity: Upregulation of the cellular antioxidant defense system via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

To rigorously validate these proposed mechanisms, a series of orthogonal experimental approaches are recommended.

Orthogonal Experimental Approaches

Assessment of Anti-inflammatory Activity

a) Inhibition of Pro-inflammatory Cytokine Production (ELISA)

This method directly measures the reduction of key inflammatory mediators produced by immune cells upon stimulation.

b) Inhibition of NF-κB Signaling Pathway (Western Blot)

This technique assesses the inhibition of the NF-κB pathway by measuring the levels of key proteins involved in its activation.

c) Inhibition of MAPK Signaling Pathway (Western Blot)

This approach evaluates the effect on the MAPK pathway by quantifying the phosphorylation of key kinases.

Assessment of Antioxidant Activity

a) Activation of the Nrf2-ARE Pathway (Luciferase Reporter Assay)

This cell-based assay quantifies the activation of the Nrf2 antioxidant response element (ARE), a key regulator of the cellular antioxidant response.[3]

Comparative Data

The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that direct experimental data for this compound is limited, and much of the understanding is extrapolated from its parent compound, rutin, and the related flavonoid, quercetin.

CompoundTarget/AssayCell TypeIC50 ValueCitation
This compound Data Not Available---
Rutin TNF-α productionMacrophages~5 µg/mL[2]
Quercetin IL-6 productionNeutrophils~40 µM[4]
Celecoxib COX-2In vitro40 nM[1]

Note: IC50 values are highly dependent on the specific experimental conditions and cell types used.

Experimental Protocols

ELISA for TNF-α and IL-6 Production

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • This compound, Rutin, Quercetin, Celecoxib

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration compared to the LPS-stimulated control.

Western Blot for NF-κB and MAPK Pathways

Objective: To determine the effect of this compound on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer membranes

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate cells with LPS (1 µg/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Nrf2-ARE Luciferase Reporter Assay

Objective: To measure the ability of this compound to activate the Nrf2-ARE antioxidant pathway.

Materials:

  • HepG2 cell line

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect HepG2 cells with the ARE-luciferase reporter plasmid and the control plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of this compound for 6-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold induction of luciferase activity compared to the vehicle-treated control.

Visualizations

NF-kB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Gene Transcription Nucleus Nucleus Ethylrutoside This compound Ethylrutoside->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 Phosphorylation & Activation Gene Pro-inflammatory Gene Expression AP1->Gene Transcription Ethylrutoside This compound Ethylrutoside->p38 Inhibition of Phosphorylation

Caption: Postulated inhibitory effect of this compound on the p38 MAPK pathway.

Nrf2-ARE Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ethylrutoside This compound Keap1 Keap1 Ethylrutoside->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination & Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Cul3->Proteasome Ubiquitination & Degradation Maf Maf Nrf2_nucleus->Maf Heterodimerization ARE ARE Maf->ARE Binding Gene Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene Transcription

Caption: Proposed activation of the Nrf2-ARE antioxidant pathway by this compound.

Conclusion

The validation of this compound's mechanism of action requires a multi-faceted approach. The orthogonal methods described in this guide provide a framework for researchers to systematically investigate its anti-inflammatory and antioxidant properties. While data on related flavonoids is encouraging, further studies focused specifically on this compound are crucial to definitively establish its therapeutic potential and mechanism. The provided protocols and comparative data serve as a valuable resource for designing and interpreting these essential experiments.

References

A Comparative Analysis of 2-Ethylrutoside and Existing Therapies for Chronic Venous Insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic options for Chronic Venous Insufficiency (CVI), a condition affecting millions worldwide, a comprehensive understanding of the comparative efficacy and mechanisms of available treatments is crucial for researchers and drug development professionals. This guide provides a detailed benchmarking of 2-Ethylrutoside, as a member of the hydroxyethylrutoside (HR) class of compounds, against established venoactive agents, including diosmin/hesperidin combinations and escin.

Chronic Venous Insufficiency is a progressive condition characterized by symptoms such as leg pain, heaviness, swelling (edema), and in advanced stages, skin changes and ulceration. The underlying pathophysiology involves venous hypertension, capillary leakage, and inflammation. The therapies discussed herein aim to mitigate these pathological processes.

Comparative Efficacy of Venoactive Agents

The following tables summarize the quantitative data from clinical studies, offering a side-by-side comparison of the therapeutic effects of hydroxyethylrutosides (representing the class of compounds to which this compound belongs), diosmin/hesperidin, and escin.

Efficacy Parameter Hydroxyethylrutosides (HR) Diosmin/Hesperidin (D+H) Escin Source
Reduction in Leg Pain Significant improvement over placebo.Significant improvement over placebo.Effective in reducing leg pain.[1][2][3]
Reduction in Leg Heaviness Significant improvement over placebo.Effective in reducing leg heaviness.Reduces the feeling of heaviness.[1][3][4]
Reduction in Ankle Swelling (Edema) Statistically significant reduction in ankle and calf circumference.Reduces edema.Significant reduction in leg volume.[1][3]
Improvement in Microcirculation Decrease in resting skin flux by 47.6%. Decrease in rate of ankle swelling by 40.9%.Decrease in resting skin flux by 15.7%. Decrease in rate of ankle swelling by 12.8%.Improves microcirculation.[1]
Overall Symptom Score 64.8% decrease in analogue symptom score.12.9% decrease in analogue symptom score.Significant improvement in subjective symptoms.[1][3]

Safety and Tolerability Profile

Adverse Events Hydroxyethylrutosides (HR) Diosmin/Hesperidin (D+H) Escin Source
Gastrointestinal Effects Mild gastrointestinal discomfort reported.Mild digestive disorders (nausea, vomiting, diarrhea, dyspepsia) can occur.Gastrointestinal side effects are possible.[5][6]
Other Reported Events Generally well-tolerated. No serious adverse effects reported in several studies.Rare instances of headache, malaise, and dizziness.Well-tolerated in most cases.[3][4][5][6]

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of these compounds stems from their ability to modulate various aspects of venous pathophysiology, including venous tone, capillary permeability, and inflammation.

Hydroxyethylrutosides (HR) , including this compound, are semi-synthetic flavonoids that primarily act on the microvascular endothelium.[5] They are known to reduce capillary hyperpermeability and edema.[5]

Diosmin and Hesperidin are naturally occurring flavonoids that work synergistically.[7] They are recognized for improving venous tone, enhancing lymphatic drainage, and reducing inflammation.[7]

Escin , a mixture of saponins from horse chestnut seeds, exhibits anti-inflammatory, anti-edematous, and venotonic properties.[8]

Below are diagrams illustrating the proposed signaling pathways through which these compounds exert their effects.

cluster_CVI Chronic Venous Insufficiency Pathophysiology Venous Hypertension Venous Hypertension Endothelial Activation Endothelial Activation Venous Hypertension->Endothelial Activation Inflammation Inflammation Endothelial Activation->Inflammation Increased Capillary Permeability Increased Capillary Permeability Inflammation->Increased Capillary Permeability Edema & Symptoms Edema & Symptoms Increased Capillary Permeability->Edema & Symptoms

Core Pathophysiology of CVI

cluster_HR Hydroxyethylrutosides (HR) Pathway HR Hydroxyethylrutosides Endothelial Cell Protection Endothelial Cell Protection HR->Endothelial Cell Protection Reduced Capillary Permeability Reduced Capillary Permeability Endothelial Cell Protection->Reduced Capillary Permeability Improved Microcirculation Improved Microcirculation Reduced Capillary Permeability->Improved Microcirculation Symptom Relief Symptom Relief Improved Microcirculation->Symptom Relief

Mechanism of Action for Hydroxyethylrutosides

cluster_DH Diosmin/Hesperidin Pathway DH Diosmin/Hesperidin Increased Venous Tone Increased Venous Tone DH->Increased Venous Tone Anti-inflammatory Action Anti-inflammatory Action DH->Anti-inflammatory Action Improved Lymphatic Drainage Improved Lymphatic Drainage DH->Improved Lymphatic Drainage Symptom Relief Symptom Relief Increased Venous Tone->Symptom Relief Anti-inflammatory Action->Symptom Relief Improved Lymphatic Drainage->Symptom Relief

Mechanism of Action for Diosmin/Hesperidin

cluster_Escin Escin Pathway Escin Escin Anti-edematous Effect Anti-edematous Effect Escin->Anti-edematous Effect Anti-inflammatory Effect Anti-inflammatory Effect Escin->Anti-inflammatory Effect Venotonic Effect Venotonic Effect Escin->Venotonic Effect Symptom Relief Symptom Relief Anti-edematous Effect->Symptom Relief Anti-inflammatory Effect->Symptom Relief Venotonic Effect->Symptom Relief

Mechanism of Action for Escin

Experimental Protocols

The evaluation of venoactive agents relies on a range of experimental models to quantify their effects on vascular function. Below are outlines of key experimental protocols.

Measurement of Venous Tone

The protocol for measuring venous tone is crucial for assessing the venoconstrictor effects of the compounds.

cluster_VT Venous Tone Measurement Workflow Vessel Isolation Vessel Isolation Myograph Mounting Myograph Mounting Vessel Isolation->Myograph Mounting Equilibration Equilibration Myograph Mounting->Equilibration Drug Application Drug Application Equilibration->Drug Application Tension Recording Tension Recording Drug Application->Tension Recording Data Analysis Data Analysis Tension Recording->Data Analysis

References

Safety Operating Guide

Proper Disposal of 2-Ethylrutoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocol

Before beginning any procedure that will generate 2-Ethylrutoside waste, a comprehensive disposal plan must be in place.[1] The primary principle is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[2]

Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE, including:

  • Safety goggles or a face shield.

  • Neoprene or Viton gloves.[3]

  • A lab coat.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Procedure

Step 1: Waste Determination and Segregation

  • Waste Determination: In the absence of a specific Safety Data Sheet (SDS), this compound waste should be treated as hazardous chemical waste.[5] This is the most prudent approach to ensure safety and compliance.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S office. Keep it segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions or the emission of toxic fumes.[1][6]

Step 2: Containerization

  • Select a Compatible Container: Collect this compound waste in a chemically compatible, leak-proof container with a tightly sealing screw cap.[2][4][6][7] Plastic containers are often preferred.[2] The original reagent bottle, if empty, can be reused for the corresponding waste, provided it's in good condition.[4][7]

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[8] An empty space of at least five percent of the container volume is a common requirement.[7]

Step 3: Labeling

  • Label Immediately: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][4]

  • Date of Accumulation: Record the date when the first drop of waste is added to the container. This "accumulation start date" is crucial for regulatory compliance.[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][2][6] Do not move waste from the room where it was generated to another for storage.[2]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[1][2][6] Ensure the exterior of the container is clean and free of contamination.[8]

Step 5: Arranging for Disposal

  • Contact EH&S: Once the container is full or the accumulation time limit is approaching, contact your institution's EH&S department to schedule a waste pickup.[2]

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting and handling hazardous waste collection.

Step 6: Disposal of Empty Containers

  • Triple Rinse: A container that held this compound is considered "empty" only after it has been triple rinsed with a suitable solvent (such as water or ethanol, depending on solubility) to remove all residues.[1][4][7]

  • Rinsate Disposal: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][4]

  • Final Disposal: Once properly rinsed and air-dried, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[7]

Quantitative Waste Accumulation Limits

The following table summarizes typical quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA). These are general guidelines; always verify the specific limits set by your institution.

ParameterLimitCitation
Maximum Volume in SAA 55 gallons of hazardous waste[2]
Maximum Volume (Acutely Toxic) 1 quart of liquid or 1 kg of solid[2]
Time Limit for Full Container Must be removed within 3 calendar days[2][6]
Maximum Storage Duration Up to 12 months (if volume limits are not exceeded)[2]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_empty Empty Container Handling start Generate this compound Waste sds_check Is a Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific disposal instructions on SDS sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Chemical Waste sds_check->treat_hazardous No segregate Segregate from incompatible wastes treat_hazardous->segregate containerize Use a compatible, sealed, and non-overfilled container segregate->containerize label_waste Label with 'Hazardous Waste', chemical name, and start date containerize->label_waste store_saa Store in a designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EH&S for waste pickup store_saa->contact_ehs triple_rinse Triple rinse empty container with suitable solvent contact_ehs->triple_rinse After waste is collected... collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of clean, defaced container collect_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.